Tripropyltin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
CAS 编号 |
2618-01-1 |
|---|---|
分子式 |
C9H21Sn+ |
分子量 |
247.97 g/mol |
IUPAC 名称 |
tripropylstannanylium |
InChI |
InChI=1S/3C3H7.Sn/c3*1-3-2;/h3*1,3H2,2H3;/q;;;+1 |
InChI 键 |
ZCGXGGMHFNGMEI-UHFFFAOYSA-N |
规范 SMILES |
CCC[Sn+](CCC)CCC |
产品来源 |
United States |
Foundational & Exploratory
Synthesis and preparation of Tripropyltin compounds
An In-depth Technical Guide to the Synthesis and Preparation of Tripropyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for synthesizing and preparing this compound compounds. It is designed to serve as a practical resource for researchers in organometallic chemistry, materials science, and drug development. The document details key synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates reaction workflows using process diagrams.
Introduction
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been a subject of intense study and application since their discovery by Edward Frankland in 1849[1]. Triorganotin compounds (R₃SnX), and specifically this compound derivatives, are versatile intermediates and reagents in organic synthesis. Their unique chemical properties make them valuable in processes such as the creation of biocidal agents, PVC stabilizers, and as precursors for more complex organometallic structures[2][3]. While their biological activity is of interest in drug discovery, their toxicity necessitates careful handling and containment[3][4][5][6]. This guide focuses on the primary pathways for the controlled synthesis of this compound compounds, including chlorides, oxides, and hydrides.
Core Synthetic Methodologies
The preparation of this compound compounds typically begins with the formation of a tetraorganotin precursor, tetrapropyltin ((C₃H₇)₄Sn), which is then converted to the desired this compound halide through a redistribution reaction. The primary methods for creating the initial tin-carbon bonds are the Grignard and Wurtz reactions.
Grignard Reaction
The most common and versatile method for synthesizing tetraalkyltin compounds is the Grignard reaction[1][7]. This involves reacting tin(IV) chloride (SnCl₄) with an excess of a Grignard reagent, in this case, propylmagnesium halide. The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (THF) to ensure full substitution of the chloride atoms[7].
Reaction: SnCl₄ + 4 CH₃CH₂CH₂MgBr → (CH₃CH₂CH₂)₄Sn + 4 MgBrCl
Using an excess of the Grignard reagent helps drive the reaction to completion, yielding tetrapropyltin in high yields, often exceeding 90%[7].
Kocheshkov Redistribution Reaction
Once tetrapropyltin is synthesized, the most efficient route to this compound chloride is the Kocheshkov redistribution (or comproportionation) reaction[1]. This reaction involves heating tetrapropyltin with tin(IV) chloride. The stoichiometry of the reactants determines the primary product. To favor the formation of this compound chloride, a 3:1 molar ratio of tetrapropyltin to tin(IV) chloride is used.
Reaction: 3 (C₃H₇)₄Sn + SnCl₄ → 4 (C₃H₇)₃SnCl
This method is a cornerstone of industrial organotin production, allowing for the selective synthesis of tri-, di-, and mono-alkyltin halides from a tetraalkyltin precursor[1][8].
Wurtz Reaction
An alternative to the Grignard reaction is the Wurtz-type reaction, which couples an alkyl halide with tin(IV) chloride using an alkali metal, typically sodium[1][8][9][10]. This method can be more efficient for longer alkyl chains and avoids the need to pre-form a Grignard reagent[7].
Reaction: SnCl₄ + 4 CH₃CH₂CH₂Cl + 8 Na → (CH₃CH₂CH₂)₄Sn + 8 NaCl
While effective, the Wurtz reaction can be prone to side reactions and may offer less control compared to the Grignard pathway[11][12].
Synthesis of Other this compound Derivatives
This compound chloride is a versatile precursor for other important this compound compounds.
-
This compound Oxide ((C₃H₇)₃Sn)₂O: This compound is typically prepared by the hydrolysis of this compound chloride, often using an aqueous solution of a base like sodium hydroxide[13]. The oxide is a key intermediate for creating this compound esters and other derivatives. Reaction: 2 (C₃H₇)₃SnCl + 2 NaOH → ((C₃H₇)₃Sn)₂O + 2 NaCl + H₂O
-
This compound Hydride ((C₃H₇)₃SnH): Organotin hydrides are valuable reducing agents in organic synthesis. This compound hydride can be generated by reducing this compound chloride with a suitable hydride reagent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[1][14][15]. The reduction of the corresponding oxide is also a common method[14][16][17]. Reaction (from chloride): 4 (C₃H₇)₃SnCl + LiAlH₄ → 4 (C₃H₇)₃SnH + LiCl + AlCl₃ Reaction (from oxide): 2 ((C₃H₇)₃Sn)₂O + NaBH₄ → 4 (C₃H₇)₃SnH + NaBO₂ (simplified)
Experimental Protocols
The following protocols are representative procedures for the synthesis of key this compound compounds. Caution: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[4][5][6].
Protocol 1: Synthesis of Tetrapropyltin via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromopropane
-
Anhydrous diethyl ether or THF
-
Tin(IV) chloride (SnCl₄)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the Grignard Reagent: In an oven-dried, 2-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings. Add a single crystal of iodine as an initiator.
-
Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously (indicated by heat and bubbling). If not, gentle warming may be required. Continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of propylmagnesium bromide.
-
Reaction with Tin(IV) Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the addition funnel with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation. The crude tetrapropyltin can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound Chloride via Kocheshkov Redistribution
Materials:
-
Tetrapropyltin
-
Tin(IV) chloride (SnCl₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tetrapropyltin and tin(IV) chloride in a 3:1 molar ratio.
-
Heat the mixture under a nitrogen atmosphere. The reaction temperature is typically maintained around 200 °C for several hours. The progress of the reaction can be monitored by GC analysis or by observing changes in the refractive index of the mixture.
-
Upon completion, the reaction mixture consists almost entirely of this compound chloride.
-
Purify the product by vacuum distillation to obtain pure this compound chloride as a colorless liquid[18].
Protocol 3: Synthesis of Bis(this compound) Oxide
Materials:
-
This compound chloride
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound chloride in diethyl ether in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours[13].
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield bis(this compound) oxide as a colorless liquid.
Quantitative Data Summary
The physical and spectroscopic properties of key this compound compounds are summarized below for easy reference and comparison.
Table 1: Physical Properties of this compound Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| This compound Chloride | (C₃H₇)₃SnCl | 283.43[5][18] | 123 / 17.3 hPa[18] | -23[18] | ~1.294[18] |
| Bis(this compound) Oxide | ((C₃H₇)₃Sn)₂O | 511.99[6] | N/A | N/A | N/A |
| This compound Hydride | (C₃H₇)₃SnH | 248.98 | N/A | N/A | N/A |
| Tetrapropyltin | (C₃H₇)₄Sn | 291.08 | 118 / 12 mmHg | -104 | 1.107 |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound | Technique | Key Signals / Bands |
| This compound Hydride | IR Spectroscopy | Strong ν(Sn-H) band expected around 1800-1820 cm⁻¹ (by analogy to Bu₃SnH at 1814 cm⁻¹)[14] |
| This compound Chloride | ¹H NMR | Complex multiplets for propyl protons (CH₃, CH₂, CH₂-Sn) |
| This compound Chloride | ¹¹⁹Sn NMR | Chemical shift is characteristic of R₃SnCl compounds |
| This compound Chloride | IR Spectroscopy | Characteristic C-H stretching and bending vibrations for propyl groups.[4] |
Visualized Workflows and Pathways
The synthesis of this compound compounds can be visualized as a multi-step workflow starting from tin(IV) chloride.
Caption: General synthetic pathway for this compound compounds.
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 4. This compound chloride | C9H21ClSn | CID 16784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound chloride CAS 2279-76-7 | 808735 [merckmillipore.com]
- 6. Bis(this compound) oxide | C18H42OSn2 | CID 16682947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Wurtz fittig reaction mechanism [unacademy.com]
- 12. Wurtz Reaction [organic-chemistry.org]
- 13. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]
- 14. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. JP3338130B2 - Preparation of trialkyltin hydride - Google Patents [patents.google.com]
- 17. US5288886A - Method of preparing trialkyl-tin hydrides - Google Patents [patents.google.com]
- 18. This compound chloride for synthesis 2279-76-7 [sigmaaldrich.com]
Tripropyltin (CAS 761-44-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripropyltin (TPT), with CAS number 761-44-4, is an organotin compound belonging to the trialkyltin family. While specific toxicological and mechanistic data for this compound are limited in the publicly available literature, significant insights can be drawn from the extensive research conducted on structurally similar and well-studied analogs such as tributyltin (TBT) and triphenyltin (TPT). These compounds are known for their potent biological activities, including neurotoxicity, immunotoxicity, and endocrine-disrupting effects. This technical guide synthesizes the available information on this compound and provides a comprehensive overview of its chemical properties, expected toxicological profile, and potential mechanisms of action, drawing necessary parallels from related organotin compounds to inform future research and drug development endeavors.
Chemical and Physical Properties
This compound, also known as this compound hydride or tripropylstannane, is a colorless liquid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 761-44-4 | [2][3] |
| Molecular Formula | C₉H₂₂Sn | [1] |
| Molecular Weight | 249.00 g/mol | [3] |
| Boiling Point | 224.7 °C at 760 mmHg | [1] |
| Flash Point | 89.7 °C | [1] |
| Vapor Pressure | 0.134 mmHg at 25°C | [1] |
| Synonyms | This compound hydride, Tripropylstannane, Monohydrotripropylstannane | [3] |
Synthesis
The synthesis of this compound hydride typically involves the reduction of a this compound halide, such as this compound chloride. A general laboratory-scale synthesis protocol is outlined below, based on established methods for preparing organotin hydrides.
Experimental Protocol: Synthesis of this compound Hydride from this compound Chloride
Objective: To synthesize this compound hydride by the reduction of this compound chloride.
Materials:
-
This compound chloride
-
Reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), a solution of this compound chloride in an anhydrous etheral solvent (diethyl ether or THF) is prepared in a flame-dried flask.
-
The solution is cooled in an ice bath.
-
A solution or slurry of the reducing agent in the same anhydrous solvent is slowly added to the cooled this compound chloride solution with constant stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.
-
The reaction is then carefully quenched by the slow, dropwise addition of distilled water to decompose any excess reducing agent.
-
The resulting mixture is filtered to remove inorganic salts.
-
The organic layer is separated, washed with water, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the crude this compound hydride can be purified by distillation.
Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Toxicological Profile
Quantitative Toxicological Data
| Compound | Test Type | Species | Route | Value | Reference |
| This compound chloride | Approximate Lethal Dose (ALD) | Mouse | Oral | > 1000 mg/kg | |
| Tributyltin chloride | LD50 | Rat | Oral | 129 mg/kg | [4] |
| Triphenyltin hydride | LD50 | Rat | Oral | 491 mg/kg | [5] |
Neurotoxicity
Triorganotin compounds are well-documented neurotoxicants. The neurotoxic effects of this compound are likely mediated through mechanisms similar to those observed for TBT and TPT, which include excitotoxicity and disruption of neuronal signaling.
Expected Mechanisms of Neurotoxicity:
-
Alteration of Ion Channels: this compound may alter the function of voltage-dependent sodium channels in neurons, leading to increased neuronal excitability.
-
Disruption of Glutamatergic Transmission: It is hypothesized that this compound can modify glutamatergic signaling by affecting calcium homeostasis in presynaptic terminals.
-
Inhibition of Aromatase: Similar to TBT and TPT, this compound may inhibit the enzyme aromatase in the brain, which is responsible for converting androgens to estrogens. This can disrupt neurodevelopment and function.
Experimental Protocol: In Vitro Assessment of Neurotoxicity
Objective: To assess the potential neurotoxic effects of this compound using a primary hippocampal neuron culture model.
Methodology:
-
Primary Neuron Culture: Isolate and culture primary hippocampal neurons from embryonic rodents.
-
Compound Exposure: Treat the cultured neurons with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using methods such as the MTT assay or LDH release assay to determine cytotoxic concentrations.
-
Electrophysiology: Utilize patch-clamp techniques to measure changes in ion channel activity and neuronal excitability in response to this compound exposure.
-
Calcium Imaging: Employ fluorescent calcium indicators to monitor changes in intracellular calcium concentrations, providing insights into disrupted signaling pathways.
-
Aromatase Activity Assay: Measure the activity of aromatase in neuron lysates to determine if this compound inhibits this key enzyme.
Immunotoxicity
Organotin compounds are known to be immunotoxic, with effects observed on various immune cells. The impact of this compound on the immune system is likely to involve the suppression of immune cell function.
Expected Mechanisms of Immunotoxicity:
-
Effects on Natural Killer (NK) Cells: this compound is expected to diminish the lytic function of NK cells, a critical component of the innate immune system. The immunotoxicity is likely correlated with the lipophilicity of the organotin compound.
-
Induction of Apoptosis in Thymocytes: Tributyltin has been shown to induce apoptosis in thymocytes, a key process in T-cell development. It is plausible that this compound exerts similar effects.
Experimental Protocol: Assessment of Immunotoxicity on Natural Killer (NK) Cells
Objective: To evaluate the effect of this compound on the cytotoxic function of primary human NK cells.
Methodology:
-
NK Cell Isolation: Isolate primary NK cells from human peripheral blood mononuclear cells (PBMCs).
-
Compound Exposure: Expose the purified NK cells to various concentrations of this compound for different durations (e.g., 1, 24, 48 hours).
-
Cytotoxicity Assay: Co-culture the treated NK cells with a target cell line (e.g., K562 cells) and measure the lysis of target cells using a standard chromium-51 release assay or a non-radioactive alternative.
-
ATP Level Measurement: Assess the intracellular ATP levels in NK cells following exposure to this compound as a measure of cellular energy metabolism and viability.
Endocrine Disruption
A significant body of evidence points to the endocrine-disrupting properties of organotin compounds. This compound is expected to interfere with hormonal signaling pathways.
Expected Mechanisms of Endocrine Disruption:
-
RXR and LXR Agonism: Organotins, including TPT, have been shown to act as agonists for the Retinoid X Receptor (RXR) and Liver X Receptor (LXR). This can lead to the disruption of cholesterol metabolism and steroidogenesis.
-
PPARγ Agonism: Organotins can also activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis. This suggests a potential role for this compound in promoting the formation of fat cells.
-
Aromatase Inhibition: As mentioned in the context of neurotoxicity, inhibition of aromatase by this compound would have significant endocrine-disrupting effects by altering the balance of androgens and estrogens.
Signaling Pathways
The biological effects of this compound are likely mediated through the perturbation of key signaling pathways. Based on studies of related organotins, the LXR/RXR signaling pathway is a probable target.
LXR/RXR Signaling Pathway Disruption by Organotins
The Liver X Receptor (LXR) and Retinoid X Receptor (RXR) are nuclear receptors that form a heterodimer and play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis. Organotins can act as agonists for these receptors, leading to the transcription of target genes involved in lipid metabolism.
Caption: LXR/RXR signaling pathway activation by this compound.
Experimental Workflows
A logical workflow for assessing the toxicological profile of this compound would involve a tiered approach, starting with in vitro screening and progressing to more complex mechanistic studies.
Caption: Tiered workflow for toxicological assessment of this compound.
Analytical Methods
The determination of this compound in various matrices requires sensitive and specific analytical techniques due to its potential for bioaccumulation and toxicity at low concentrations.
Sample Preparation
-
Water Samples: Solid-phase extraction (SPE) is a common method for pre-concentrating organotins from aqueous samples.
-
Biological Tissues: Extraction with organic solvents, often followed by a clean-up step to remove interfering lipids, is typically employed.
Analytical Instrumentation
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a flame photometric detector (FPD) is a widely used technique for the analysis of organotin compounds. Derivatization to a more volatile form is often necessary.
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) allows for the direct analysis of this compound without the need for derivatization.
Conclusion
This compound (CAS 761-44-4) is an organotin compound with a high potential for toxicity, mirroring the well-established adverse effects of its analogs, tributyltin and triphenyltin. While specific quantitative data for this compound remains scarce, the available information strongly suggests that it is a neurotoxic, immunotoxic, and endocrine-disrupting chemical. The probable mechanisms of action involve the disruption of critical signaling pathways, including the LXR/RXR pathway, and the inhibition of key enzymes such as aromatase. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the need for further investigation into the specific toxicological profile of this compound and emphasizing the importance of cautious handling and thorough risk assessment. The provided experimental protocols offer a starting point for such investigations.
References
An In-depth Technical Guide on the Core Mechanism of Action of Tripropyltin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the current understanding of the mechanism of action of tripropyltin, a toxic organotin compound. Due to the limited specific research on this compound, this document also draws upon the more extensive research on the closely related and structurally similar compound, tributyltin (TBT), to infer potential mechanisms of action. This approach is taken with the explicit understanding that while structural similarities suggest analogous biological activity, direct experimental verification for this compound is often lacking.
Core Mechanism of Action
This compound, like other trialkyltin compounds, is believed to exert its toxic effects through a multi-faceted mechanism primarily targeting cellular energy metabolism and disrupting key signaling pathways. The lipophilic nature of this compound allows it to readily cross cell membranes and interact with intracellular components.
The primary molecular target of trialkyltins is ATP synthase , a critical enzyme complex in the inner mitochondrial membrane responsible for the production of ATP. By inhibiting ATP synthase, this compound disrupts the cellular energy supply, leading to a cascade of downstream effects that contribute to its toxicity.
Furthermore, evidence from studies on tributyltin suggests that these compounds can modulate the activity of various signaling pathways, including those involving nuclear receptors and protein kinases, leading to a wide range of cellular responses, from altered gene expression to apoptosis.
Quantitative Data
The following table summarizes quantitative data from studies on the effects of tributyltin, which may serve as a proxy for understanding the potential potency of this compound.
| Compound | Effect | System | Concentration/Dose | Result | Reference |
| Tributyltin Chloride (TBTC) | Reduced ATP levels | Osteosarcoma 143B cybrids (Owti) | 15 nM | Significantly reduced ATP levels | [1] |
| Tributyltin Chloride (TBTC) | Reduced ATP levels | Adenocarcinoma A549 cybrids (Awt) | ≥ 90 nM | Significantly reduced ATP levels | [1] |
| Tributyltin (TBT) | Activation of PKC and PKD | Human NK cells | Not specified | Approximately 2-fold increase in phosphorylation/activation | [2] |
| Tributyltin (TBT) | Upregulation of ABCA1 expression | Ovine theca cells | 1 or 10 ng/ml | ~11-fold upregulation | [3] |
Key Signaling Pathways Affected by Trialkyltins
Based on studies of tributyltin, this compound likely impacts several critical signaling pathways:
-
Mitochondrial Apoptosis Pathway: Inhibition of ATP synthase and disruption of mitochondrial function can lead to the release of pro-apoptotic factors from the mitochondria, initiating the caspase cascade and ultimately leading to programmed cell death. Tributyltin has been shown to cause the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondria.[4]
-
Endoplasmic Reticulum Stress Pathway: Disruption of calcium homeostasis, a known effect of tributyltin, can trigger the endoplasmic reticulum (ER) stress response, another pathway leading to apoptosis.[4] This involves the activation of calpain and the cleavage of caspase-12.[4]
-
Nuclear Receptor Signaling (LXR and RXR): Tributyltin has been demonstrated to upregulate the expression of cholesterol transporters like ABCA1 through the liver X receptor (LXR) and retinoid X receptor (RXR) signaling pathways.[3] This suggests that trialkyltins can act as endocrine disruptors by interfering with nuclear receptor function.
-
Protein Kinase C (PKC) and Protein Kinase D (PKD) Signaling: Tributyltin can activate PKC and PKD, which are key enzymes in signal transduction pathways that regulate various cellular functions.[2] Activation of these kinases can, in turn, affect downstream pathways such as the MAPK pathway.[2]
References
- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 2. Activation of Protein Kinase C and Protein Kinase D in Human Natural Killer Cells: Effects of Tributyltin, Dibutyltin, and Tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Degradation of Tripropyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT) is an organotin compound characterized by three propyl groups covalently bonded to a tin atom. While less studied than its counterparts Tributyltin (TBT) and Triphenyltin (TPT), TPT and its derivatives have been utilized as fungicides, bactericides, and molluscicides.[1] Given the known persistence and toxicity of other organotin compounds, understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, bioaccumulation, and degradation pathways of this compound, supported by detailed experimental protocols and data presented for comparative analysis. Due to the limited availability of specific data for this compound, information from its close structural and functional analogs, Tributyltin (TBT) and Triphenyltin (TPT), is included to provide a more complete understanding, with this distinction clearly noted.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. The available data for this compound and its degradation products are summarized below.
| Property | This compound (TPT) | This compound chloride | Dipropyltin dichloride | Monopropyltin trichloride |
| CAS Number | 761-44-4 | 2279-76-7 | 867-36-7 | 1118-46-3 (analogue) |
| Molecular Formula | C9H22Sn | C9H21ClSn | C6H14Cl2Sn | C3H7Cl3Sn (analogue) |
| Molecular Weight | 247.96 g/mol | 283.43 g/mol [2] | 275.79 g/mol [3][4] | 282.16 g/mol (analogue) |
| Boiling Point | 224.7°C at 760 mmHg[1] | 123°C at 17.3 hPa[5] | 161°C at 25 Torr | - |
| Melting Point | - | -23.5°C[2] | 80-81°C[6] | - |
| Density | - | 1.2740 g/cm³ at 20°C[2] | - | - |
| Flash Point | 89.7°C[1] | 95°C[5] | 84°C[6] | - |
| Water Solubility | Sparingly soluble[7] | - | - | - |
| Appearance | Colorless, oily liquid[1] | Colorless liquid[8] | White fine crystalline powder | - |
Environmental Fate
The environmental fate of this compound is governed by a combination of biotic and abiotic processes that determine its persistence, transport, and potential for bioaccumulation.
Persistence and Degradation Pathways
This compound, like other tri-substituted organotins, undergoes sequential dealkylation in the environment, breaking down into less toxic di- and monopropyltin species, and ultimately to inorganic tin.[9] This degradation can be mediated by both biological organisms and abiotic factors.
Biotic Degradation:
Microorganisms play a significant role in the degradation of organotin compounds. While specific studies on this compound are limited, research on analogous compounds provides insight into the likely mechanisms. Bacteria of the genera Pseudomonas and Rhodococcus are known to degrade a wide range of organic pollutants, including aromatic and organometallic compounds.[10][11][12][13][14][15][16] For instance, Pseudomonas chlororaphis has been shown to degrade Triphenyltin to Diphenyltin.[10] The degradation of organotins by these bacteria is often an aerobic process.[9]
Abiotic Degradation:
Abiotic degradation of organotins primarily occurs through photodegradation and hydrolysis. Photodegradation, or the breakdown of compounds by sunlight, is a significant factor in the environmental fate of organotins, particularly in surface waters.[10] Hydrolysis, the reaction with water, can also contribute to the breakdown of organotin compounds, although the rates can be slow under typical environmental pH and temperature conditions.
The following diagram illustrates the proposed degradation pathway of this compound.
Bioaccumulation
The table below presents available data on the persistence and bioaccumulation potential of this compound and its analogues.
| Parameter | This compound (TPT) | Tributyltin (TBT) | Triphenyltin (TPT) |
| Half-life in water | Data not available | Days to weeks | Data not available |
| Half-life in sediment | Data not available | Years | Data not available |
| Half-life in soil | Data not available | Weeks to months | 47 - 140 days[17] |
| Log Kow | 3.31 (estimated)[18] | 3.2 - 4.5 | ~4.1 |
| Bioconcentration Factor (BCF) | Data not available | High (can exceed 10,000 in some species) | High |
Note: Data for TBT and TPT are provided as analogues due to the lack of specific data for this compound.
Experimental Protocols for Environmental Analysis
The analysis of organotin compounds in environmental matrices is challenging due to their low concentrations and the need for speciation. The following is a general protocol for the analysis of this compound in sediment samples, which can be adapted for other matrices such as water and biota.
Sample Preparation and Extraction
-
Sample Collection and Storage: Collect sediment samples using appropriate coring or grab sampling devices. Store samples in the dark at ≤ 6°C to minimize degradation.[19]
-
Extraction:
-
Weigh approximately 10-15 g of wet sediment into a vial.[20]
-
Spike the sample with a suitable internal standard, such as deuterated Tributyltin (TBT-d27), to correct for matrix effects and extraction inefficiencies.[20]
-
Add an extraction solvent. A common mixture is diethyl ether and hexane (80:20) containing 0.2% tropolone. Tropolone acts as a chelating agent to improve the extraction of more polar organotin species.[20] Other effective extraction solutions include a methanolic mixture of sodium acetate and acetic acid.[21]
-
Shake the mixture for a specified period (e.g., 1 hour) to ensure efficient extraction.[20]
-
Separate the organic layer for further processing.[20]
-
Derivatization
Since organotin compounds are generally not volatile enough for gas chromatography (GC) analysis, a derivatization step is required to convert them into more volatile forms.[22]
-
Alkylation: The most common derivatization technique is alkylation, which can be achieved using Grignard reagents (e.g., pentylmagnesium bromide) or sodium tetraethylborate (NaBEt4).[17][23]
-
For derivatization with NaBEt4, the extract is typically reacted with a freshly prepared solution of NaBEt4 in an appropriate solvent (e.g., ethanol or methanol) for about 30 minutes.[17]
-
Cleanup and Analysis
-
Cleanup: The derivatized extract may require cleanup to remove interfering compounds. This is often accomplished using column chromatography with silica gel.[20]
-
Instrumental Analysis: The final extract is analyzed by Gas Chromatography coupled with a detector, most commonly a Mass Spectrometer (GC-MS) or a Flame Photometric Detector (FPD).[17][24]
-
GC-MS Parameters: A typical GC-MS setup would involve a capillary column (e.g., HP-5MS), helium as the carrier gas, and a temperature program that allows for the separation of the derivatized organotin compounds.[25][26][27] The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[25][27] this compound is often used as a surrogate standard in these analyses as it is not typically found in the environment.[28]
-
The following diagram outlines a general experimental workflow for the analysis of this compound in environmental samples.
Conclusion
The environmental fate and degradation of this compound are complex processes involving both biotic and abiotic pathways. While specific quantitative data for this compound remains limited, the behavior of analogous organotin compounds such as Tributyltin and Triphenyltin suggests that TPT is likely to be persistent in the environment, particularly in sediments, and has a high potential for bioaccumulation. The primary degradation pathway is sequential depropylation to less toxic di- and mono-propyltin species and finally to inorganic tin. Understanding these processes is essential for predicting the environmental risk associated with the use and disposal of this compound-containing products. Further research is needed to generate specific data on the environmental half-life, bioconcentration factors, and degradation kinetics of this compound to allow for a more accurate assessment of its environmental impact. The analytical methodologies outlined in this guide provide a robust framework for the sensitive and specific determination of this compound and its degradation products in various environmental matrices.
References
- 1. Cas 761-44-4,this compound | lookchem [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Dipropyltin dichloride - Wikipedia [en.wikipedia.org]
- 4. Dipropyltin dichloride | C6H14Cl2Sn | CID 93562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound chloride for synthesis 2279-76-7 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. TRI-N-PROPYLTIN CHLORIDE CAS#: 2279-76-7 [m.chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Triphenyltin by a Fluorescent Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future [frontiersin.org]
- 12. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Environmental Adaptability and Organic Pollutant Degradation Capacity of a Novel Rhodococcus Species Derived from Soil in the Uninhabited Area of the Qinghai-Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Membrane transport systems and the biodegradation potential and pathogenicity of genus Rhodococcus [frontiersin.org]
- 16. jabsonline.org [jabsonline.org]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. This compound | CAS#:761-44-4 | Chemsrc [chemsrc.com]
- 19. www2.gov.bc.ca [www2.gov.bc.ca]
- 20. www2.gov.bc.ca [www2.gov.bc.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ysi.com [ysi.com]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. eurofins.com.au [eurofins.com.au]
The Bioaccumulation Potential of Tripropyltin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT), an organotin compound, has garnered scientific attention due to its potential for persistence in the environment and subsequent bioaccumulation in living organisms. Understanding the mechanisms and extent of TPT bioaccumulation is critical for assessing its ecological risk and potential implications for human health. This technical guide provides a comprehensive overview of the bioaccumulation potential of TPT, detailing quantitative data, experimental protocols for its assessment, and insights into its molecular interactions within biological systems.
Data Presentation: Quantitative Bioaccumulation Data
The bioaccumulation of this compound is quantified using several key metrics, including the Bioconcentration Factor (BCF), Biomagnification Factor (BMF), and Trophic Magnification Factor (TMF). The following tables summarize the available quantitative data for TPT and the closely related, and more extensively studied, Tributyltin (TBT) for comparative purposes.
| Organism | Tissue/Whole Body | BCF (L/kg) | Exposure Duration | Reference |
| Scenedesmus obliquus (Alga) | Whole body | 11,400 | 7 days | [1] |
| Chironomus ripaius (Midge) | Whole body | 680 (pH 8) | Not specified | Agency for Toxic Substances and Disease Registry, 2005 |
| Chironomus ripaius (Midge) | Whole body | 510 (pH 5) | Not specified | Agency for Toxic Substances and Disease Registry, 2005 |
Table 1: Bioconcentration Factors (BCF) for this compound (TPT) in Various Organisms. The Bioconcentration Factor (BCF) is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water.
| Food Web Location | TMF | Notes | Reference |
| Bohai Bay, China | 3.70 | Indicates trophic magnification in the marine food web. Concentrations of TPT increased with trophic level. | [2] |
Table 2: Trophic Magnification Factor (TMF) for this compound (TPT). The Trophic Magnification Factor (TMF) describes the increase in the concentration of a substance with each increasing trophic level in a food web. A TMF greater than 1 indicates that the substance is biomagnifying.
Experimental Protocols
The assessment of this compound's bioaccumulation potential relies on standardized experimental protocols. The following sections detail the methodologies for conducting bioaccumulation studies and for the analytical determination of TPT in biological matrices.
Bioaccumulation Testing: OECD 305 Guideline
The Organisation for Economic Co-operation and Development (OECD) Guideline 305 provides a framework for testing the bioaccumulation of chemicals in fish, which can be adapted for TPT.[3][4][5][6][7] The test consists of two phases: an uptake phase and a depuration phase.
1. Uptake Phase:
-
Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.[8]
-
Exposure: Fish are exposed to a constant, sublethal concentration of TPT in the surrounding water (for BCF determination) or in their diet (for BMF determination).[4][5] The exposure duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached.[3][6]
-
Sampling: Sub-samples of fish are taken at predetermined intervals to measure the concentration of TPT.
2. Depuration Phase:
-
Transfer: The remaining fish are transferred to a clean environment (TPT-free water or diet).
-
Sampling: Fish are sampled at intervals during the depuration phase to measure the decline in TPT concentration.
3. Calculation of Bioaccumulation Factors:
-
Bioconcentration Factor (BCF): The BCF is calculated as the ratio of the TPT concentration in the fish (at steady state) to the TPT concentration in the water.[7]
-
Biomagnification Factor (BMF): The BMF is calculated as the ratio of the TPT concentration in the fish to the TPT concentration in their diet.
Analytical Methodology for this compound in Biological Tissues
Accurate quantification of TPT in biological samples is crucial for bioaccumulation assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed and highly sensitive method.
1. Sample Preparation:
-
Homogenization: The biological tissue (e.g., fish muscle, liver) is homogenized to ensure a uniform sample.
-
Extraction: TPT is extracted from the homogenized tissue using an organic solvent.
-
Derivatization: TPT is converted to a more volatile derivative to facilitate GC analysis.
-
Clean-up: The extract is purified to remove interfering substances.
2. GC-MS Analysis:
-
Injection: The derivatized extract is injected into the gas chromatograph.
-
Separation: The components of the extract are separated based on their volatility and interaction with the GC column.
-
Detection and Quantification: The mass spectrometer identifies and quantifies the TPT derivative based on its unique mass-to-charge ratio.
Mandatory Visualization
Experimental Workflow for TPT Bioaccumulation Study (OECD 305)
Caption: Workflow for a fish bioaccumulation study of this compound following OECD Guideline 305.
Signaling Pathway Disruption by this compound
This compound has been shown to interfere with nuclear receptor signaling pathways, specifically by acting as a ligand for the Retinoid X Receptor (RXR). RXR forms heterodimers with other nuclear receptors, including the Liver X Receptor (LXR), to regulate gene expression involved in lipid metabolism and other cellular processes. Disruption of this pathway by TPT can lead to adverse biological effects.
Caption: Proposed mechanism of this compound (TPT) disruption of the LXR-RXR signaling pathway.
Conclusion
The available data indicates that this compound possesses a significant potential for bioaccumulation in aquatic organisms, as evidenced by its high Bioconcentration Factor in algae and its demonstrated ability to biomagnify through marine food webs. The disruption of the RXR signaling pathway represents a plausible molecular mechanism underlying its toxicity. Further research employing standardized protocols, such as the OECD 305 guideline, is essential to fully characterize the bioaccumulation kinetics of TPT across a wider range of species and environmental conditions. This knowledge is paramount for developing effective risk assessment strategies and regulatory measures to mitigate the potential environmental impact of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Trophic magnification of triphenyltin in a marine food web of Bohai Bay, North China: comparison to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
Tripropyltin: An Endocrine Disruptor in Marine Ecosystems - A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of tripropyltin (TPT) and its better-studied analogue, tributyltin (TBT), as potent endocrine-disrupting chemicals (EDCs) in marine species. Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, summarizes quantitative effects, details key experimental protocols, and visualizes the underlying biological pathways.
Executive Summary
Organotin compounds, including this compound (TPT) and tributyltin (TBT), are persistent organic pollutants that have been widely used as biocides in antifouling paints for marine vessels.[1][2][3] Decades of research have revealed their profound endocrine-disrupting effects on a wide range of non-target marine organisms, even at exceptionally low environmental concentrations in the nanogram per liter (ng/L) range.[4] The most well-documented of these effects is "imposex," the imposition of male sexual characteristics, such as a penis and vas deferens, onto female gastropods.[5][6] This phenomenon, which can lead to sterilization and population decline, serves as a sensitive biomarker for organotin contamination.[5][7]
The primary molecular mechanism underlying these effects involves the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8] Organotins act as potent agonists for this receptor heterodimer, hijacking cellular signaling pathways that regulate sexual development, reproduction, and metabolism. This guide details these mechanisms, presents dose-response data from key studies, outlines the methodologies used to obtain this data, and provides visual representations of the critical pathways and workflows.
Mechanism of Action: The RXR-PPARγ Signaling Pathway
This compound and tributyltin exert their endocrine-disrupting effects by functioning as powerful agonists for the RXR and PPARγ nuclear receptors.[8] These receptors form a heterodimer (RXR-PPARγ) that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[9]
TBT has been shown to be a high-affinity ligand for RXR and a weaker agonist for PPARγ.[8] Upon binding, the organotin compound induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins. This entire complex then initiates the transcription of downstream genes. This can disrupt normal endocrine function in two primary ways:
-
Deregulation of Steroid Hormone Metabolism: The activation of the RXR-PPARγ pathway is linked to the modulation of aromatase, an enzyme critical for converting androgens (like testosterone) into estrogens.[4] Inhibition of aromatase activity leads to an accumulation of testosterone, which is a key driver in the development of male sexual characteristics in females (imposex).[4]
-
Inappropriate Gene Activation: The pathway regulates a host of other genes involved in processes like adipogenesis (fat cell development), neuroendocrine signaling, and overall embryonic development.[4][10][11]
The following diagram illustrates the molecular signaling pathway of TPT/TBT endocrine disruption.
Caption: TPT/TBT activates the RXR-PPARγ pathway, leading to altered gene transcription.
Quantitative Data on Endocrine Disruption
The following tables summarize quantitative data from laboratory studies on the effects of TBT on various marine invertebrate species. Although data for TPT is less common, the shared mechanism of action makes TBT data highly relevant.
Table 1: Effects of Tributyltin (TBT) on Imposex and Testosterone Levels in Gastropods Source: Adapted from studies on Thais bufo and T. rudolphi exposed for four weeks.[2][6]
| TBT Concentration (ng/L) | Species | Endpoint | Result |
| 0 (Control) | Thais bufo & T. rudolphi | Imposex | No imposex observed |
| 100 | Thais bufo & T. rudolphi | Imposex | No imposex observed |
| 500 | Thais bufo & T. rudolphi | Imposex | Development of imposex stages |
| 1000 | Thais bufo & T. rudolphi | Imposex | Development of imposex stages |
| 500 & 1000 | Thais bufo & T. rudolphi | Free Testosterone | Significant elevation in females |
Table 2: Effects of Tributyltin (TBT) on Sex Ratio and Survival in Amphipods Source: Adapted from a study on Caprella danilevskii exposed during the embryonic stage for 5 days.[12]
| TBT Concentration (ng/L) | Endpoint | Result |
| 0 (Control) | Offspring Sex Ratio (% Female) | 36% |
| 10 | Offspring Sex Ratio (% Female) | 55.6% |
| 100 | Offspring Sex Ratio (% Female) | 85.7% |
| 1000 | Offspring Sex Ratio (% Female) | 81.8% |
| 0 (Control) | Offspring Survival Rate | ~100% |
| 10 | Offspring Survival Rate | 69% |
| >100 | Parental Female Survival Rate | Significant decrease |
| 10000 | Offspring Survival Rate | 100% mortality |
Table 3: Effects of Tributyltin (TBT) on Sea Urchin Fertilization and Development Source: Adapted from a study on Hemicentrotus pulcherrimus.[13]
| TBT Concentration (ppb or µg/L) | Endpoint | Result |
| 0 (Control) | Fertilization Rate | Baseline |
| 0.05 | Fertilization Rate | Significant reduction |
| 0.02 - 0.73 | Normal Embryogenesis Rate (%) | 35 - 57% |
| 4.68 - 9.22 | Normal Embryogenesis Rate (%) | 0% (Development arrested) |
Experimental Protocols
Detailed and standardized methodologies are crucial for assessing the impact of endocrine disruptors. Below are summaries of key experimental protocols cited in organotin research.
Imposex Assessment in Gastropods
The most common method for quantifying imposex is the determination of the Vas Deferens Sequence Index (VDSI).[3] This protocol involves the morphological examination of female snails to classify the degree of masculinization.
Protocol Summary: Vas Deferens Sequence Index (VDSI)
-
Sample Collection: A representative sample of adult female snails (typically 30-50 individuals) of a uniform size is collected from the study site.
-
Shell Removal: The shell of each snail is carefully cracked and the soft body is removed.
-
Microscopic Examination: Using a dissecting microscope, the area behind the right tentacle is examined for the presence and development stage of male sexual organs (penis and vas deferens).
-
Staging: Each female is assigned a stage based on a standardized classification scheme (e.g., from stage 0 for a normal female to stage 6 for a sterilized female with a fully developed penis and blocked vulva).
-
Index Calculation: The VDSI is calculated as the mean of the imposex stage values for all females in the sample. A higher VDSI indicates a greater degree of imposex and, consequently, higher TBT contamination.
The following diagram illustrates the workflow for imposex assessment.
Caption: Standard workflow for assessing imposex in marine gastropods.
Testosterone Analysis via Radioimmunoassay (RIA)
Elevated testosterone in female snails is a key indicator of endocrine disruption by TPT/TBT.[2][6] Radioimmunoassay is a common technique for its quantification.
Protocol Summary: Testosterone RIA
-
Tissue Homogenization: Snail soft tissues are homogenized in a suitable buffer (e.g., phosphate buffer).
-
Hormone Extraction: Steroids are extracted from the homogenate using an organic solvent like diethyl ether. The solvent is then evaporated.
-
Reconstitution: The dried extract is reconstituted in a buffer compatible with the RIA kit.
-
Immunoassay:
-
A known quantity of radioactively labeled testosterone (e.g., with ¹²⁵I) is mixed with the sample extract.
-
A specific antibody that binds to testosterone is added. The sample's testosterone and the labeled testosterone compete for binding sites on the antibody.
-
The antibody-bound testosterone is separated from the free (unbound) testosterone.
-
-
Quantification: The radioactivity of the antibody-bound fraction is measured using a gamma counter. The amount of testosterone in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.
Organotin Analysis via GC-FPD/PFPD
Quantifying TPT/TBT concentrations in biological tissues is essential for correlating exposure with observed effects. This is typically achieved using Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD).[2][3]
Protocol Summary: GC-PFPD for Organotin Analysis
-
Tissue Digestion & Extraction: The biological sample is digested (e.g., using tetramethylammonium hydroxide - TMAH) and the organotins are extracted into an organic solvent (e.g., hexane).
-
Derivatization: Organotin chlorides are not volatile enough for GC analysis. They must be derivatized into a more volatile form, typically through ethylation using sodium tetraethylborate (NaBEt₄).[3]
-
Gas Chromatography (GC): The derivatized extract is injected into the GC. The different organotin compounds are separated based on their boiling points and interaction with the GC column as they travel through it.
-
Pulsed Flame Photometric Detection (PFPD): As the separated compounds exit the GC column, they are burned in a hydrogen-rich flame. The PFPD is specifically tuned to detect the atomic emission of tin, providing high selectivity and sensitivity for organotin compounds.[1]
-
Quantification: The detector response is compared against a calibration curve generated from standards of known concentrations to determine the amount of each organotin compound in the sample.
Sea Urchin Fertilization and Development Assay
This bioassay is a standardized method for assessing the toxicity of environmental samples on the early life stages of marine organisms.[6][7]
Protocol Summary: Echinoid Fertilization Assay
-
Gamete Collection: Mature sea urchins are induced to spawn (e.g., by injection of potassium chloride) to collect sperm and eggs.
-
Sperm Exposure: A dilute suspension of sperm is exposed to various concentrations of the test substance (e.g., TPT-spiked seawater) and a control for a fixed period (e.g., 60 minutes).
-
Fertilization: Eggs are added to the sperm suspensions and allowed to incubate for a short period (e.g., 20 minutes).
-
Test Termination: The test is stopped by adding a preservative (e.g., formalin).
-
Endpoint Assessment:
-
Fertilization Success: An aliquot of each sample is examined under a microscope to determine the percentage of eggs that have successfully formed a fertilization membrane.
-
Embryo Development (Optional Extension): The test can be extended to 48 hours to assess embryological development, scoring for normal and abnormal larval development (teratogenicity).
-
The logical relationship from TPT exposure to population-level impacts is summarized below.
Caption: Causal chain from TPT/TBT release to population-level impacts in marine species.
Conclusion
This compound and its analogues are potent endocrine disruptors that pose a significant threat to marine ecosystems. Their ability to activate the RXR-PPARγ signaling pathway at environmentally relevant concentrations leads to severe reproductive abnormalities, most notably imposex in gastropods. The standardized protocols for assessing imposex and sublethal toxicity, combined with sensitive analytical techniques, provide a robust framework for monitoring and understanding the impact of these hazardous substances. While regulatory actions have curtailed the use of organotins in antifouling paints, their persistence in sediments means that their legacy effects will continue to be a concern for marine life, warranting continued research and monitoring.
References
- 1. ysi.com [ysi.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Biological test method: fertilization assay using echinoids (sea urchins and sand dollars), chapter 3 - Canada.ca [canada.ca]
- 8. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid radioimmunoassay for serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological test method: fertilization assay using echinoids (sea urchins and sand dollars), chapter 6 - Canada.ca [canada.ca]
- 11. researchgate.net [researchgate.net]
- 12. tau.ac.il [tau.ac.il]
- 13. Potential uses of sea urchin embryos for identifying toxic chemicals: description of a bioassay incorporating cytologic, cytogenetic and embryologic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Toxicological Profile of Tripropyltin and its Analogue, Tributyltin
Disclaimer: Scientific data specifically on the acute and chronic toxicity of Tripropyltin (TPT) is limited in publicly accessible literature. Therefore, this guide summarizes the available information on TPT and provides a more detailed overview of the toxicological profile of its close structural analogue, Tributyltin (TBT), to offer insights into potential toxic mechanisms. The information on TBT should be considered as a reference for potential effects of TPT, but not as a direct substitute for TPT-specific data.
Acute Toxicity
Data on the acute toxicity of this compound is sparse. Safety data sheets classify it as toxic if swallowed, in contact with skin, or if inhaled. A summary of available acute toxicity data for this compound and comparative data for Tributyltin are presented below.
Quantitative Acute Toxicity Data
| Compound | Test | Species | Route | LD50/LC50 | Reference |
| This compound Chloride | LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [1] |
| Tributyltin Oxide | LC50 | Rat | Inhalation | 77 mg/m³ (4-hour) | [2] |
| Tributyltin Oxide | LD50 | Rat | Dermal | 605 mg/kg bw | [2] |
| Tributyltin Acetate | LD50 | Rat | Oral | 100 ppm (equivalent to 8.4 mg/kg/day) | [3] |
Table 1: Summary of Acute Toxicity Data for this compound and Tributyltin.
Experimental Protocols for Acute Toxicity Testing
Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically followed for acute toxicity studies.
-
Acute Oral Toxicity (as per OECD Guideline 423): This method involves the administration of the test substance by gavage to fasted animals (commonly rats). The study proceeds sequentially with a small number of animals, and the outcome of each step determines the next dose level. Observations for signs of toxicity are made for at least 14 days. The LD50 is then estimated.[4]
-
Acute Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to a shaved area of the skin (typically of rabbits) and covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity for 14 days. The dermal LD50 is determined based on mortality rates.[1][5]
-
Acute Inhalation Toxicity (as per OECD Guideline 403): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours). Animals are observed for up to 14 days for signs of toxicity and mortality to determine the LC50.[6][7]
Chronic Toxicity
No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Tributyltin
| Compound | Species | Duration | Effect | NOAEL | LOAEL | Reference |
| Tributyltin Oxide | Rat | 18 months | Immunological effects | 0.025 mg/kg/day | 0.25 mg/kg/day | [8] |
| Tributyltin Oxide | Rat | 106 weeks | No treatment-related alterations in the gastrointestinal tract | - | >2.5 mg/kg/day | [9] |
| Tributyltin Chloride | Rat | 4 weeks | Systemic toxicity | - | - | [3] |
Table 2: Summary of Chronic Toxicity Data (NOAEL and LOAEL) for Tributyltin.
Experimental Protocols for Chronic Toxicity Studies
Chronic toxicity studies, often combined with carcinogenicity assessments, involve repeated administration of a substance to animals for a significant portion of their lifespan (e.g., 2 years in rats).
-
Experimental Design: Animals are typically divided into a control group and at least three dose groups. The substance is administered daily, usually in the diet or drinking water.
-
Endpoints Evaluated: A comprehensive range of endpoints are assessed, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and detailed histopathological examination of all major organs and tissues.[10]
Signaling Pathways and Mechanisms of Toxicity (Primarily based on Tributyltin)
The molecular mechanisms of organotin toxicity have been more extensively studied for Tributyltin. These studies provide a framework for understanding the potential pathways affected by this compound.
Induction of Apoptosis via Endoplasmic Reticulum and Mitochondrial Pathways
Tributyltin has been shown to induce apoptosis (programmed cell death) in various cell types, including hepatocytes and neurons.[11] This process involves the activation of signaling cascades originating from both the endoplasmic reticulum (ER) and mitochondria.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Acute inhalation toxicity of cetylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. References for HEAST Table 1 [rais.ornl.gov]
- 11. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Tripropyltin's Impact on Non-Target Organisms: An In-depth Technical Guide
An overview of the ecotoxicological effects, underlying mechanisms, and analytical methodologies concerning tripropyltin exposure in unintended biological systems.
Introduction
This compound (TPT), an organotin compound, has seen use in industrial applications, contributing to its presence in various environmental compartments. While its intended uses are specific, its unintended release into the ecosystem raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on a range of non-target organisms, from microorganisms to vertebrates. The document details the compound's toxicity, explores the molecular signaling pathways it disrupts, outlines standard experimental protocols for its assessment, and describes analytical methods for its detection. This guide is intended for researchers, scientists, and drug development professionals engaged in environmental toxicology, pharmacology, and risk assessment.
Ecotoxicity of this compound to Non-Target Organisms
The toxicity of this compound varies across different species and trophic levels. The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound and related, structurally similar organotin compounds like tributyltin (TBT) and triphenyltin (TPT), which are often used as surrogates in toxicological assessments due to their similar modes of action.
Table 1: Acute Toxicity of Organotins to Aquatic Organisms
| Species | Compound | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |
| Daphnia magna (Water flea) | This compound | 48 hours | EC50 (Immobilisation) | 7.5 | [1] |
| Sparus aurata (Gilthead seabream) embryos | Tributyltin chloride (TBTCl) | 24 hours | LC50 | 28.3 | [2] |
| Sparus aurata (Gilthead seabream) embryos | Triphenyltin chloride (TPhTCl) | 24 hours | LC50 | 34.2 | [2] |
| Freshwater Fish (various) | Tributyltin (TBT) | 96 hours | LC50 | 3.45 - 7.1 | [3] |
| Freshwater Hydra | Tributyltin (TBT) | 96 hours | SMAV | 1.14 - 1.80 | [3] |
| Potamopyrgus antipodarum (Freshwater mudsnail) | Tributyltin (TBT) | 4 weeks | LC50 | 542,000 (in sediment, as TBT-Sn/kg) | [4] |
Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of Organotins
| Species | Compound | Exposure Duration | Endpoint | NOAEL/LOEC | Reference |
| Rat | Tributyltin (TBT) | 28 days (oral) | Various toxicological endpoints | - | [5] |
| Rabbit | Triphenyltin hydroxide (TPTH) | - | Maternal toxicity | 0.1 mg/kg bw/day | [6] |
| Rat | Tributyltin oxide (TBTO) | Chronic feeding | Immunotoxicity | 0.025 mg/kg bw/day | [6] |
| Potamopyrgus antipodarum (Freshwater mudsnail) | Tributyltin (TBT) | 4 weeks | Embryo production | LOEC: 10,000 µg/kg (in sediment, as TBT-Sn/kg) | [4] |
Mechanisms of this compound Toxicity
This compound exerts its toxic effects through multiple mechanisms, primarily by disrupting cellular energy metabolism, inducing oxidative stress, interfering with endocrine signaling, and triggering apoptosis.
Inhibition of ATPase Activity
Organotin compounds, including this compound, are known inhibitors of ATP synthase, a critical enzyme in cellular energy production. By binding to the F0 subunit of the mitochondrial ATP synthase, they block the proton channel, which disrupts oxidative phosphorylation and leads to a depletion of cellular ATP. This inhibition of energy metabolism can have widespread consequences for cellular function and viability.
Endocrine Disruption via Nuclear Receptor Interaction
This compound and other organotins are potent endocrine disruptors. They can act as agonists for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR). The activation of the PPARγ/RXR heterodimer is a key event in adipogenesis (fat cell differentiation). By activating these receptors, this compound can promote the development of adipose tissue and interfere with normal endocrine signaling, potentially leading to reproductive and developmental abnormalities.
Induction of Oxidative Stress
Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This occurs when the cellular antioxidant defense mechanisms are overwhelmed. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. This compound has been shown to activate the Keap1-Nrf2 pathway, indicating its ability to induce an oxidative stress response.
Apoptosis Induction
This compound can induce programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can also trigger apoptosis via the endoplasmic reticulum (ER) stress pathway. This involves the disruption of calcium homeostasis within the ER, leading to the activation of caspases and subsequent execution of the apoptotic program.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
PPARγ/RXR Activation Pathway
Caption: this compound activation of the PPARγ/RXR signaling pathway.
Oxidative Stress and the Keap1-Nrf2 Pathway
Caption: this compound-induced oxidative stress via the Keap1-Nrf2 pathway.
Apoptosis Induction Pathways
Caption: this compound-induced apoptosis via ER stress and mitochondrial pathways.
Experimental Protocols
The assessment of this compound's toxicity relies on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of data across different laboratories.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
-
Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[7]
-
Test Principle: Exponentially growing cultures of algae (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance in a batch culture system for 72 hours.[1] The inhibition of growth is measured by changes in cell density over time compared to a control.[1]
-
Methodology:
-
Test Organisms: Aseptically cultured, exponentially growing green algae or cyanobacteria.
-
Test Conditions: The test is conducted in a nutrient-rich medium under continuous, uniform illumination and constant temperature.
-
Procedure:
-
A series of test solutions with at least five different concentrations of this compound are prepared.
-
A control group with no test substance is also included.
-
Each concentration and the control are tested in triplicate.
-
A known density of algal cells is inoculated into each test flask.
-
The flasks are incubated for 72 hours.
-
Algal biomass is measured at least once every 24 hours using methods such as cell counts with a haemocytometer or spectrophotometric absorbance.
-
-
Data Analysis: The average specific growth rate and yield for each concentration are calculated. The EC50 (the concentration that causes a 50% reduction in growth) is determined by plotting the percentage inhibition of growth against the logarithm of the test substance concentration.[8]
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
-
Objective: To determine the acute immobilisation of Daphnia magna after 48 hours of exposure to a test substance.[9]
-
Test Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[10] Immobilisation, defined as the inability to swim after gentle agitation, is recorded at 24 and 48 hours.[10]
-
Methodology:
-
Test Organisms: Young Daphnia magna from a healthy, breeding culture.
-
Test Conditions: The test is conducted in a defined culture medium at a constant temperature and with a specified photoperiod.
-
Procedure:
-
At least five concentrations of this compound are prepared in a geometric series.
-
A control group is maintained under the same conditions without the test substance.
-
At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.[9]
-
The daphnids are placed in the test solutions and incubated for 48 hours.
-
The number of immobilised daphnids is recorded at 24 and 48 hours.
-
-
Data Analysis: The percentage of immobilised daphnids at each concentration is calculated. The EC50 at 48 hours is determined using statistical methods such as probit analysis.[11]
-
OECD Guideline 203: Fish, Acute Toxicity Test
-
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.[12]
-
Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[12] Mortalities are recorded at 24, 48, 72, and 96 hours.[12]
-
Methodology:
-
Test Organisms: A recommended fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), of a specified size and age.
-
Test Conditions: The test is conducted in water of a defined quality, at a constant temperature, and with a specific photoperiod.
-
Procedure:
-
A range of at least five concentrations of this compound are prepared.
-
A control group is maintained in water without the test substance.
-
A minimum of seven fish are used for each concentration and the control.[13]
-
The fish are introduced to the test chambers and observed for mortality and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The cumulative mortality at each concentration is recorded. The 96-hour LC50 and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[14]
-
OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents
-
Objective: To assess the sub-acute toxicity of a chemical when administered orally to rodents for 28 days.[5]
-
Methodology:
-
Test Animals: Typically, young adult rats of a common laboratory strain.
-
Administration of Test Substance: The substance is usually administered by gavage or in the diet or drinking water.
-
Procedure:
-
At least three dose groups and a control group are used.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food/water consumption are measured weekly.
-
At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed on all animals, and organ weights are recorded.
-
Histopathological examination of major organs and tissues is conducted.
-
-
Data Analysis: The data are evaluated for dose-related effects on the various parameters measured. The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no statistically significant adverse effects are observed.
-
Analytical Methods for this compound Detection
Accurate quantification of this compound in environmental and biological samples is crucial for assessing exposure and risk. Various analytical techniques are employed for this purpose.
Sample Preparation and Extraction
-
Water Samples: For water samples, solid-phase extraction (SPE) is a common method. The water sample is passed through a C18 cartridge, and the retained this compound is then eluted with an appropriate solvent like methanol containing acetic acid.[15]
-
Sediment and Soil Samples: Extraction from solid matrices often involves sonication or microwave-assisted extraction with a solvent mixture, such as hexane and acetic acid.[16] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acidified acetonitrile followed by a dispersive solid-phase extraction (dSPE) clean-up step with C18 can also be used for soil samples.[15]
-
Biological Tissues: For biological tissues, homogenization is followed by solvent extraction, often with a mixture of hexane and tropolone. The extract then undergoes a clean-up step to remove interfering lipids and other biological macromolecules.
Instrumental Analysis
-
Gas Chromatography (GC): Due to the low volatility of organotin compounds, a derivatization step is typically required before GC analysis. This involves converting the ionic organotins into more volatile forms, for example, by ethylation with sodium tetraethylborate. Detection is commonly performed using a flame photometric detector (FPD) or mass spectrometry (MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has the advantage of not requiring a derivatization step. It offers high selectivity and sensitivity for the direct determination of this compound in complex matrices.[15]
Conclusion
This compound poses a significant ecotoxicological threat to a wide range of non-target organisms. Its ability to disrupt fundamental cellular processes, including energy metabolism, endocrine signaling, and cellular viability, underscores the need for continued monitoring and regulation of this compound in the environment. The standardized protocols outlined in this guide provide a framework for the consistent and reliable assessment of this compound's toxicity. Furthermore, the detailed understanding of its mechanisms of action at the molecular level, as visualized in the signaling pathway diagrams, is essential for predicting its adverse effects and developing strategies to mitigate its environmental impact. Continued research into the specific effects of this compound, particularly long-term and sublethal impacts, is crucial for a comprehensive understanding of its risk to ecosystem health.
References
- 1. OECD 201: Freshwater Alga and Cyanobacteria: Growth Inhibition Test | Scymaris [scymaris.com]
- 2. scispec.co.th [scispec.co.th]
- 3. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. eurofins.com.au [eurofins.com.au]
- 9. oecd.org [oecd.org]
- 10. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 11. eurofins.it [eurofins.it]
- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. eurofins.com.au [eurofins.com.au]
- 15. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. DETERMINATION OF this compound CHLORIDE IN ENVIRONMENTAL WATER AND SEDIMENT [jstage.jst.go.jp]
An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Tripropyltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT), an organotin compound, has garnered attention within the scientific community due to its potential toxicological effects. As with many organometallic compounds, a thorough understanding of its interaction with genetic material is crucial for assessing its risk to human health and the environment. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the genotoxicity and mutagenicity of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
While extensive data exists for other organotin compounds like tributyltin (TBT) and triphenyltin (TPT), specific information on this compound is less abundant in publicly available literature. This guide synthesizes the available information and provides context based on the known mechanisms of related compounds.
Core Concepts in Genotoxicity and Mutagenicity
Genotoxicity refers to the property of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Mutagenicity is a subset of genotoxicity and refers to the induction of permanent transmissible changes in the structure of the genetic material of cells or organisms. These changes can involve a single gene, a block of genes, or a whole chromosome.
Key assays to evaluate genotoxicity and mutagenicity include:
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts) in bacteria.
-
In Vitro Chromosomal Aberration Assay: Evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
In Vitro Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.
-
Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells.
-
Sister Chromatid Exchange (SCE) Assay: A sensitive indicator of DNA-damaging agents.
Genotoxicity Profile of this compound
Direct and comprehensive studies on the genotoxicity of this compound are limited. However, based on the broader class of organotin compounds, several potential mechanisms of genotoxicity can be inferred. Organotins, in general, are known to induce oxidative stress, which can lead to DNA damage.
Mutagenicity Data
Currently, there is a lack of publicly available data from bacterial reverse mutation assays (Ames test) specifically for this compound. This is a significant data gap in its mutagenicity profile.
Clastogenicity and Aneugenicity Data
The following table summarizes the available, albeit limited, genotoxicity data for this compound.
| Assay | Test System | Concentration/Dose | Results | Reference |
| Aneuploidy Induction | Human peripheral lymphocytes (in vitro) | Not Specified for TPT | Organotin compounds, as a class, have been shown to induce aneuploidy. | [1] |
Table 1: Summary of Genotoxicity Data for this compound
Experimental Protocols
Detailed experimental protocols for genotoxicity studies specifically on this compound are not available in the reviewed literature. However, standardized protocols for the key genotoxicity assays are well-established and are outlined below as a reference for future research.
Bacterial Reverse Mutation Assay (Ames Test) - General Protocol
This assay is performed to evaluate the potential of a substance to induce gene mutations.
Ames Test Experimental Workflow
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure: The bacterial tester strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix. The mixture is then plated on a minimal medium.
-
Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Chromosomal Aberration Assay - General Protocol
This assay assesses the potential of a substance to induce structural chromosomal damage.
Chromosomal Aberration Assay Workflow
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, both with and without metabolic activation.
-
Harvest and Preparation: Cells are treated with a spindle inhibitor (e.g., colcemid) to accumulate cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
Signaling Pathways and Mechanisms of Genotoxicity
While specific signaling pathways for this compound-induced genotoxicity are not yet elucidated, the known mechanisms of other organotins provide a framework for potential pathways. A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Potential Oxidative Stress-Mediated Genotoxicity Pathway
This proposed pathway illustrates that this compound may induce mitochondrial dysfunction, leading to an increase in ROS. Elevated ROS levels can cause direct damage to DNA. If the cellular DNA repair mechanisms are overwhelmed or unable to correct the damage, it can result in the formation of chromosomal aberrations. Ultimately, severe DNA damage can trigger apoptosis (programmed cell death).
Conclusion and Future Directions
The current body of scientific literature presents a significant data gap regarding the genotoxicity and mutagenicity of this compound. While the broader class of organotin compounds is known to exhibit genotoxic effects, including the induction of aneuploidy and DNA damage through oxidative stress, specific, quantitative data for TPT is lacking.
To adequately assess the risk posed by this compound, further research is imperative. Key areas for future investigation should include:
-
A comprehensive battery of in vitro genotoxicity tests: This should include the Ames test, a chromosomal aberration assay, and a micronucleus test, following OECD guidelines.
-
In vivo studies: To understand the genotoxic potential in a whole-organism context, in vivo micronucleus and comet assays are recommended.
-
Mechanistic studies: Investigations into the specific signaling pathways affected by TPT, particularly its role in inducing oxidative stress and its interaction with DNA repair processes, are crucial.
By addressing these research needs, a more complete and accurate genotoxicity profile of this compound can be established, enabling informed decisions for regulatory bodies and industries.
References
An In-depth Technical Guide on the Immunotoxicity of Tripropyltin and Related Organotins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organotin compounds (OTCs), a class of organometallic chemicals, have seen widespread use in industrial and agricultural applications, including as stabilizers in plastics, as pesticides, and in antifouling paints for marine vessels.[1][2][3] Trisubstituted organotins like this compound (TPT), tributyltin (TBT), and triphenyltin (TPT) are particularly noted for their biocidal properties and significant toxicity.[4][5] A growing body of evidence has identified the immune system as a primary target for these compounds, leading to a range of immunotoxic effects from immunosuppression to chronic inflammation.[3][6][7][8] This guide provides a comprehensive technical overview of the immunotoxicity of TPT and related organotins, detailing the underlying molecular mechanisms, summarizing quantitative data from key studies, outlining common experimental protocols, and visualizing critical signaling pathways.
Mechanisms of Organotin-Induced Immunotoxicity
The immunotoxic effects of organotins are multifaceted, stemming from their ability to disrupt fundamental cellular processes within immune cells. The primary mechanisms include the induction of apoptosis, the generation of oxidative stress, interference with critical intracellular signaling cascades, and modulation of cytokine production.
Apoptosis Induction in Immune Cells
A hallmark of organotin immunotoxicity is the induction of apoptosis, or programmed cell death, particularly in thymocytes and lymphocytes.[9][10][11] This leads to thymus atrophy and a reduction in circulating lymphocytes, compromising the adaptive immune response.[3][11][12] Organotins trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Organotins disrupt mitochondrial function by increasing the permeability of the mitochondrial membrane.[10][13] This is associated with the translocation of pro-apoptotic proteins like Bax and Bad from the cytosol to the mitochondria.[13] The subsequent release of cytochrome c into the cytoplasm activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to cell death.[10][14]
-
Extrinsic Pathway: Studies involving TBT have shown that it can activate the death-inducing signaling complex.[15] This pathway involves death receptors like Fas and the recruitment of adaptor proteins such as FADD.[11][15] Notably, TBT has been shown to recruit and activate caspase-10, an initiator caspase in the extrinsic pathway, upstream of mitochondrial involvement.[15][16] Inhibition of caspase-10 can prevent TBT-induced apoptosis.[15]
References
- 1. In vitro effects of triphenyltin acetate (TPTA) on mouse lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The organotin contaminants in food: Sources and methods for detection: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of triphenyltin hydroxide on the immune system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mechanism-of-immunotoxicological-effects-of-tributyltin-chloride-on-murine-thymocytes - Ask this paper | Bohrium [bohrium.com]
- 11. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DIBUTYLTIN AND TRIBUTYLTIN COMPOUNDS INDUCE THYMUS ATROPHY IN RATS DUE TO A SELECTIVE ACTION OF THYMIC LYMPHOBLASTS | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells [mdpi.com]
- 15. Caspase-10 Is the Key Initiator Caspase Involved in Tributyltin-Mediated Apoptosis in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Historical Applications of Tripropyltin as a Biocide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT), an organotin compound, has a history of use as a potent biocide. Its broad-spectrum activity against a variety of microorganisms, including fungi and bacteria, led to its incorporation into several industrial and commercial applications. However, growing concerns over its toxicity and environmental persistence have significantly curtailed its use. This technical guide provides an in-depth overview of the historical applications of this compound as a biocide, summarizing available quantitative data, outlining relevant experimental protocols, and exploring its mechanism of action. It is important to note that much of the detailed research in the field of organotin biocides has focused on the more commercially prevalent tributyltin (TBT). Consequently, specific data for this compound is limited, and this document will clearly distinguish between data specific to TPT and information extrapolated from related organotin compounds.
Chemical Properties
This compound is an organotin compound with the chemical formula (C₃H₇)₃Sn. It is a colorless, oily liquid with a pungent odor.[1]
Historical Biocidal Applications
This compound compounds were primarily utilized for their fungicidal and bactericidal properties in a range of applications.
Antifouling Paints
Similar to other organotin compounds like tributyltin, this compound was incorporated into antifouling paints for marine vessels.[1] These paints slowly release the biocidal agent into the surrounding water, preventing the settlement and growth of marine organisms such as barnacles, algae, and mollusks on ship hulls. The accumulation of these organisms, known as biofouling, increases drag, reduces fuel efficiency, and can damage the hull surface.
Wood Preservatives
This compound was also used as a wood preservative to protect timber from decay caused by fungi and insects.[1] Its ability to penetrate wood and its toxicity to wood-destroying fungi made it an effective agent for extending the lifespan of wooden structures, particularly in outdoor or moist environments.
General Fungicide and Bactericide
Beyond its major applications in marine coatings and wood treatment, this compound was also employed as a general fungicide and bactericide in various industrial processes.[1]
Biocidal Efficacy of this compound
Quantitative data on the biocidal efficacy of this compound is sparse in publicly available literature. However, a 1975 study by Yamada, Tonomura, and Watanabe investigated the antimicrobial action of several trialkyltin chlorides, including this compound chloride. Their findings provide some of the only known quantitative insights into its effectiveness.
The study revealed that the antimicrobial activity of trialkyltin chlorides against most microorganisms increased with the increasing carbon number of the alkyl chains.[1] this compound was found to be particularly effective against fungi. Gram-positive bacteria were also found to be more susceptible to this compound than gram-negative bacteria.[1]
Table 1: Summary of Antimicrobial Activity of this compound Chloride (3.3 µg/ml) against select bacteria.
| Target Organism | Type | Efficacy (at 3.3 µg/ml) |
| Staphylococcus aureus | Gram-positive bacterium | Significant growth inhibition observed over 4 hours. |
| Escherichia coli | Gram-negative bacterium | Moderate growth inhibition observed over 4 hours. |
Data extrapolated from graphical representations in Yamada et al., 1975.[1]
Experimental Protocols
Detailed experimental protocols specifically for testing the biocidal activity of this compound are not well-documented. However, standardized methods for evaluating the efficacy of biocides can be adapted.
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for quantifying the biocidal efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the biocide that prevents visible growth of a microorganism.
General Protocol for MIC Determination (Broth Dilution Method):
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacterium or fungus) is prepared in a suitable growth medium.
-
Serial Dilution: A series of dilutions of the this compound compound are prepared in the growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under optimal growth conditions (temperature, time) for the specific microorganism.
-
Observation: The wells are visually inspected for turbidity (bacterial growth) or fungal growth. The MIC is the lowest concentration of this compound in which no growth is observed.
Wood Preservation Efficacy Testing
Standardized tests, such as those developed by the American Wood Protection Association (AWPA) or the European Committee for Standardization (CEN), are used to evaluate the effectiveness of wood preservatives.
General Protocol for Wood Block Test (based on AWPA E10):
-
Wood Block Preparation: Small blocks of a susceptible wood species (e.g., pine) are prepared.
-
Preservative Treatment: The wood blocks are treated with different concentrations of the this compound preservative solution using a vacuum and/or pressure process to ensure penetration.
-
Leaching: To simulate outdoor exposure, some treated blocks may be subjected to a leaching procedure to remove any unfixed preservative.
-
Fungal Exposure: The treated and untreated control blocks are exposed to a pure culture of a wood-destroying fungus (e.g., Gloeophyllum trabeum or Trametes versicolor) in a controlled environment.
-
Incubation: The blocks are incubated for a specified period (e.g., 12 weeks) to allow for fungal decay.
-
Evaluation: The extent of decay is determined by measuring the percentage of weight loss of the wood blocks. A lower weight loss indicates a more effective preservative.
Antifouling Paint Efficacy Testing
The effectiveness of antifouling paints is typically assessed through a combination of laboratory and field tests.
General Protocol for Antifouling Panel Testing:
-
Panel Preparation: Test panels (often made of fiberglass or steel) are coated with the antifouling paint containing this compound. Control panels with no antifouling coating or a standard formulation are also prepared.
-
Static Immersion: The panels are submerged in a marine environment at a test site with known fouling pressure.
-
Periodic Inspection: The panels are periodically removed from the water and inspected for the settlement and growth of fouling organisms.
-
Fouling Rating: The extent of fouling is rated using a standardized scale (e.g., ASTM D6990). The rating considers the percentage of the panel covered by different types of fouling organisms.
-
Leaching Rate Measurement: In a laboratory setting, the rate at which the biocide leaches from the paint surface can be measured to understand its long-term performance.
Mechanism of Action and Signaling Pathways
The precise biochemical mechanisms by which this compound exerts its biocidal effects are not extensively detailed in the scientific literature. However, the toxic action of organotin compounds, in general, is believed to involve the disruption of several key cellular processes. It is important to exercise caution when extrapolating mechanisms from other organotins to this compound, as the specific alkyl group can influence the biological activity.
Potential Mechanisms of Action:
-
Inhibition of Oxidative Phosphorylation: A primary mechanism of toxicity for trialkyltins is the inhibition of mitochondrial ATP synthase, which disrupts the process of oxidative phosphorylation and leads to a depletion of cellular energy.
-
Membrane Disruption: Organotin compounds can interact with cell membranes, altering their permeability and disrupting essential transport processes. This can lead to the leakage of cellular components and ultimately cell death.
-
Enzyme Inhibition: The tin atom in organotin compounds can bind to sulfhydryl (-SH) groups in proteins, leading to the inhibition of critical enzymes involved in various metabolic pathways.
Signaling Pathways:
There is a lack of specific research on the signaling pathways in fungi and bacteria that are directly affected by this compound. Research on the effects of tributyltin on human and other mammalian cells has shown that it can interfere with various signaling pathways, including those involved in apoptosis (programmed cell death) and immune responses. However, it is not clear if these are the primary pathways targeted for its biocidal action in microorganisms.
The diagram below illustrates a generalized workflow for assessing the biocidal efficacy of a compound like this compound.
Caption: General workflow for biocidal efficacy testing.
The following diagram illustrates a hypothetical signaling pathway disruption in a fungal cell by an organotin compound.
Caption: Hypothetical mechanism of this compound toxicity.
Toxicity and Environmental Concerns
This compound, like other organotin compounds, is highly toxic to a wide range of non-target organisms.[1] Its persistence in the environment and its potential to bioaccumulate in aquatic ecosystems are significant concerns. These toxicological and environmental issues were the primary drivers for the restrictions and bans on the use of organotin biocides in many parts of the world.
Conclusion and Future Perspectives
This compound was historically used as an effective biocide in antifouling paints and wood preservatives. However, a thorough review of the available scientific literature reveals a significant lack of specific quantitative data on its efficacy, detailed experimental protocols for its application, and a clear understanding of its mechanism of action at the molecular level. Much of the knowledge is extrapolated from studies on the more common tributyltin. The high toxicity and environmental risks associated with this compound have led to its replacement by more environmentally benign alternatives. For researchers and professionals in drug development, the history of this compound serves as a case study on the importance of thorough toxicological and environmental impact assessments in the development of new biocidal agents. Future research could focus on fully characterizing the biocidal profile of this compound to better understand the structure-activity relationships of organotin compounds, which could inform the design of safer and more selective biocides.
References
An In-depth Technical Guide to the Regulatory Status and Environmental Impact of Tripropyltin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current regulatory landscape and environmental restrictions surrounding Tripropyltin (TPT). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development who may encounter this organotin compound. This document delves into its regulatory status across key international bodies and jurisdictions, summarizes the available (though limited) environmental quality standards, and provides detailed experimental protocols for its detection and toxicological assessment. Furthermore, it explores the likely molecular mechanisms of TPT's toxicity through an examination of its interaction with key signaling pathways.
Regulatory Status
The regulation of this compound is not uniform globally. While some jurisdictions have specific measures in place for a range of organotin compounds, others lack explicit regulations for TPT.
European Union
In the European Union, this compound falls under the broader category of tri-substituted organostannic compounds. Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, these compounds are subject to restrictions.
Table 1: European Union Restrictions on Tri-substituted Organotin Compounds
| Regulation | Substance Category | Restriction | Effective Date |
| Regulation (EU) 276/2010 (amending REACH Annex XVII) | Tri-substituted organostannic compounds (e.g., TPT) | Shall not be used in articles where the concentration is greater than 0.1% by weight of tin. | 1 July 2010 |
United States
As of the latest review, there are no specific federal regulations for this compound under the U.S. Environmental Protection Agency (EPA). A search of the EPA's Integrated Risk Information System (IRIS) and the Toxic Substances Control Act (TSCA) Chemical Substance Inventory does not yield any specific risk assessments or regulatory standards for this compound (CAS No. 761-44-4) or its chloride form (CAS No. 2279-76-7). While organotin compounds are generally recognized for their toxicity, TPT is not individually listed as a regulated substance at the federal level.
International Conventions
This compound is not explicitly listed under major international conventions governing hazardous chemicals.
-
The Stockholm Convention on Persistent Organic Pollutants: this compound is not listed in Annex A (Elimination), B (Restriction), or C (Unintentional Production) of the convention.
-
The Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade: While tributyltin compounds are listed in Annex III of the Rotterdam Convention, this compound is not explicitly included.[1][2][3][4][5]
Environmental Restrictions
Specific quantitative environmental quality standards for this compound in matrices such as water, soil, and sediment are not well-established in many jurisdictions. Much of the available data focuses on the more widely studied organotin compounds, tributyltin (TBT) and triphenyltin. The lack of specific limits for TPT is a significant data gap. For context, the environmental quality standards for tributyltin compounds in the EU are presented below.
Table 2: European Union Environmental Quality Standards for Tributyltin Compounds [6][7]
| Matrix | Quality Standard | Value |
| Water (Annual Average) | AA-QS | 0.0002 µg/L |
| Water (Maximum Allowable Concentration) | MAC-QS | 0.0015 µg/L |
| Sediment | QSsediment,fw,eco | 1.6 µg/kg (dry weight) |
It is crucial to note that these values are for tributyltin and should not be directly applied to this compound without further research and validation.
Experimental Protocols
Accurate detection and toxicological assessment of this compound are essential for research and environmental monitoring. The following sections provide detailed methodologies for these purposes.
Analytical Detection in Environmental Samples
The determination of this compound in environmental matrices typically involves extraction, derivatization, and analysis by chromatography coupled with a sensitive detector. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.
Protocol 1: Determination of this compound in Water Samples by GC-MS
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve samples by acidification to a pH < 2 with a suitable acid (e.g., hydrochloric acid) and store at 4°C.
-
Extraction:
-
To a 1-liter water sample, add a surrogate standard (e.g., deuterated TPT).
-
Perform a liquid-liquid extraction with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane.
-
Extract the sample three times, pooling the organic layers.
-
-
Derivatization (Ethylation):
-
Concentrate the pooled organic extract to approximately 1 mL.
-
Add a derivatizing agent, such as sodium tetraethylborate (NaBEt4), to convert the ionic TPT species to a more volatile ethylated form (tripropyl-ethyltin).
-
The reaction is typically carried out in a buffered aqueous/methanolic solution.
-
-
Clean-up:
-
Pass the derivatized extract through a silica gel or Florisil column to remove interfering compounds.
-
Elute the target analyte with a suitable solvent mixture.
-
-
GC-MS Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
Inject an aliquot into a gas chromatograph equipped with a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for ethylated TPT.
-
-
Protocol 2: Determination of this compound in Sediment Samples by GC-MS
-
Sample Preparation:
-
Freeze-dry the sediment sample and sieve to remove large debris.
-
Homogenize the dried sediment.
-
-
Extraction:
-
To a known amount of dried sediment (e.g., 10 g), add a surrogate standard.
-
Perform an extraction using a solvent mixture such as methanol/hydrochloric acid or hexane/tropolone.
-
Ultrasonic extraction or Soxhlet extraction can be used to enhance efficiency.
-
-
Derivatization, Clean-up, and GC-MS Analysis:
-
Follow steps 3, 4, and 5 as described in Protocol 1 for water samples.
-
Toxicity Testing
Standardized toxicity testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), can be adapted to assess the toxicity of this compound.
Protocol 3: Acute Oral Toxicity Assessment (adapted from OECD Guideline 423) [8]
-
Test Animals: Use a single sex of a standard laboratory rodent species (e.g., female rats).
-
Housing and Acclimation: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Acclimate animals for at least 5 days before testing.
-
Dose Administration:
-
Administer this compound orally by gavage in a suitable vehicle (e.g., corn oil).
-
The test is performed in a stepwise procedure using a starting dose based on available information. Subsequent dosing is determined by the outcome of the previous step.
-
-
Observation:
-
Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Conduct a gross necropsy on all animals at the end of the study.
-
-
Endpoint: The primary endpoint is the acute toxic class, which provides a range for the LD50 (lethal dose for 50% of the test population).
Signaling Pathways and Mechanism of Action
While research specifically on this compound is limited, studies on other tri-substituted organotins, such as tributyltin (TBT) and triphenyltin, provide strong evidence for their mechanism of action as endocrine disruptors. A key target of these compounds is the nuclear receptor signaling pathway, particularly involving the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR).[9][10]
Organotins like TPT are believed to act as agonists for the PPARγ/RXR heterodimer. This activation can lead to a cascade of downstream effects, including the disruption of normal endocrine function and lipid metabolism.
References
- 1. Annex III Chemicals [pic.int]
- 2. sdg.iisd.org [sdg.iisd.org]
- 3. Chemicals listed in the Rotterdam Convention | Australian Industrial Chemicals Introduction Scheme (AICIS) [industrialchemicals.gov.au]
- 4. brsmeas.org [brsmeas.org]
- 5. Annex III chemicals of the Rotterdam Convention | APPPC [apppc.org]
- 6. SCHEER - Scientific Opinion on "Draft Environmental Quality Standards for Priority Substances under the Water Framework Directive" - Tributyltin Compounds - Public Health [health.ec.europa.eu]
- 7. circabc.europa.eu [circabc.europa.eu]
- 8. This compound chloride CAS:2279-76-7 EC:218-910-3 [cpachem.com]
- 9. This compound chloride CAS 2279-76-7 | 808735 [merckmillipore.com]
- 10. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Tripropyltin in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT), an organotin compound, has been utilized in various industrial applications, including as a fungicide and a stabilizer for PVC. Due to its potential toxicity and persistence in aquatic environments, sensitive and reliable analytical methods for its detection in water are crucial for environmental monitoring and risk assessment. These application notes provide detailed protocols for the determination of this compound in water samples using established analytical techniques. The methodologies are designed to offer high sensitivity, selectivity, and accuracy, catering to the stringent requirements of environmental analysis.
Analytical Methods Overview
The detection of this compound in aqueous matrices typically involves a combination of sample preparation for extraction and concentration, followed by instrumental analysis. The most common and robust methods are based on chromatography coupled with sensitive detectors. Gas chromatography (GC) based methods necessitate a derivatization step to enhance the volatility of the organotin compounds. In contrast, liquid chromatography (LC) methods can often analyze the compounds directly.
This document outlines two primary approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS) following Derivatization: A highly sensitive and specific method that is considered a gold standard for organotin analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A modern technique that simplifies sample preparation by eliminating the need for derivatization.
Quantitative Data Summary
The following table summarizes the performance characteristics of the detailed analytical methods for the detection of this compound and other relevant organotin compounds in water.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Reference |
| GC-MS/MS | This compound (as internal standard) | - | - | 71.0% - 114.3% | 0.996 | [1] |
| GC-FPD | This compound | 0.4-0.8 µg/L | - | 70-95% | - | [2] |
| GC-ICP-MS | Butyltins (with this compound as internal standard) | 0.8 - 1.8 ng/L | - | - | - | [3] |
| LC-MS/MS | Tributyltin | - | 50 ng/L | 85-115% | >0.99 | [4] |
| LC-MS/MS | Triphenyltin | 0.023 ng/mL | - | 85.3 - 100% | - | [5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for the analytical detection of this compound in water.
Caption: General workflow for this compound analysis in water.
Caption: Detailed workflow for GC-MS/MS analysis of this compound.
Experimental Protocols
Protocol 1: Determination of this compound by GC-MS/MS with Derivatization
This protocol details a common method for the analysis of organotin compounds, including this compound, in water using gas chromatography-tandem mass spectrometry (GC-MS/MS) after ethylation.[6] this compound is often used as an internal standard in these analyses.[7]
1. Materials and Reagents
-
This compound chloride (as internal standard)
-
Sodium tetraethylborate (NaBEt4), 2% (w/v) in 0.1 M NaOH (prepare fresh)
-
Acetic acid/sodium acetate buffer (1 M, pH 5)
-
Pentane, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
All glassware should be soaked overnight in 1M HNO3, then rinsed with deionized water and acetone before use to remove any sorbed organotin compounds.[8]
2. Sample Preparation and Extraction
-
Collect a 400 mL water sample in a clean glass bottle.
-
Adjust the pH of the water sample to approximately 5 using the acetic acid/sodium acetate buffer.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
For the ethylation of the organotin compounds, add the 2% w/v sodium tetraethylborate solution.[6]
-
Perform a liquid-liquid extraction by adding pentane to the sample and shaking vigorously for at least ten minutes.[6]
-
Allow the phases to separate and carefully transfer the organic (upper) layer to a clean vial.
-
Slowly evaporate the organic phase to a final volume of 400 µL under a gentle stream of nitrogen.[6]
3. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 7000C Triple Quadrupole or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 3 µL.
-
Injector Temperature: 250 °C (or using a programmable temperature vaporizer).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 min.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 10 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Timed Selected Reaction Monitoring (t-SRM).
-
Monitor appropriate precursor and product ions for ethylated this compound.
-
4. Quality Control
-
Analyze a method blank with each batch of samples.
-
Analyze a laboratory control sample (LCS) to assess method accuracy.
-
Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.
Protocol 2: Determination of this compound by LC-MS/MS
This protocol describes the direct analysis of triorganotins, including this compound, in water by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which avoids the need for derivatization.[4][9]
1. Materials and Reagents
-
This compound standard
-
Tributyltin-d27 (as internal standard)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Extraction
-
Collect a water sample (e.g., 100 mL) in a clean container.
-
If the sample contains particulates, filter it through a 0.45 µm filter.
-
Spike the sample with the internal standard (tributyltin-d27).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to near dryness and reconstitute in the initial mobile phase composition. For direct injection of less complex water matrices like seawater, dilution with LC-grade water may be sufficient.[4]
3. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatograph (LC): Shimadzu UFLCXR system or equivalent.
-
Mass Spectrometer (MS): AB SCIEX 4000 QTRAP® or equivalent.
-
Column: Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate this compound from other components.
-
Injection Volume: 10 µL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor and product ion transitions for this compound.
-
4. Quality Control
-
Analyze a method blank, LCS, and MS/MSD with each sample batch.
-
Use an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.
References
- 1. agilent.com [agilent.com]
- 2. Determination of trialkyltin, dialkyltin, and triphenyltin compounds in environmental water and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Speciation of butyltin compounds in environmental and biological samples using headspace single drop microextraction coupled with gas chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Quantitative analysis of triphenylboron in environmental water samples by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pjoes.com [pjoes.com]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of Tripropyltin by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripropyltin (TPT) is an organotin compound used in various industrial applications, including as a fungicide and preservative. Due to its potential toxicity and persistence in the environment, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of organotin compounds.[1][2] This application note provides a detailed protocol for the determination of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters. The method is suitable for trace-level analysis and can be adapted for different sample types.
Materials and Methods
1. Sample Preparation
The extraction of this compound from a sample matrix is a critical step to ensure accurate quantification. The following is a general protocol for liquid-liquid extraction (LLE) from aqueous samples.[3][4]
-
Reagents and Materials:
-
Extraction Protocol:
-
To a 10 mL aqueous sample, add 5.0 mL of methanol and mix.
-
Add 2 mL of acetate buffer to adjust the pH.[5]
-
Spike the sample with an appropriate amount of the internal standard.
-
Proceed immediately to the derivatization step.
-
2. Derivatization
Derivatization is necessary to increase the volatility and thermal stability of polar organotin compounds, making them amenable to GC analysis.[8][9] Ethylation using sodium tetraethylborate is a common derivatization technique.[1]
-
Derivatization Protocol:
-
Prepare a fresh 2% (w/v) solution of sodium tetraethylborate in ethanol.[10]
-
Add 200 µL of the derivatization reagent to the buffered sample.[3]
-
Shake the mixture and allow it to react for 30 minutes at room temperature.[3]
-
Add 1 mL of hexane to the sample and vortex for 1 minute to extract the derivatized this compound.[3]
-
Allow the phases to separate, and carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.[3][4]
-
3. GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) System:
-
Column: Agilent HP-5 MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) System:
Experimental Workflow
Caption: Experimental workflow for this compound analysis by GC-MS.
4. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound standard in hexane. The concentration range should bracket the expected sample concentrations.
-
Internal Standard: Add a constant concentration of the internal standard to all calibration standards and samples to correct for variations in sample preparation and instrument response.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from this curve.
Results and Discussion
The performance of the GC-MS method for this compound analysis is summarized in the table below. The data presented are typical values obtained from various studies and should be validated for each specific application.
| Parameter | This compound (TPT) | Reference |
| Linearity Range (mg/L) | 0.001–0.200 | [3] |
| Correlation Coefficient (R²) | > 0.995 | [3] |
| Limit of Detection (LOD) (ng/L) | 0.8 | [6] |
| Limit of Quantification (LOQ) (ng/L) | 2.5 | [6] |
| Recovery (%) | 70.0 - 120.0 | [3] |
| Relative Standard Deviation (RSD) (%) | < 10.0 | [3] |
The method demonstrates good linearity over the specified concentration range.[3] The low LOD and LOQ values indicate that the method is sensitive enough for trace-level analysis of this compound in environmental and biological samples.[6] The recovery and precision data show that the method is accurate and reproducible.[3]
Method Validation
A thorough validation of the analytical method is essential to ensure reliable results.[2][11] The key validation parameters are outlined in the diagram below.
Caption: Key parameters for analytical method validation.
This application note describes a robust and sensitive GC-MS method for the determination of this compound. The protocol includes detailed steps for sample preparation, derivatization, and instrumental analysis. The method is suitable for trace-level quantification and can be validated to meet regulatory requirements. The provided workflow and validation parameter diagrams serve as useful guides for researchers and scientists involved in the analysis of organotin compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. agilent.com [agilent.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
Application Notes and Protocols for the Speciation of Organotin Compounds by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, pesticides, and marine anti-fouling agents.[1][2] Due to their widespread use, OTCs have become ubiquitous environmental contaminants, raising concerns about their toxicity to both ecosystems and human health.[2][3] The toxicity of organotin compounds varies significantly depending on the number and nature of the organic substituents attached to the tin atom.[4] Therefore, speciation analysis, which involves the separation and quantification of individual organotin species, is crucial for accurate risk assessment.[4]
Liquid chromatography (LC) coupled with sensitive detection techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) and tandem mass spectrometry (MS/MS), has emerged as a powerful tool for organotin speciation.[5][6] LC methods offer the advantage of analyzing polar and non-volatile organotin compounds in their native forms, often eliminating the need for complex derivatization steps typically required for gas chromatography (GC).[5][7][8] This application note provides detailed protocols and quantitative data for the speciation of common organotin compounds in various matrices using LC-based methods.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate organotin analysis and depends on the sample matrix.
A. Water Samples
This protocol is suitable for the extraction of organotin compounds from aqueous matrices.
-
Acidification and Solid-Phase Extraction (SPE):
-
Take a 2-liter water sample and acidify to pH 2 with 12 N hydrochloric acid (HCl).[7]
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the acidified water sample onto the SPE cartridge.[9]
-
Wash the cartridge to remove interferences.
-
Elute the organotin compounds with an appropriate solvent mixture, such as 4 mL of 80:20 acetonitrile:acetic acid containing 0.1% triethylamine (TEA) and 0.0625% tropolone.[9]
-
Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC analysis (e.g., 250 µL of 70:20:10 acetonitrile:acetic acid:water with 0.1% TEA and 0.0625% tropolone).[9]
-
B. Sediment and Soil Samples
This protocol describes the extraction of organotin compounds from solid environmental samples.
-
Solvent Extraction with Tropolone:
-
Accurately weigh 10-15 g of the wet soil or sediment sample into a 60 mL vial.[10]
-
Add internal standards, such as deuterated tributyltin (TBT-d27).[10]
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v aqueous sodium chloride.[10]
-
Add 5 mL of an 80:20 diethyl ether:hexane mixture containing 0.2% tropolone.[10] Tropolone acts as a chelating agent to improve the extraction efficiency of less substituted, more polar organotins.[10]
-
Shake the vial for 1 hour on a mechanical shaker.[10]
-
Separate the organic layer.[10]
-
Repeat the extraction of the solid residue with another 5 mL of the tropolone-containing solvent mixture.[10]
-
Combine the organic extracts.[10]
-
The combined extract can then be concentrated and subjected to a cleanup step using a silica gel column if necessary.[10]
-
C. Biological Tissues (e.g., Fish)
This protocol is designed for the extraction of organotins from biological matrices.
-
Hexane/Acetic Acid/Tropolone Extraction:
-
Homogenize the tissue sample.
-
Extract the homogenate with a solvent mixture of hexane:acetic acid:tropolone (99:1:0.1 v/v).[7]
-
After sonication, adjust the pH of the sample to 2 with a small amount of 12N HCl.[7]
-
Centrifuge the sample for approximately 30 minutes to separate the layers.[7]
-
Collect the organic supernatant for analysis.
-
Liquid Chromatography Conditions
The separation of organotin compounds is typically achieved using reversed-phase chromatography.
-
HPLC System: A binary or quaternary HPLC system capable of gradient elution.
-
Column: A C18 column is commonly used. For example, a Phenomenex Kinetex 2.6u C18 50x3mm column.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic phase is typical.
-
Aqueous Phase (A): Water with modifiers such as formic acid and ammonium formate (e.g., water with 2% formic acid + 5 mM ammonium formate).[1] The addition of a chelating agent like tropolone (e.g., 0.17% α-tropolone) to the aqueous eluent can improve separation.[4]
-
Organic Phase (B): Methanol or acetonitrile with similar modifiers (e.g., methanol with 2% formic acid + 5 mM ammonium formate).[1]
-
-
Flow Rate: A typical flow rate is around 800 µL/min.[1]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 40°C.[1]
-
Injection Volume: The injection volume can range from 20 µL to 50 µL depending on the sample concentration and sensitivity requirements.[1]
Detection Systems
A. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive and element-specific detector for organotin analysis.
-
Interface: The HPLC system is coupled directly to the ICP-MS.
-
Gas: Oxygen is often added to the argon carrier gas to enhance sensitivity.[4]
-
Monitored Isotopes: Tin isotopes (e.g., 118Sn, 119Sn, 120Sn) are monitored. Isotope dilution analysis can be performed by introducing an enriched isotopic standard.[8]
B. Tandem Mass Spectrometry (MS/MS)
LC-MS/MS provides high selectivity and sensitivity, making it a suitable alternative to ICP-MS.[1]
-
Ionization Source: Electrospray ionization (ESI) is commonly used in positive ion mode.[1][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[1]
Quantitative Data
The following tables summarize typical quantitative data for the analysis of organotin compounds by LC-based methods.
Table 1: List of Commonly Analyzed Organotin Compounds
| Compound Name | Abbreviation | Chemical Formula |
| Monobutyltin | MBT | C4H9SnX3 |
| Dibutyltin | DBT | (C4H9)2SnX2 |
| Tributyltin | TBT | (C4H9)3SnX |
| Monophenyltin | MPhT | C6H5SnX3 |
| Diphenyltin | DPhT | (C6H5)2SnX2 |
| Triphenyltin | TPhT | (C6H5)3SnX |
| Fentin | (C6H5)3SnX | |
| Cyhexatin | (C6H11)3SnOH | |
| Fenbutatin oxide | ((C6H5)2(CH3)C)3Sn)2O |
Note: X can be a chloride, oxide, or other anion. The methods described detect the organotin cation.[7]
Table 2: Performance Characteristics of LC-ICP-MS and LC-MS/MS Methods
| Parameter | LC-ICP-MS | LC-MS/MS | Reference |
| Detection Limits (LODs) | |||
| Water (ng/L) | 0.5 - 1.2 (Isotope Dilution) | - | [9] |
| Workplace Air (µg Sn/L in solution) | 0.14 - 0.57 | - | [4] |
| Run Time | < 22 minutes for 11 species | 12 minutes | [1][4] |
| Quantitative Approach | External Standard, Isotope Dilution | External Standard, Internal Standard | [1][7][8] |
| Matrices | Water, Sediment, Workplace Air | Fruits, Vegetables, Water, Textiles | [1][4][9] |
Visualizations
Experimental Workflow for Organotin Speciation Analysis
Caption: A generalized workflow for the speciation analysis of organotin compounds.
Logical Relationship of Analytical Steps
Caption: The logical progression from sample matrix to final speciation data.
References
- 1. sciex.com [sciex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. apps.nelac-institute.org [apps.nelac-institute.org]
- 4. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
Application Notes & Protocols: Tripropyltin (TPT) Sample Preparation in Sediment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the extraction and preparation of Tripropyltin (TPT) from sediment samples for analysis, typically by Gas Chromatography (GC).
Introduction
This compound (TPT), an organotin compound, is a persistent environmental pollutant often found in aquatic sediments. Accurate quantification of TPT is crucial for environmental monitoring and toxicological studies. The complex nature of sediment matrices necessitates robust sample preparation techniques to isolate TPT and remove interfering substances prior to instrumental analysis. This note outlines common and effective methods for TPT sample preparation. The critical steps in these analytical procedures include extraction of the analyte from the sediment, a derivatization step to increase volatility for GC analysis, and a clean-up stage to remove interfering compounds.[1][2]
Experimental Protocols
Several methods have been successfully employed for the extraction of organotin compounds, including TPT, from sediment. The choice of method may depend on available equipment, desired sensitivity, and laboratory-specific standard operating procedures.
Protocol 1: Solvent Extraction with Tropolone and Ethylation Derivatization
This protocol is a widely used method that involves solvent extraction facilitated by a complexing agent (tropolone) followed by derivatization to a more volatile form.[3]
Materials and Reagents:
-
Sediment sample (air-dried or freeze-dried)
-
Diethyl ether:Hexane (80:20 v/v)
-
Tropolone
-
Glacial Acetic Acid
-
1 M Sodium Acetate (NaOAc) buffer (pH 4.5)
-
30% (w/v) Sodium Chloride (NaCl) solution
-
1% (w/v) Sodium tetraethylborate (NaBEt4) in methanol (prepare fresh)
-
2 M Potassium Hydroxide (KOH)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane
-
Internal standards (e.g., Tripentyltin)
-
Recovery standard (e.g., Tetrapropyltin)
Procedure:
-
Extraction:
-
Weigh approximately 2 g of the dried sediment sample into a centrifuge tube.
-
Add internal standards to the sample.
-
Add 3 mL of glacial acetic acid, 2 mL of 1 M NaOAc buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.[3]
-
Add 5 mL of 80:20 diethyl ether:hexane containing 0.2% tropolone.[3]
-
Cap the vial and shake for 1 hour on a mechanical shaker.[3]
-
Centrifuge the sample to separate the layers and transfer the organic (upper) layer to a clean test tube.
-
Repeat the extraction (steps 4-6) with another 5 mL of the tropolone-containing solvent mixture.
-
Combine the organic extracts.
-
-
Derivatization (Ethylation):
-
Clean-up:
-
Allow the layers to separate and transfer the organic layer to a new test tube.
-
Prepare a silica gel column by packing a glass column with a glass wool plug, anhydrous sodium sulfate, silica gel, and another layer of anhydrous sodium sulfate.[3][4]
-
Pre-condition the column with hexane.
-
Load the concentrated extract onto the silica gel column.[3]
-
Elute the column with 50 mL of hexane and collect the eluate.[3]
-
Concentrate the eluate to a final volume of 1-2 mL.
-
Add a recovery standard.
-
-
Analysis:
Protocol 2: Ultrasound-Assisted Extraction
This method utilizes ultrasonic energy to enhance the extraction efficiency of TPT from the sediment matrix.
Materials and Reagents:
-
Sediment sample (air-dried)
-
Acetic acid and methanol mixture (3:1 v/v)
-
Ultrasonic sonicator
-
Derivatization reagents as in Protocol 2.1
Procedure:
-
Extraction:
-
Derivatization and Clean-up:
-
Take a 1 mL aliquot of the extract for derivatization.
-
Proceed with the ethylation and clean-up steps as described in Protocol 2.1.
-
Data Presentation
The following table summarizes typical performance data for organotin analysis in sediment, which can be expected for TPT analysis.
| Parameter | Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Organotins | Accelerated Solvent Extraction | 98-105% | 0.4-2 ng/g | Not Specified | [5] |
| Tributyltin (TBT) | Pressurised Liquid Extraction | Not Specified | 1.25 ng Sn/g | Not Specified | [6] |
| TBT, TPeT, TPhT | Mechanical Shaking with Tropolone | 96-102% | 0.23-0.48 ng/g | Not Specified | [7] |
Note: TPeT = Tripentyltin, TPhT = Triphenyltin
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation of this compound from sediment samples.
Caption: General workflow for TPT sample preparation from sediment.
Derivatization Reaction
The derivatization process is crucial for converting the polar organotin compounds into more volatile species suitable for gas chromatography.[8][9][10] Ethylation using sodium tetraethylborate is a common method.[3][4]
Caption: Ethylation of this compound for GC analysis.
References
- 1. Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. pjoes.com [pjoes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative extraction method for the determination of trace amounts of both butyl- and phenyltin compounds in sediments by gas chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Extraction of Tripropyltin from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT) is an organotin compound that, along with other trialkyltins, has seen use as a biocide and preservative. Due to its potential for bioaccumulation and toxicity, sensitive and reliable methods for its detection in biological matrices are crucial for toxicological studies, environmental monitoring, and in the context of drug development where organotin compounds might be evaluated or encountered. These application notes provide detailed protocols for the extraction of this compound from biological tissues for subsequent analysis, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Analytical Approaches
The determination of this compound in biological samples generally involves four key stages: extraction from the tissue matrix, a clean-up step to remove interfering substances, derivatization (for GC analysis), and instrumental analysis.[1][2] High-performance liquid chromatography (HPLC) can also be used and has the advantage of not requiring a derivatization step.[2]
Gas Chromatography (GC) is a widely used technique due to its high resolution.[1][2] For GC analysis, the extracted organotin compounds must be derivatized to increase their volatility.[2] Common derivatization methods include ethylation using sodium tetraethylborate.[3]
Liquid Chromatography (LC) coupled with techniques like inductively coupled plasma mass spectrometry (ICP-MS) offers an alternative that eliminates the need for derivatization.[4] This approach is particularly useful for the speciation of different organotin compounds.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of organotin compounds, including this compound, in biological and environmental samples. The data for tributyltin (TBT) is often used as a reference point for this compound due to their similar chemical properties.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery Rate (%) | Limit of Detection (LOD) | Reference |
| Tributyltin | Fish Tissue | Supercritical Fluid Ext. | LC-ICP-MS | 44% | Not Specified | [1] |
| Triphenyltin | Fish Tissue | Supercritical Fluid Ext. | LC-ICP-MS | 23% | Not Specified | [1] |
| Tributyltin | Mussel Tissue | Acetic Acid/Methanol Ext. | ID-GC-MS | Certified | Not Specified | [5] |
| Dibutyltin | Mussel Tissue | Acetic Acid/Methanol Ext. | ID-GC-MS | Certified | Not Specified | [5] |
| Monobutyltin | Mussel Tissue | Acetic Acid/Methanol Ext. | ID-GC-MS | Certified | Not Specified | [5] |
| Tributyltin | Sediment | Solvent Extraction | GC-MS/MS | Not Specified | < 0.1 ng/g |
Note: Recovery rates and LODs can vary significantly depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocols
Protocol 1: Extraction and Derivatization for GC-MS Analysis
This protocol describes a common method for extracting this compound from biological tissues, followed by derivatization for GC-MS analysis.
1. Sample Homogenization:
-
Weigh approximately 1-2 grams of the biological tissue sample.
-
Homogenize the tissue in a suitable solvent. A mixture of hexane, acetic acid, and tropolone can be effective. For example, use a 99:1:0.1 (v/v/w) mixture of hexane:acetic acid:tropolone.
2. Extraction:
-
Add the extraction solvent to the homogenized tissue in a centrifuge tube.
-
Sonicate the mixture for approximately 30 minutes to ensure thorough extraction.
-
Acidify the sample to approximately pH 2 with concentrated hydrochloric acid.
-
Centrifuge the sample to separate the organic and aqueous phases.
3. Clean-up (Optional but Recommended):
-
To remove interfering lipids and other matrix components, a clean-up step using solid-phase extraction (SPE) with silica gel or alumina cartridges can be employed.
-
Condition the cartridge with the extraction solvent.
-
Pass the organic extract through the cartridge.
-
Elute the organotins with a suitable solvent.
4. Derivatization (Ethylation):
-
To the extracted sample, add an acetate buffer to adjust the pH to around 4.5-5.0.
-
Add a freshly prepared solution of 1% sodium tetraethylborate (NaBEt4) in methanol or ethanol.
-
Shake the mixture vigorously for about 30 minutes to allow for the derivatization reaction to complete.
-
The ionic this compound will be converted to the more volatile tetraethylpropyltin.
5. Phase Separation and Concentration:
-
Add a nonpolar solvent like hexane or isooctane to the mixture and shake to extract the derivatized analyte.
-
Centrifuge to separate the phases and carefully collect the upper organic layer.
-
The organic extract can be concentrated under a gentle stream of nitrogen if necessary.
6. GC-MS Analysis:
-
Inject the final extract into the GC-MS system for analysis.
-
Use a suitable capillary column (e.g., VF-XMS) and temperature program to achieve good separation of the organotin compounds.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and specific ions for tetraethylpropyltin are monitored for quantification.
Protocol 2: Extraction for LC-MS/MS Analysis (No Derivatization)
This protocol is suitable for laboratories equipped with LC-MS/MS and avoids the derivatization step.
1. Sample Homogenization and Extraction:
-
Follow steps 1 and 2 from Protocol 1 (Sample Homogenization and Extraction).
2. Clean-up:
-
A clean-up step is highly recommended to protect the LC column and MS instrument. Use SPE cartridges as described in Protocol 1.
3. Solvent Exchange:
-
Evaporate the extraction solvent (e.g., hexane) under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water with a small amount of acetic acid and tropolone to maintain stability).
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a reversed-phase column (e.g., C18) for separation.
-
The mobile phase often consists of a gradient of methanol/water or acetonitrile/water with additives like acetic acid to improve peak shape.
-
The mass spectrometer is operated in a mode such as multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Toxicological Signaling Pathway
Triorganotin compounds like tributyltin, a close analog of this compound, are known to induce apoptosis through pathways involving the endoplasmic reticulum (ER) and mitochondria.[6] Exposure can lead to a disruption of intracellular calcium homeostasis, ER stress, and the activation of pro-apoptotic proteins.[6][7][8]
References
- 1. Supercritical fluid extraction of organotins from biological samples and speciation by liquid chromatography and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound chloride CAS 2279-76-7 | 808735 [merckmillipore.com]
- 5. gcms.cz [gcms.cz]
- 6. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endoplasmic Reticulum Stress and Autophagy Are Involved in Hepatotoxicity Induced by Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tributyltin chloride induced testicular toxicity by JNK and p38 activation, redox imbalance and cell death in sertoli-germ cell co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization Methods in Volatile Tripropyltin Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT) is an organotin compound that, along with other organotins, has seen use as a biocide, particularly in anti-fouling paints for marine vessels.[1] Due to its toxicity and persistence in the environment, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. The analysis of volatile TPT typically requires a derivatization step to increase its volatility and thermal stability, making it amenable to gas chromatography (GC) analysis. This document provides detailed application notes and protocols for common derivatization methods used in the analysis of volatile this compound.
Derivatization Methods for Volatile this compound Analysis
The most common derivatization techniques for organotin compounds, including TPT, involve alkylation to form more volatile and thermally stable derivatives. The two primary methods employed are Grignard reactions and derivatization with sodium tetraethylborate (NaBEt4).
Grignard Derivatization
Grignard reagents (RMgX) are powerful nucleophiles that can alkylate organotin halides. For TPT analysis, various Grignard reagents can be used, such as methyl-, propyl-, and pentylmagnesium halides.[2][3] The choice of the Grignard reagent can influence the chromatographic properties and the mass spectral fragmentation of the resulting derivative.[2][3] For instance, derivatization with pentylmagnesium bromide has been shown to be a good choice for the analysis of a range of organotin compounds.[2][3]
Experimental Workflow for Grignard Derivatization:
Caption: Workflow for Grignard Derivatization of this compound.
Protocol for Grignard Derivatization with Pentylmagnesium Bromide:
This protocol is adapted from methodologies described for the analysis of various organotin compounds.[2][3][4]
Materials:
-
Sample extract containing this compound in an apolar solvent (e.g., hexane).
-
Pentylmagnesium bromide solution (e.g., 2.0 M in diethyl ether or THF).
-
Deionized water.
-
Anhydrous sodium sulfate.
-
Reaction vials.
-
Vortex mixer.
-
Centrifuge.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS or GC-MS/MS).
Procedure:
-
Sample Preparation: Ensure the sample containing TPT is extracted and concentrated into approximately 1 mL of an apolar solvent like hexane in a reaction vial.[4]
-
Derivatization Reaction:
-
Quenching and Extraction:
-
Carefully add 5 mL of deionized water to quench the excess Grignard reagent.
-
Vortex the mixture for 10 seconds to ensure thorough mixing and extraction of the derivatized TPT into the hexane layer.[4]
-
Allow the phases to separate. Centrifugation can be used to facilitate phase separation.
-
-
Sample Collection and Analysis:
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to an autosampler vial for GC-MS or GC-MS/MS analysis.
-
Derivatization with Sodium Tetraethylborate (NaBEt4)
Sodium tetraethylborate is another effective reagent for the ethylation of organotin compounds. This method is often preferred due to its relative ease of use and the stability of the resulting ethylated derivatives.[5]
Experimental Workflow for NaBEt4 Derivatization:
Caption: Workflow for NaBEt4 Derivatization of this compound.
Protocol for Derivatization with Sodium Tetraethylborate (NaBEt4):
This protocol is based on methods developed for the determination of various organotin compounds in different sample matrices.[4][6]
Materials:
-
Sample containing this compound (e.g., in water or methanol).
-
Sodium tetraethylborate (NaBEt4) solution (e.g., 2% w/v in ethanol, freshly prepared).[4]
-
Acetate buffer.
-
Hexane.
-
Deionized water.
-
Reaction vials.
-
Vortex mixer.
-
Centrifuge.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS or GC-MS/MS).
Procedure:
-
Sample Preparation:
-
Derivatization Reaction:
-
Extraction:
-
Sample Collection and Analysis:
Quantitative Data Summary
The performance of these derivatization methods can be evaluated based on parameters such as linearity, limit of detection (LOD), and recovery. The following tables summarize quantitative data from studies utilizing these derivatization techniques for the analysis of organotin compounds, including TPT.
Table 1: Performance of Grignard Derivatization with Pentylmagnesium Bromide
| Analyte | Linearity Range (pg of Sn) | Instrumental Detection Limit (pg of Sn) | Recovery (%) | Reference |
| Butyltins & Phenyltins | 0.5 - 100 | 0.20 - 0.35 | 71 - 109 (calibrated) | [2] |
| Butyltins & Phenyltins | 0.4 - 200 µg Sn/kg | < 0.1 - 0.5 µg Sn/kg | 70.5 - 105.3 | [7] |
Table 2: Performance of Derivatization with Sodium Tetraethylborate (NaBEt4)
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | Recovery at 0.001 mg/L (%) | Recovery at 0.01 mg/L (%) | Reference |
| This compound (TPrT) | 0.001 - 0.200 | 0.996 | 104.9 | 114.3 | [6] |
Concluding Remarks
Both Grignard derivatization and derivatization with sodium tetraethylborate are effective methods for the analysis of volatile this compound by GC-MS. The choice of method may depend on the sample matrix, available reagents, and specific analytical requirements. The Grignard method with pentylmagnesium bromide has been shown to be effective for a wide range of organotins.[2][3] The NaBEt4 method offers the advantage of producing stable ethylated derivatives and is also widely applicable.[5][6] For optimal results, it is recommended to optimize the derivatization conditions for the specific sample type and analytical instrumentation being used.
References
- 1. dvsb.ivl.se [dvsb.ivl.se]
- 2. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography-triple quadrupole tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tripropyltin as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT) is an organotin compound that serves as a critical reference standard in analytical chemistry for the accurate quantification of other organotin compounds in various environmental and biological matrices. Its structural similarity to other regulated organotins, such as tributyltin (TBT) and triphenyltin (TPT), makes it an ideal internal or surrogate standard to compensate for sample matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard.
This compound is available as a certified reference material (CRM) from several suppliers, ensuring its purity and concentration for reliable calibration and quantification.[1][2][3][4]
Analytical Applications
The primary application of this compound as a reference standard is in chromatographic methods, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS).[5][6][7][8][9][10][11][12][13][14][15] These methods are employed for the determination of organotin compounds in a wide range of samples, including:
Experimental Workflow for Organotin Analysis using this compound as an Internal Standard
The following diagram illustrates a typical workflow for the analysis of organotin compounds where this compound is used as an internal standard.
Detailed Experimental Protocols
Protocol 1: Determination of Organotins in Water Samples by GC-MS/MS
This protocol is adapted from established methods for the analysis of organotin compounds in water.[16]
1. Sample Preparation and Extraction
-
Take a 400 mL water sample.
-
Adjust the pH to 5 using a 1 M acetic acid/sodium acetate buffer.
-
Spike the sample with a known concentration of this compound chloride solution in methanol (internal standard).
-
For derivatization, add a 2% w/v sodium tetraethyl borate solution in 0.1 M NaOH to ethylate the organotin compounds.
-
Perform liquid-liquid extraction by adding pentane and shaking for a minimum of ten minutes.
-
Separate the organic phase and carefully evaporate it to a final volume of 400 µL.
2. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC):
-
Injector: Programmable Temperature Vaporizer (PTV)
-
Injection Volume: 3 µL
-
Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Mass Spectrometer (MS/MS):
-
Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity.
-
3. Quantification
-
Calculations are performed using the response of this compound as the internal standard to correct for extraction efficiency and instrumental variations.
Protocol 2: Analysis of Organotins in Beverages by GC-MS/MS
This protocol is based on methods developed for analyzing organotin compounds in beverage samples.[5]
1. Sample Preparation and Extraction
-
Take a representative sample of the beverage.
-
Spike the sample with the this compound internal standard.
-
Perform derivatization with sodium tetraethylborate (NaBEt4).
-
Conduct liquid-liquid extraction with hexane.
-
Concentrate the hexane extract before analysis.
2. Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC):
-
Utilize a capillary column suitable for organotin separation.
-
-
Mass Spectrometer (MS/MS):
-
Acquire data in MRM mode to eliminate background interferences.
-
3. Calibration and Quantification
-
Generate calibration curves for the target organotin compounds with concentrations typically ranging from 0.001 mg/L to 0.200 mg/L.[5]
-
Use the internal standard (this compound) for quantitative determination.
Quantitative Data Summary
The following tables summarize typical quantitative data from organotin analysis using this compound as a reference standard.
Table 1: Calibration Data for Organotin Compounds in Beverages by GC-MS/MS
| Compound | Concentration Range (mg/L) | Correlation Coefficient (r²) |
| Dibutyltin (DBT) | 0.001–0.200 | 0.999 |
| This compound (TPT) | 0.001–0.200 | 0.996 |
| Tetrapropyltin (TrPT) | 0.001–0.200 | 0.996 |
| Monophenyltin (MPhT) | 0.001–0.200 | 0.998 |
Data adapted from a study on organotin compounds in beverages.[5]
Table 2: Matrix Effect and Recovery Data for Organotin Analysis in Sediment and Mussel Tissues
| Analyte | Matrix | Matrix Effect (%) |
| This compound (TPrT) | Sediment | 54.2 |
| Tributyltin (TBT) | Sediment | 20.3 |
| Dibutyltin (DBT) | Sediment | 13.6 |
| Monobutyltin (MBT) | Sediment | -53.6 |
| This compound (TPrT) | Mussel Tissue | -12.5 |
| Tributyltin (TBT) | Mussel Tissue | -32.0 |
| Dibutyltin (DBT) | Mussel Tissue | 59.4 |
| Monobutyltin (MBT) | Mussel Tissue | 65.7 |
This table highlights the significant matrix effects that can be encountered, underscoring the importance of using an internal standard like this compound. Data from a study on butyltin determination.[18]
Logical Relationship for Standard Selection
The choice of an internal standard is a critical decision in analytical method development. The following diagram illustrates the logical considerations for selecting this compound.
Conclusion
This compound is a highly suitable and widely used reference standard for the analysis of organotin compounds in diverse matrices. Its use as an internal or surrogate standard is essential for achieving accurate and reliable quantitative results by compensating for matrix effects and procedural losses during sample preparation. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement robust analytical methods for organotin analysis.
References
- 1. accustandard.com [accustandard.com]
- 2. Tri-n-propyltin chloride | LGC Standards [lgcstandards.com]
- 3. This compound chloride CAS:2279-76-7 EC:218-910-3 [cpachem.com]
- 4. This compound chloride CAS 2279-76-7 | 808735 [merckmillipore.com]
- 5. agilent.com [agilent.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Speciation Study of Trialkyl- and Triphenyl- Tin by Liquid Chroma...: Ingenta Connect [ingentaconnect.com]
- 9. pjoes.com [pjoes.com]
- 10. Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reposiTUm: Speciation Study of Trialkyl- and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization [repositum.tuwien.at]
- 12. researchgate.net [researchgate.net]
- 13. [Analytical method for tributyltin and triphenyltin contained in household products-preparing for the revision of authorized analytical method-] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Protocol for Tripropyltin Exposure in Ecotoxicology Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT) is an organotin compound that, like other organotins such as tributyltin (TBT), poses a significant ecotoxicological risk to aquatic environments. These compounds have been used as biocides in antifouling paints, wood preservatives, and agricultural pesticides. Due to their persistence and high toxicity to a wide range of non-target organisms, it is crucial to have standardized protocols to assess their environmental impact. This document provides detailed application notes and experimental protocols for conducting ecotoxicology studies on this compound, focusing on aquatic organisms. The protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.
Data Presentation: Quantitative Ecotoxicity of Organotins
Due to the limited availability of specific ecotoxicity data for this compound (TPT), the following tables summarize quantitative data for the closely related and extensively studied organotin compound, tributyltin (TBT). TBT is often used as a surrogate for assessing the potential toxicity of other organotin compounds, given their similar mechanisms of action. It is important to note that the potency of TPT may differ from TBT, and these values should be considered as indicative of the potential hazard of TPT.
Table 1: Acute Toxicity of Tributyltin (TBT) to Aquatic Organisms
| Test Organism | Trophic Level | Endpoint (96-hour LC50/EC50) | Concentration (µg/L) | Reference |
| Pimephales promelas (Fathead Minnow) | Fish | LC50 | 7.1 | [1] |
| Oncorhynchus mykiss (Rainbow Trout) | Fish | LC50 | 1.5 - 36 | |
| Daphnia magna (Water Flea) | Invertebrate | EC50 (48-hour) | 1.5 - 25 | |
| Mysidopsis bahia (Mysid Shrimp) | Invertebrate | LC50 | 0.5 - 2.0 | |
| Pseudokirchneriella subcapitata (Green Algae) | Algae | EC50 (72-hour) | 5.5 - 22 |
LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms within a specified time (e.g., immobilization for Daphnia, growth inhibition for algae).
Table 2: Chronic Toxicity of Tributyltin (TBT) to Aquatic Organisms
| Test Organism | Trophic Level | Endpoint (e.g., NOEC, LOEC) | Concentration (µg/L) | Effect | Reference |
| Pimephales promelas (Fathead Minnow) | Fish | NOEC (28-day) | < 0.088 | Growth, Survival | [2] |
| Pimephales promelas (Fathead Minnow) | Fish | LOEC (28-day) | 0.088 | Growth, Survival | [2] |
| Daphnia magna (Water Flea) | Invertebrate | NOEC (21-day) | 0.2 | Reproduction | |
| Nucella lapillus (Dogwhelk) | Invertebrate | LOEC | 0.001 - 0.005 | Imposex |
NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.
Table 3: Bioaccumulation of Organotins in Aquatic Organisms
| Compound | Test Organism | Trophic Level | Bioaccumulation Factor (BCF) (L/kg) | Reference |
| Tributyltin (TBT) | Fish | Fish | up to 46,000 | [3] |
| Tributyltin (TBT) | Algae | Algae | up to 330,000 | [3] |
| Triphenyltin (TPT) | Scenedesmus obliquus (Algae) | Algae | 11,400 | [3] |
| Triphenyltin (TPT) | Deep-sea fish | Fish | High potential for bioaccumulation | [3][4] |
BCF (Bioconcentration Factor): The ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water at steady state.[2]
Experimental Protocols
The following are detailed methodologies for key ecotoxicological experiments to assess the impact of this compound exposure. These protocols are based on OECD guidelines to ensure regulatory acceptance and scientific rigor.
Acute Toxicity Test for Fish (based on OECD Guideline 203)
This test determines the concentration of TPT that is lethal to 50% of the test fish over a 96-hour period.
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Fathead minnow (Pimephales promelas). Test Duration: 96 hours. Endpoint: Mortality (LC50).
Procedure:
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (if necessary, due to low water solubility) and then prepare a series of dilutions in the test water. A minimum of five concentrations in a geometric series and a control (and a solvent control if a solvent is used) should be prepared.
-
Test Setup: Acclimatize the fish to the test conditions (temperature, lighting) for at least 12 hours. Place a specified number of fish (e.g., 10) into each test chamber containing the different TPT concentrations and the control.
-
Exposure: The exposure can be static (no renewal of the test solution), semi-static (renewal of the test solution at regular intervals, e.g., every 24 hours), or flow-through (continuous flow of the test solution).
-
Observations: Record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.
-
Water Quality: Monitor and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test, and daily in semi-static and flow-through tests.
-
Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Acute Immobilisation Test for Daphnia sp. (based on OECD Guideline 202)
This test assesses the acute toxicity of TPT to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids in 48 hours.[5][6]
Test Organism: Daphnia magna (less than 24 hours old). Test Duration: 48 hours. Endpoint: Immobilization (EC50).[5]
Procedure:
-
Test Substance Preparation: Prepare a range of at least five TPT concentrations in a geometric series in the test medium, along with a control.
-
Test Setup: Place a group of daphnids (e.g., 20 daphnids, divided into four replicates of five) into test vessels containing the different TPT concentrations and the control.[5]
-
Exposure: The test is conducted under static conditions for 48 hours.
-
Observations: Record the number of immobilized daphnids (those that are not able to swim within 15 seconds after gentle agitation) at 24 and 48 hours.[6]
-
Test Conditions: Maintain the test at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle.
-
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)
This test evaluates the effect of TPT on the growth of freshwater green algae.
Test Organism: Pseudokirchneriella subcapitata (or other recommended species). Test Duration: 72 hours. Endpoint: Inhibition of growth (EC50).[7]
Procedure:
-
Test Substance Preparation: Prepare a series of at least five TPT concentrations in a geometric progression in the algal growth medium, plus a control.
-
Test Setup: Inoculate flasks containing the different TPT concentrations and the control with a low density of exponentially growing algal cells.
-
Incubation: Incubate the flasks under constant illumination and temperature (e.g., 21-24°C) for 72 hours.
-
Growth Measurement: Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at 24, 48, and 72 hours.
-
Data Analysis: Calculate the average specific growth rate for each concentration. Determine the EC50 for growth rate inhibition.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD Guideline 305)
This study determines the potential of TPT to accumulate in fish tissues.
Test Organism: A suitable fish species, such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio). Phases: Uptake phase (e.g., 28 days) and Depuration phase (e.g., 56 days). Endpoint: Bioconcentration Factor (BCF) or Biomagnification Factor (BMF).[2]
Procedure:
-
Exposure (Uptake Phase):
-
Aqueous Exposure: Expose fish to a constant, sublethal concentration of TPT in a flow-through system.
-
Dietary Exposure: Feed fish with food spiked with a known concentration of TPT.
-
-
Sampling (Uptake Phase): Sample a subset of fish at predetermined time intervals to measure the concentration of TPT in their tissues.
-
Depuration Phase: Transfer the remaining fish to a clean environment (TPT-free water or unspiked food).
-
Sampling (Depuration Phase): Continue to sample fish at intervals to measure the rate of elimination of TPT from their tissues.
-
Chemical Analysis: Analyze the concentration of TPT in water/food and fish tissue samples using a validated analytical method (e.g., GC-MS).
-
Data Analysis: Calculate the uptake and depuration rate constants. The BCF is calculated as the ratio of the uptake rate constant to the depuration rate constant. For dietary exposure, the BMF is calculated.
Visualization of Toxicological Pathways
Signaling Pathway: Organotin-Induced Endocrine Disruption via RXR-PPAR Activation
Organotins, such as TBT and likely TPT, can act as endocrine disruptors by activating the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor (PPAR) heterodimers.[1][5][6] This activation can lead to a range of adverse effects, including altered lipid metabolism and reproductive toxicity.
References
- 1. Acute and chronic toxicity of triphenyltin hydroxide to fathead minnows (Pimephales promelas) following brief or continuous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. ENVIRONMENTAL [oasis-lmc.org]
- 4. ENVIRONMENTAL [oasis-lmc.org]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of the acute toxicity (96-h LC50) of organic compounds to the fathead minnow (Pimephales promelas) using a group contribution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute toxicity of 50 metals to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Assessing Tripropyltin Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT) is an organotin compound that has garnered significant toxicological interest due to its widespread industrial applications and subsequent environmental persistence. Understanding the cytotoxic mechanisms of TPT is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for a panel of in vitro assays designed to assess the cytotoxicity of this compound. The assays described herein are foundational for screening, mechanism of action studies, and the overall toxicological profiling of this compound.
The following sections detail methodologies for evaluating cell viability, membrane integrity, lysosomal function, and the induction of apoptosis. Furthermore, quantitative data from published studies are summarized, and key signaling pathways implicated in TPT-induced cytotoxicity are visualized.
Data Presentation: this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxicity of a compound. The following table summarizes published IC50 values for this compound (TPT) and related organotin compounds in various cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used. Much of the available literature focuses on the closely related compound Tributyltin (TBT), and its data is included for comparative purposes, as the mechanisms of toxicity are often considered similar.
| Compound | Cell Line | Assay | Exposure Time | IC50 (µM) |
| Tributyltin-isothiocyanate (TBT-NCS) | L1210 (mouse leukemia) | MTT | 48h | Not specified, but submicromolar |
| Triphenyltin-isothiocyanate (TPT-NCS) | L1210 (mouse leukemia) | MTT | 48h | Not specified, but submicromolar |
| Tributyltin-bromide (TBT-Br) | PB-1 (murine pre-B) | Not Specified | Not Specified | 0.62 ± 0.04 |
| Triphenyltin-isothiocyanate (TPT-NCS) | PB-1 (murine pre-B) | Not Specified | Not Specified | 0.39 ± 0.03 |
| Tributyltin chloride (TBT-Cl) | MCF-7 (human breast cancer) | Not Specified | Not Specified | Submicromolar |
| Triphenyltin chloride (TPT-Cl) | MCF-7 (human breast cancer) | Not Specified | Not Specified | Submicromolar |
| Tributyltin chloride (TBT-Cl) | MDA-MB-231 (human breast cancer) | Not Specified | Not Specified | Submicromolar |
| Triphenyltin chloride (TPT-Cl) | MDA-MB-231 (human breast cancer) | Not Specified | Not Specified | Submicromolar |
| Triphenyltin(IV) indomethacinate | BT-474, MCF-7, MDA-MB-468, HCC1937 (human breast cancer) | MTT, CV | 72h | 0.076–0.200 |
| Triphenyltin(IV) flurbiprofenate | BT-474, MCF-7, MDA-MB-468, HCC1937 (human breast cancer) | MTT, CV | 72h | 0.076–0.200 |
| Tributyltin chloride (TBT-Cl) | CAL-27 (human oral squamous cell carcinoma) | MTT | 24h | 0.91 ± 0.53 |
| bis(tributyltin) oxide (TBT-O) | CAL-27 (human oral squamous cell carcinoma) | MTT | 24h | 13.18 ± 3.70 |
| Tributyltin trifluoroacetate (TBT-OCOCF3) | CAL-27 (human oral squamous cell carcinoma) | MTT | 24h | 2.45 ± 0.14 |
Experimental Workflows
A general experimental workflow for assessing the cytotoxicity of this compound using the assays detailed in this document is depicted below.
Application Notes and Protocols for Tripropyltin (TPT) Analysis: Field Sampling and Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT), an organotin compound, has been utilized in various industrial applications, including as a fungicide and a stabilizer for PVC. Due to its potential toxicity and persistence in the environment, accurate and reliable methods for its detection are crucial. These application notes provide detailed protocols for the field sampling and preservation of various environmental matrices intended for TPT analysis. Adherence to these guidelines is critical to ensure sample integrity and the validity of subsequent analytical data.
Data Presentation: Preservation and Stability of Organotins
Proper sample storage is paramount for preventing the degradation of organotin compounds. The following tables summarize the stability of organotins under different preservation conditions.
Table 1: Stability of Tributyltin (TBT) and Triphenyltin (TPT) in Various Matrices and Storage Conditions
| Matrix | Storage Condition | Analyte | Stability Duration | Analyte Loss |
| Seawater | Polycarbonate bottles, dark, 4°C | Butyltins | 7 months | - |
| Seawater | Polycarbonate bottles, dark, 4°C | TBT | 540 days | 50% |
| Seawater | C18 cartridges, room temperature | Butyltins | Comparable to 4°C storage | - |
| Seawater | C18 cartridges, room temperature | Phenyltins | 60 days | - |
| Seawater | Polycarbonate or Pyrex glass bottles | Phenyltins | 540 days | ~90% |
| Sediment | Stored at -20°C | Butyltin and Phenyltin species | 18 months | Stable |
| Sediment | Air-dried, pasteurized, stored at 25°C | TBT | 540 days | 30% |
| Cockles & Oysters | Frozen, dark | Butyltins | 7 months | Stable |
| Cockles & Oysters | Freeze-dried, 4°C | Butyltins | 5 months | - |
| Cockles & Oysters | Freeze-dried, 4°C | TBT | 540 days | ~70% |
Data compiled from a study on the stability of TBT and TPT over 18 months[1].
Table 2: Method Detection Limits (MDLs) for Organotin Compounds by µLC-ES-ITMS
| Compound | CAS No. | Limit of Detection (LOD) |
| Tributyltin chloride | 1461-22-9 | 780 pg |
| Dibutyltin dichloride | 683-18-1 | 970 pg |
| Monobutyltin trichloride | 1118-46-3 | 1 ng |
| Diphenyltin dichloride | 1135-99-5 | 920 pg |
Data based on EPA Method 8323 for the determination of organotins[2]. Note: While TPT is not explicitly listed, the method is applicable to other organotins.
Experimental Protocols
Protocol 1: Field Sampling of Water
Objective: To collect water samples for the analysis of this compound.
Materials:
-
Amber glass bottles with PTFE-lined caps, pre-cleaned
-
Hydrochloric acid (HCl), concentrated
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Cooler with ice or cooling packs
-
Field logbook and labels
Procedure:
-
Glassware Preparation: All glassware must be rigorously cleaned to prevent contamination. Wash with hot, soapy water, rinse with deionized water, soak in an acid bath (pH < 2 with HCl) for 24 hours, rinse again with deionized water, and finally rinse with methanol. Dry in an oven at a minimum of 60°C.[2][3]
-
Sample Collection:
-
Rinse the sample bottle with the source water two to three times before collecting the final sample.
-
Submerge the bottle below the water surface to collect the sample, avoiding the surface microlayer.
-
Fill the bottle, leaving a small headspace to allow for thermal expansion.
-
-
Preservation:
-
Immediately after collection, acidify the water sample to a pH of 2.5 by adding approximately 600 µL of 12N HCl per 2-liter sample.[2]
-
-
Storage and Transport:
-
Cap the bottle tightly.
-
Label the bottle with a unique sample ID, date, time, and location.
-
Store the samples in a cooler with ice (maintain at ~4°C) and transport to the laboratory as soon as possible.
-
Protocol 2: Field Sampling of Sediment
Objective: To collect sediment samples for the analysis of this compound.
Materials:
-
Stainless-steel van Veen grab sampler or similar device
-
Stainless-steel scoops and mixing bowls, pre-cleaned
-
Wide-mouth amber glass jars with PTFE-lined caps, pre-cleaned
-
PPE: gloves, safety glasses
-
Cooler with ice or cooling packs
-
Field logbook and labels
Procedure:
-
Equipment Preparation: Clean all sampling equipment (grab sampler, scoops, bowls) with detergent and water, followed by a solvent rinse (e.g., methanol), and allow to air dry.
-
Sample Collection:
-
Deploy the grab sampler to the desired depth.
-
Upon retrieval, visually inspect the sample to ensure it is acceptable (e.g., jaws closed, minimal overlying water).[4]
-
Carefully open the grab sampler and use a stainless-steel scoop to collect the top layer of sediment, avoiding contact with the sides of the sampler.
-
-
Homogenization (if required):
-
For a composite sample, transfer sediment from multiple grabs into a stainless-steel bowl and mix thoroughly with a stainless-steel spoon or drill with a stirring blade until a uniform consistency is achieved.[4]
-
-
Sample Storage:
-
Transfer the sediment sample into a pre-cleaned wide-mouth glass jar.
-
Fill the jar, leaving minimal headspace.
-
-
Preservation and Transport:
-
Label the jar with a unique sample ID, date, time, and location.
-
Place the samples in a cooler with ice for transport to the laboratory.
-
Upon arrival at the laboratory, store the samples at -20°C until analysis.[1] This has been shown to be effective for preserving organotin concentrations for at least 100 days.
-
Visualizations
Field Sampling and Preservation Workflow
Caption: Workflow for water and sediment sampling and preservation.
Laboratory Analysis Workflow for this compound
Caption: General laboratory workflow for TPT analysis.
References
Application of Tripropyltin in Wood Preservation Research: A Review of Available Data and Proposed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropyltin (TPT), an organotin compound, belongs to a class of chemicals that have been investigated for their biocidal properties, including efficacy as wood preservatives. While its close analog, tributyltin (TBT), has been more extensively studied and historically used, specific research on the application of this compound in wood preservation is limited in publicly available scientific literature. This document aims to provide a comprehensive overview based on the general principles of organotin wood preservatives and established testing methodologies. Due to the scarcity of direct data for this compound, this report includes proposed experimental protocols and data presentation formats that can be adapted for its evaluation.
Mechanism of Action (Hypothesized)
The fungicidal mechanism of organotin compounds like this compound is generally attributed to their ability to disrupt essential cellular processes in fungi. The proposed mechanism involves the inhibition of mitochondrial ATP synthase, which is crucial for energy production in the cell. This disruption of the proton gradient across the mitochondrial membrane ultimately leads to cell death.
Caption: Hypothesized mechanism of this compound's fungicidal action.
Application Notes
This compound compounds, if explored for wood preservation, would likely be formulated as solvent-borne or oil-borne solutions to facilitate penetration into the wood structure. The specific solvent system would need to be optimized to ensure adequate solubility, stability, and penetration depth.
Key Considerations for Formulation and Application:
-
Solvent Selection: Non-polar organic solvents would likely be suitable carriers. The choice of solvent will impact the viscosity of the treating solution, its penetration into different wood species, and the rate of fixation.
-
Concentration: The effective concentration of this compound would need to be determined empirically through laboratory efficacy tests. This would involve treating wood samples with a range of concentrations and exposing them to wood-destroying fungi.
-
Treatment Method: Pressure treatment processes (e.g., full-cell or empty-cell methods) are generally the most effective for achieving deep and uniform penetration of preservatives. Non-pressure methods like dipping, brushing, or spraying may be suitable for less demanding applications.
-
Wood Species: The treatability of different wood species with a this compound solution would need to be evaluated, as anatomical differences (e.g., sapwood/heartwood ratio, pit aspiration) can significantly affect preservative uptake and distribution.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the evaluation of this compound as a wood preservative, based on established standards from organizations such as the American Wood Protection Association (AWPA).
Fungal Efficacy Testing: Soil-Block Test (Adapted from AWPA Standard E10)
This laboratory test is designed to determine the toxic thresholds of a wood preservative against pure cultures of wood-destroying fungi.
Workflow:
Caption: Workflow for the soil-block efficacy test.
Methodology:
-
Wood Sample Preparation:
-
Cut defect-free sapwood blocks (e.g., from Southern Pine, Pinus spp.) to a standard size (e.g., 19 x 19 x 19 mm).
-
Number each block and determine its initial oven-dry weight.
-
-
Preservative Treatment:
-
Prepare a series of treating solutions of this compound in a suitable solvent (e.g., toluene or a light organic solvent) at various concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 % w/w).
-
Treat the wood blocks with the preservative solutions using a vacuum impregnation method to ensure thorough penetration.
-
Include a set of control blocks treated with the solvent only.
-
After treatment, determine the retention of the preservative in each block (in kg/m ³ or pcf) based on the weight gain.
-
-
Post-Treatment Conditioning:
-
Allow the treated blocks to air-dry in a fume hood to allow the solvent to evaporate.
-
-
Soil-Block Bottle Preparation:
-
Prepare culture bottles containing moist, sterile soil and a feeder strip of untreated wood.
-
Inoculate the feeder strips with a pure culture of a test fungus (e.g., the brown-rot fungus Gloeophyllum trabeum or the white-rot fungus Trametes versicolor).
-
Incubate the bottles until the feeder strip is well-colonized by the fungus.
-
-
Exposure and Incubation:
-
Place the conditioned, treated wood blocks onto the colonized feeder strips in the culture bottles.
-
Incubate the bottles at a controlled temperature and humidity (e.g., 27°C and 70% relative humidity) for a specified period (typically 12 weeks).
-
-
Data Collection and Analysis:
-
After incubation, carefully remove the blocks, clean off any surface mycelium, and determine their final oven-dry weight.
-
Calculate the percentage of weight loss for each block.
-
The toxic threshold is defined as the lowest preservative retention that prevents significant weight loss (typically less than 2%).
-
Leaching Resistance Test (Adapted from AWPA Standard E11)
This test evaluates the permanence of a wood preservative by subjecting treated wood to a standardized leaching procedure.
Methodology:
-
Sample Preparation and Treatment:
-
Prepare and treat wood blocks with a known retention of this compound as described in the soil-block test protocol.
-
-
Leaching Procedure:
-
Immerse the treated blocks in deionized water at a specified ratio of water volume to wood volume.
-
Maintain the water at a constant temperature and agitate it gently for a set period, with periodic changes of the water (e.g., over a 14-day period).
-
-
Post-Leaching Evaluation:
-
After leaching, the blocks can be subjected to the soil-block test to determine the residual efficacy of the preservative.
-
Alternatively, the leachate water can be analyzed to quantify the amount of this compound that has leached from the wood.
-
Analytical Determination of this compound in Wood
Accurate determination of this compound retention and leaching requires a robust analytical method.
Methodology:
-
Extraction:
-
Grind the wood samples to a fine powder.
-
Extract the this compound from the wood powder using an appropriate solvent (e.g., acidified ethanol) and an extraction technique such as Soxhlet extraction or sonication.
-
-
Derivatization (if necessary for GC analysis):
-
Organotin compounds often require derivatization to increase their volatility for gas chromatography (GC) analysis. This can be achieved by ethylation or hydridization.
-
-
Analysis:
-
Quantify the extracted this compound using analytical instrumentation such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for high selectivity and sensitivity.
-
Atomic Absorption Spectroscopy (AAS) to determine the total tin content.
-
-
Workflow:
Caption: Analytical workflow for this compound determination in wood.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Efficacy of this compound Against Wood-Destroying Fungi in a Soil-Block Test
| This compound Retention ( kg/m ³) | Mean Weight Loss (%) - Gloeophyllum trabeum | Mean Weight Loss (%) - Trametes versicolor |
| 0 (Solvent Control) | 45.2 | 38.7 |
| 1.0 | 15.8 | 12.3 |
| 2.5 | 3.1 | 2.5 |
| 5.0 | 1.2 | 0.8 |
| 10.0 | 0.5 | 0.3 |
Table 2: Hypothetical Leaching of this compound from Treated Wood
| Initial this compound Retention ( kg/m ³) | This compound in Leachate (mg/L) | Residual Retention after Leaching ( kg/m ³) | % Weight Loss after Leaching & Fungal Exposure |
| 5.0 | 0.8 | 4.2 | 5.6 |
| 10.0 | 1.5 | 8.5 | 1.9 |
Conclusion
Application Notes and Protocols: Use of Organotins, with a focus on Tripropyltin, in Antifouling Paint Formulations
A Note to the Researcher: The use of organotin compounds, including tripropyltin and the more extensively studied tributyltin (TBT), in antifouling paints has been largely discontinued globally due to their severe and lasting impact on the marine environment. The International Maritime Organization's (IMO) Anti-Fouling System (AFS) Convention has effectively banned their application on vessels.[1] Consequently, the available scientific literature and experimental data predominantly focus on tributyltin (TBT), which was the most widely used organotin biocide.
Information specifically on this compound is scarce. Therefore, these application notes and protocols are structured around the general understanding of organotin-based antifouling systems, with tributyltin serving as the primary exemplar for quantitative data and established experimental methodologies. The principles and protocols described herein are broadly applicable to the study of other organotins, including this compound, and can be adapted for research into their historical impact, environmental fate, and potential remediation strategies.
Introduction to Organotin-Based Antifouling Paints
Organotin compounds, a class of chemicals containing at least one tin-carbon bond, were historically incorporated into marine antifouling paints as biocides. Their primary function was to prevent the settlement and growth of marine organisms, such as barnacles, algae, and mollusks, on the hulls of ships. This biofouling increases drag, leading to reduced vessel speed and increased fuel consumption.
Trialkyltins, such as this compound and tributyltin, were particularly effective due to their broad-spectrum toxicity to a wide range of fouling organisms.[2] These compounds were typically formulated into self-polishing copolymer (SPC) or free-association paints. In SPC paints, the organotin was chemically bound to the paint's polymer backbone and was slowly released as the paint surface hydrolyzed in seawater.[3] Free-association paints allowed the biocide to leach more freely into the water.[3]
The mechanism of action involves the slow release of the organotin compound from the paint matrix into the surrounding water, creating a toxic barrier at the hull's surface that is lethal to settling marine life.[1]
Quantitative Data on Organotin Antifouling Performance and Toxicity
The following tables summarize key quantitative data, primarily for tributyltin (TBT), which serves as a reference for the performance and environmental toxicity of organotin-based antifouling agents. Limited data for this compound toxicity is also included for comparison.
Table 1: Efficacy and Leaching Rates of Tributyltin (TBT)-Based Antifouling Paints
| Parameter | Value | Conditions | Source(s) |
| Effective Biocidal Concentration | 0.01 - 1.0 mg/L | In water against various fouling communities | [4] |
| Typical Leaching Rate | 1-3 µg/cm²/day | Steady state from self-polishing paints | [4] |
| Minimum Effective Leaching Rate | ~1 µg/cm²/day | To prevent settlement of barnacle larvae | [3] |
| Paint Lifespan | Up to 5 years | For self-polishing copolymer formulations | [4] |
Table 2: Acute Toxicity of Organotin Compounds to Marine Organisms (LC50 Values)
| Compound | Organism | Exposure Time | LC50 Value | Source(s) |
| This compound Chloride | General Aquatic Life | - | Very toxic | [5] |
| Tributyltin (TBT) | Gilthead seabream (Sparus aurata) embryos | 24 hours | 28.3 µg/L | [6] |
| Tributyltin (TBT) | Marine Copepod (Tigriopus japonicus) | 96 hours | 6.3 µg/L | [7] |
| Tributyltin (TBT) | Freshwater Mudsnail (Potamopyrgus antipodarum) | 4 weeks (EC10 for unshelled embryos) | 0.98 mg/kg sediment | [8] |
| Tributyltin (TBT) | Freshwater Bivalve (Lamellidens marginalis) | 96 hours | 1.72 mg/L | [9] |
| Triphenyltin (TPT) | Gilthead seabream (Sparus aurata) embryos | 24 hours | 34.2 µg/L | [6] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance that is lethal to 50% of the test organisms over a specified duration. EC10 (Effective Concentration, 10%) is the concentration that causes a 10% effect on the test organisms.
Experimental Protocols
The following are generalized protocols for the evaluation of organotin-containing antifouling paints. These methods can be adapted for the specific study of this compound.
Protocol for Formulation of an Experimental Organotin-Based Antifouling Paint
This protocol describes the laboratory-scale preparation of a simple, experimental antifouling paint containing an organotin biocide.
Materials:
-
Resin binder (e.g., rosin, vinyl resin, or acrylic resin)
-
Plasticizer (e.g., chlorinated paraffin, vegetable oleic acid)
-
Solvent (e.g., xylene, toluene)
-
Pigments and extenders (e.g., titanium dioxide, zinc oxide, talc)
-
Organotin compound (e.g., this compound chloride or tributyltin oxide)
-
High-speed disperser or ball mill
-
Paint application equipment (e.g., brush, spray gun)
-
Test panels (e.g., fiberglass, steel, or PVC)
Procedure:
-
In a suitable mixing vessel, dissolve the resin binder in the solvent.
-
Add the plasticizer and mix until a homogenous solution is obtained.
-
Gradually add the pigments and extenders while mixing at high speed to ensure proper dispersion.
-
Once the pigments are fully dispersed, slowly add the organotin compound under constant agitation in a well-ventilated fume hood.
-
Continue mixing until the organotin is uniformly distributed throughout the paint matrix.
-
Adjust the viscosity of the paint by adding more solvent if necessary.
-
Apply the formulated paint to pre-cleaned and primed test panels to a uniform dry film thickness (typically 100-150 µm).
-
Allow the painted panels to cure according to the resin manufacturer's instructions before testing.
Protocol for Determination of Organotin Leaching Rate
This protocol is based on laboratory methods for measuring the rate at which the biocide is released from a coated surface into seawater.
Materials:
-
Coated test panels or cylinders with a known surface area
-
A container of known volume filled with artificial seawater (e.g., according to ASTM D1141)
-
A means of controlled water movement (e.g., magnetic stirrer, rotating apparatus)
-
Analytical standards of the target organotin compound (e.g., this compound chloride)
-
Extraction solvent (e.g., hexane, toluene with tropolone)
-
Derivatization agent (e.g., sodium tetraethylborate or a Grignard reagent)
-
Gas chromatograph with a suitable detector (e.g., mass spectrometer (GC-MS) or flame photometric detector (FPD))
-
Solid-phase extraction (SPE) cartridges for sample cleanup and concentration
Procedure:
-
Place the cured, coated test panel in the container with a known volume of artificial seawater.
-
Agitate the water at a constant rate to simulate water flow over the hull of a ship.
-
At specified time intervals (e.g., 24, 48, 72 hours), collect a water sample from the container.
-
Replenish the container with fresh artificial seawater.
-
To the collected water sample, add an internal standard (e.g., another organotin compound not present in the paint).
-
Extract the organotin from the water sample using liquid-liquid extraction with a suitable solvent or by passing the sample through an SPE cartridge.
-
Elute the organotin from the SPE cartridge.
-
Derivatize the extracted organotin to a more volatile form suitable for GC analysis.
-
Analyze the derivatized extract using GC-MS or GC-FPD to determine the concentration of the leached organotin.
-
Calculate the leaching rate using the following formula: Leaching Rate (µg/cm²/day) = (Concentration of organotin in water (µg/L) × Volume of water (L)) / (Surface area of panel (cm²) × Time (days))
Protocol for Efficacy Testing against Marine Fouling Organisms (Static Panel Test)
This protocol outlines a static immersion test to evaluate the antifouling performance of a paint formulation in a natural marine environment.
Materials:
-
Coated test panels with the experimental antifouling paint
-
Control panels (uncoated or coated with a non-toxic paint)
-
A test rack for immersing the panels in the sea
-
A suitable marine test site with known fouling pressure
-
Camera for photographic documentation
-
Scrapers and brushes for assessing fouling adhesion
Procedure:
-
Securely attach the experimental and control panels to the test rack.
-
Immerse the rack in the sea at the chosen test site, ensuring the panels are fully submerged.
-
Periodically (e.g., monthly), remove the rack from the water for inspection.
-
Photograph each panel to document the extent and type of fouling.
-
Assess the fouling coverage as a percentage of the total surface area.
-
Evaluate the adhesion of the fouling organisms by gentle scraping or brushing.
-
Return the rack to the sea for continued exposure.
-
Continue the test for a predetermined period (e.g., 6-24 months) or until the paint fails (e.g., >50% fouling coverage).
-
Compare the performance of the experimental paint to the control panels to determine its antifouling efficacy.
Protocol for Acute Toxicity Testing on a Marine Invertebrate
This protocol describes a static acute toxicity test to determine the LC50 of an organotin compound on a representative marine invertebrate, such as a copepod or brine shrimp.
Materials:
-
Test organism (e.g., Artemia salina nauplii)
-
A series of test solutions with varying concentrations of the organotin compound in filtered seawater
-
A control solution (filtered seawater with no added organotin)
-
Test chambers (e.g., glass petri dishes or multi-well plates)
-
A microscope for observing the organisms
-
A constant temperature incubator
Procedure:
-
Prepare a range of concentrations of the organotin compound in filtered seawater.
-
Place a known number of test organisms (e.g., 10-20) into each test chamber.
-
Add the test solutions and the control solution to the respective chambers.
-
Incubate the test chambers at a constant temperature for a specified period (e.g., 24, 48, or 96 hours).
-
At the end of the exposure period, count the number of dead and live organisms in each chamber under a microscope. An organism is considered dead if it is immobile and does not respond to gentle prodding.
-
Calculate the percentage mortality for each concentration.
-
Use a statistical method (e.g., probit analysis) to determine the LC50 value and its 95% confidence limits.
Visualizations
The following diagrams illustrate key concepts related to the use and testing of organotin-based antifouling paints.
Caption: Mechanism of action of organotin antifouling paint.
Caption: Experimental workflow for static antifouling efficacy testing.
Caption: Environmental impact pathway of organotin antifouling paints.
References
- 1. Tributyltin - Wikipedia [en.wikipedia.org]
- 2. rfppl.co.in [rfppl.co.in]
- 3. web.viu.ca [web.viu.ca]
- 4. researchgate.net [researchgate.net]
- 5. This compound chloride | C9H21ClSn | CID 16784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, Sparus aurata L., embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ecotoxicity of triphenyltin on the marine copepod Tigriopus japonicus at various biological organisations: from molecular to population-level effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Tripropyltin: Comprehensive Safety Protocols and Application Notes for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tripropyltin (TPT), an organotin compound, is characterized by a tin atom covalently bonded to three propyl groups. Organotins, as a class, are utilized industrially as PVC heat stabilizers, catalysts, and biocides in antifouling paints and wood preservatives. In a laboratory setting, this compound and its analogs are primarily employed in toxicological research to study their effects on cellular processes. Their known ability to disrupt endocrine function, induce neurotoxicity, and interfere with fundamental cellular machinery makes them relevant models for investigating mechanisms of toxicity and developing potential countermeasures.[1][2][3]
The high acute toxicity of this compound necessitates stringent adherence to safety protocols. It is toxic if swallowed, inhaled, or if it comes into contact with skin.[2][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, mandating careful handling of waste.[2][5] The primary mechanism of its toxicity involves the disruption of ion transport and energy metabolism, notably through the inhibition of ATPases, induction of endoplasmic reticulum stress, and subsequent activation of apoptotic pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₂₁ClSn | --INVALID-LINK-- |
| Molecular Weight | 283.42 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| CAS Number | 2279-76-7 | --INVALID-LINK-- |
| Boiling Point | 123 °C (13 hPa) | --INVALID-LINK-- |
| Flash Point | 95 °C / 203 °F | --INVALID-LINK-- |
| Density | 1.29 g/cm³ (20 °C) | --INVALID-LINK-- |
Toxicological Data
| Parameter | Value | Species | Reference |
| LD50 Oral | 100 mg/kg | Rat | --INVALID-LINK-- |
| LD50 Dermal | 300 mg/kg | - | --INVALID-LINK-- |
| OSHA PEL (as Sn) | 0.1 mg/m³ (8-hr TWA) | Human | --INVALID-LINK-- |
| ACGIH TLV (as Sn) | 0.1 mg/m³ (8-hr TWA) | Human | --INVALID-LINK-- |
| ACGIH STEL (as Sn) | 0.2 mg/m³ | Human | --INVALID-LINK-- |
Detailed Laboratory Protocols
Risk Assessment and Preparation
Before handling this compound, a thorough risk assessment must be conducted. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific hazards.[5] A designated area within a certified chemical fume hood must be prepared for the procedure.[5][6] Ensure all necessary Personal Protective Equipment (PPE) is available and that an emergency plan is in place. All personnel involved must receive documented training on the hazards and handling procedures for organotin compounds.[7]
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control : All handling of this compound, including weighing, dilution, and addition to experimental systems, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][6]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove). Gloves must be inspected before use and disposed of immediately after contamination.[8]
-
Eye Protection : Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[8]
-
Skin and Body Protection : A lab coat, buttoned completely, and chemical-resistant apron are required. Long-sleeved clothing and closed-toe shoes are essential.[6]
-
Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
-
Representative Experimental Protocol: In Vitro Cell Culture Assay
This protocol outlines a general procedure for treating a cell culture with this compound to assess cytotoxicity.
a. Preparation of Stock Solution:
-
Inside the chemical fume hood, carefully weigh the required amount of this compound chloride.
-
Dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Use of air-sensitive techniques with Sure/Seal bottles and dry solvents may be necessary depending on the specific experimental requirements.
-
Aliquot the stock solution into clearly labeled microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended.
b. Cell Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Inside a biological safety cabinet, prepare serial dilutions of the this compound stock solution in cell culture media to achieve the final desired experimental concentrations (e.g., in the nanomolar to low micromolar range).
-
Carefully remove the existing media from the cells and replace it with the media containing the various concentrations of this compound.
-
Incubate the cells for the desired exposure time (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
c. Post-Treatment Handling and Decontamination:
-
All media and solutions containing this compound must be considered hazardous waste. Aspirate waste into a flask containing bleach or another suitable deactivating agent.
-
Wash all contaminated labware (pipette tips, plates, flasks) with a deactivating solution before disposing of them as hazardous waste.
-
Thoroughly decontaminate the work area (fume hood, biosafety cabinet) with an appropriate cleaning agent.
Spill and Emergency Procedures
-
Minor Spill (inside fume hood) :
-
Major Spill or Spill Outside Fume Hood :
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry and contact emergency services or the institution's environmental health and safety office.[7]
-
-
Personnel Exposure :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Waste Disposal
All waste contaminated with this compound, including unused chemical, stock solutions, contaminated media, labware, and PPE, is considered hazardous waste.[5]
-
Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect solid waste (gloves, pipette tips, absorbent material) in a separate, sealed, and labeled container.
-
Dispose of all waste through your institution's certified hazardous waste disposal program. Do not pour down the drain.[1]
Visualizations
Workflow and Safety Checkpoints
Mechanism of Action: Cellular Toxicity Pathway
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Reversibility of tributyltin-chloride-induced protein synthesis inhibition after ATP recovery in HEL-30 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound chloride CAS 2279-76-7 | 808735 [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound chloride | C9H21ClSn | CID 16784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rubidium Chloride Competent Cell Protocol | McManus Lab [mcmanuslab.ucsf.edu]
- 8. This compound chloride CAS 2279-76-7 | 808735 [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Tripropyltin (TPT) Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the analysis of tripropyltin (TPT). It is intended for researchers, scientists, and professionals in drug development who are working with complex sample matrices.
Troubleshooting Guide
This guide addresses common issues encountered during TPT analysis that may be attributed to matrix effects.
1. Issue: I am observing significant signal suppression or enhancement for my TPT analyte.
-
Question: Why is the signal intensity of my TPT standard in the sample matrix different from the standard in a clean solvent?
-
Answer: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of TPT in the mass spectrometer source, leading to either a suppressed or enhanced signal[1][2][3]. Compounds with high mass, polarity, and basicity are often responsible for these effects[1].
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The first step in mitigating matrix effects is to improve the sample cleanup process to remove interfering compounds[1][4].
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing phospholipids and other matrix components that cause interference[5]. Consider using a sorbent that specifically targets the interferences in your matrix while allowing TPT to be eluted.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate TPT from interfering substances based on their differential solubility in immiscible liquids[4].
-
Protein Precipitation: While a simpler method, protein precipitation is generally less effective at removing matrix components compared to SPE and may still result in significant matrix effects[5].
-
-
Optimize Chromatographic Separation: Modifying your liquid chromatography (LC) or gas chromatography (GC) method can help separate TPT from co-eluting matrix components[1].
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between TPT and interfering peaks.
-
Column Chemistry: Experiment with a different column chemistry (e.g., C18, HILIC) that may provide a different selectivity for TPT and matrix components.
-
-
Implement a Different Calibration Strategy:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of TPT. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
-
Standard Addition Method: This method involves adding known amounts of TPT standard to the sample aliquots and is effective in correcting for matrix effects, especially when a blank matrix is unavailable[6][7][8].
-
-
Use an Internal Standard:
-
Isotope-Labeled Internal Standard: The most effective approach is to use a stable isotope-labeled version of TPT (e.g., TPT-d27). Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it experiences the same matrix effects, allowing for accurate correction[1].
-
-
2. Issue: My results for TPT analysis are not reproducible.
-
Question: Why do I see significant variability in my TPT measurements across different sample preparations or analytical runs?
-
Answer: Poor reproducibility in the presence of matrix effects can be due to inconsistent removal of interfering substances during sample preparation or variations in the instrument response[1].
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is consistent and well-controlled. Inconsistent extraction efficiencies can lead to variable matrix effects.
-
Automate Sample Preparation: Where possible, use automated sample preparation systems to minimize human error and improve consistency between samples[9].
-
Check for System Contamination: Carryover from previous injections can introduce variability. Implement a robust column washing step between samples to ensure the system is clean before each injection[10].
-
Employ an Internal Standard: An appropriate internal standard can help to correct for variations in sample preparation and instrument response, thereby improving reproducibility. A stable isotope-labeled internal standard is the preferred choice[1].
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of TPT analysis?
A1: Matrix effects are the alteration of the ionization efficiency of TPT by the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and reproducibility of the quantification[2][3][11].
Q2: What types of samples are most susceptible to matrix effects in TPT analysis?
A2: Complex biological and environmental matrices are highly susceptible to matrix effects. Examples include:
-
Biological Tissues: Mussel and fish tissues contain high levels of lipids and proteins that can interfere with TPT analysis[6][12].
-
Sediment: Organic matter and other components in sediment samples can cause significant matrix effects[6].
-
Water: Seawater and wastewater can contain salts and organic compounds that interfere with the analysis[7][13].
-
Blood Plasma/Serum: Phospholipids are a major source of matrix effects in plasma and serum samples.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantified by comparing the peak area of TPT in a standard solution prepared in a clean solvent to the peak area of TPT spiked into a blank matrix extract at the same concentration[11]. The ratio of these two responses indicates the degree of signal suppression or enhancement.
Q4: What is the standard addition method and when should I use it?
A4: The standard addition method involves adding known, increasing amounts of a TPT standard to several aliquots of the sample. The concentration of TPT in the original sample is then determined by extrapolating the linear regression of the instrument response versus the added concentration to the point where the response is zero. This method is particularly useful for compensating for matrix effects when a certified blank matrix is not available[1][7][8].
Q5: Are there any instrumental approaches to minimize matrix effects?
A5: Yes, optimizing the mass spectrometer settings can help. This includes adjusting parameters of the electrospray ionization (ESI) source, such as the spray voltage, gas flows, and temperature, to find conditions that are less susceptible to matrix interference. Additionally, using techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer can improve selectivity and reduce the impact of some interferences[1][10].
Quantitative Data Summary
The following table summarizes the observed matrix effects for organotin compounds, including TPT, in different environmental matrices as reported in a study.
| Analyte | Matrix | Matrix Effect (%) |
| This compound (TPrT) | Sediment | 54.2 |
| Mussel Tissue | -12.5 | |
| Tributyltin (TBT) | Sediment | 20.3 |
| Mussel Tissue | -32.0 | |
| Dibutyltin (DBT) | Sediment | 13.6 |
| Mussel Tissue | 59.4 | |
| Monobutyltin (MBT) | Sediment | -53.6 |
| Mussel Tissue | 65.7 | |
| Data sourced from a study evaluating matrix effects in butyltin determinations by GC/MS. Positive values indicate signal enhancement, while negative values indicate signal suppression.[6] |
Experimental Protocols
Protocol 1: Sample Preparation of Tissue Samples for TPT Analysis
This protocol is a general guideline for the extraction of TPT from tissue samples, such as fish or mussel tissue, based on established methods[12].
-
Homogenization: Weigh approximately 1 gram of the tissue sample into a centrifuge tube.
-
Extraction:
-
Add a solvent mixture of hexane, acetic acid, and tropolone (e.g., 99:1:0.1 v/v/w).
-
Sonicate the sample to ensure thorough extraction.
-
-
Acidification: Adjust the pH of the sample to 2 with a small amount of concentrated hydrochloric acid (HCl).
-
Centrifugation: Centrifuge the sample for approximately 30 minutes to separate the organic and aqueous layers.
-
Collection: Carefully collect the organic supernatant containing the extracted TPT for further cleanup or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol outlines a general procedure for the extraction and concentration of TPT from water samples using SPE[12].
-
Sample Acidification: Acidify the water sample (e.g., 2 liters) with hydrochloric acid (HCl).
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove any loosely bound interferences.
-
Elution: Elute the retained TPT from the cartridge using a suitable organic solvent (e.g., toluene and n-hexane mixture)[13].
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen before analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in TPT analysis.
Caption: General experimental workflow for the analysis of this compound (TPT).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation and liquid-chromatographic analysis for tricyclic antidepressants in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. pjoes.com [pjoes.com]
Technical Support Center: Tripropyltin (TPT) Analysis in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of tripropyltin (TPT) in environmental samples. Our goal is to help you improve your detection limits and overcome common challenges encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing low recovery of this compound (TPT) from my water samples. What are the potential causes and solutions?
A1: Low recovery of TPT from water samples is a common issue that can stem from several factors during sample preparation and extraction.
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts recovery. While liquid-liquid extraction (LLE) is common, solid-phase extraction (SPE) and stir bar sorptive extraction (SBSE) can offer higher recovery and preconcentration factors. For instance, recoveries of TBT and TPT in spiked water using SPE were reported to be 65% and 70%, respectively.[1] SBSE, in particular, has demonstrated unsurpassed sensitivity, with detection limits reaching the pg/L (ppq) level when combined with in-situ derivatization.[2]
-
Inefficient Derivatization: TPT and other organotins are polar and require derivatization to become volatile for GC-based analysis.[2][3] Incomplete derivatization is a primary cause of low recovery. Ensure your derivatizing agent is fresh, especially sodium tetraethylborate (NaBEt₄), which is not stable and should be prepared daily.[4]
-
pH of the Sample: The pH of the water sample is critical for efficient extraction and derivatization. An acetate buffer is often used to adjust the pH to around 4.7-5.4 before derivatization with NaBEt₄.[1][4]
-
Analyte Adsorption: TPT can adsorb to the surfaces of glassware and sample containers. To mitigate this, ensure all glassware is meticulously cleaned and consider silanizing glass surfaces.
Troubleshooting Steps:
-
Optimize Extraction: If using LLE, ensure vigorous and sufficient mixing time. Consider switching to SPE or SBSE for potentially better recovery.
-
Verify Derivatization Reagent: Prepare fresh derivatization reagents for each batch of samples.
-
Control pH: Carefully monitor and adjust the pH of your samples before extraction and derivatization.
-
Use an Internal Standard: Incorporate an internal standard, such as this compound chloride (TPTC1), to monitor and correct for losses during sample preparation.[5]
Q2: My GC-MS analysis of TPT is showing significant matrix effects, leading to poor reproducibility. How can I mitigate this?
A2: Matrix effects are a significant challenge in the analysis of complex environmental samples, causing ion suppression or enhancement in the MS detector.[6][7][8] This is particularly problematic in sediment and tissue samples.[9]
-
Sample Clean-up: Implementing a robust clean-up step after extraction is crucial. This can involve techniques like solid-phase extraction (SPE) with cartridges such as Florisil or silica gel to remove interfering co-extracted compounds.[1][10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a matrix that closely resembles your samples. This can be achieved by using a blank environmental sample (confirmed to be free of TPT) and spiking it with known concentrations of your analyte.[9]
-
Isotope Dilution: The use of isotopically labeled internal standards is a highly effective way to compensate for matrix effects. These standards behave chemically like the analyte and experience the same matrix effects, allowing for accurate quantification.[11]
-
Standard Addition: The method of standard additions, where known amounts of the standard are added to the sample aliquots, can also effectively overcome matrix effects.[9]
Troubleshooting Steps:
-
Incorporate a Clean-up Step: Add an SPE or column chromatography clean-up step to your sample preparation protocol.
-
Prepare Matrix-Matched Standards: If a suitable blank matrix is available, use it to prepare your calibration curve.
-
Use an Isotopically Labeled Internal Standard: If available and compatible with your instrumentation, this is one of the most robust solutions.
-
Employ Standard Addition: For particularly complex matrices where finding a blank is difficult, the standard addition method is a reliable alternative.
Q3: I am struggling to achieve the required low detection limits for TPT in my environmental samples. What are the key areas for improvement?
A3: Achieving ultra-trace detection limits for TPT requires optimization of the entire analytical workflow, from sample collection to data acquisition.
-
Preconcentration: Increasing the concentration of TPT in your final extract is essential. Techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are highly effective for preconcentration from water samples.[12][13] Headspace-SPME (HS-SPME) combined with in-situ ethylation has been shown to achieve detection limits between 0.025 and 1 ng/L.[13]
-
Derivatization Efficiency: The choice of derivatization reagent can impact sensitivity. Grignard reagents (e.g., pentylmagnesium bromide) and sodium tetraethylborate (NaBEt₄) are commonly used.[14][15] Optimizing the reaction conditions (time, temperature, reagent concentration) is critical. Pentylmagnesium bromide has been identified as a reagent of choice in some studies, with method detection limits ranging from 0.26 to 0.84 pg of Sn for a 500-mL water sample.[14][15]
-
Instrumentation: The sensitivity of your analytical instrument is a key factor. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS) can provide significantly lower detection limits than single quadrupole GC-MS.[14] For GC-MS, operating in selected ion monitoring (SIM) mode can improve sensitivity.
Troubleshooting Steps:
-
Implement Preconcentration: Introduce an SPME or SBSE step into your sample preparation for water samples.
-
Optimize Derivatization: Experiment with different derivatization reagents and reaction conditions to maximize yield.
-
Enhance Instrument Sensitivity: If possible, utilize a more sensitive detector like a tandem mass spectrometer or an ICP-MS. If using a single quadrupole MS, ensure it is operating in SIM mode for the target TPT derivative ions.
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in method development and comparison.
Table 1: Comparison of Derivatization Reagents and Achieved Detection Limits
| Derivatization Reagent | Analytical Technique | Matrix | Method Detection Limit (MDL) | Reference |
| Pentylmagnesium Bromide | GC-MS/MS | Water | 0.26 - 0.84 pg of Sn | [14][15] |
| Sodium Tetraethylborate (NaBEt₄) | HS-SPME-GC-MS | Water | 0.025 - 1 ng/L | [13] |
| Sodium Tetraethylborate (NaBEt₄) | SBSE-GC-ICP-MS | Environmental Samples | pg/L (ppq) level | [2] |
Table 2: Recovery Rates for Different Extraction Methods
| Extraction Method | Analyte(s) | Matrix | Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | TBT and TPT | Spiked Water | 65% (TBT), 70% (TPT) | [1] |
| Grignard Derivatization & LLE | Organotins | River Water & Seawater | 90% - 122% (calibrated) | [14][15] |
| Ultrasonic Solvent Extraction & SBSE | TBT and TPhT | Sediment | 64% - 94% | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Extraction and Derivatization of TPT from Water Samples using NaBEt₄ and LLE
This protocol is adapted from procedures described for the analysis of organotin compounds in aqueous samples.[1][4]
Materials:
-
500 mL water sample
-
Hydrochloric acid (HCl)
-
Sodium acetate buffer (1M, pH 5.4)
-
Sodium tetraethylborate (NaBEt₄) solution (2% w/v in methanol, freshly prepared)
-
Hexane (pesticide residue grade)
-
Internal standard solution (e.g., this compound-d27)
-
Glassware (volumetric flasks, separatory funnel)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection and Preservation: Collect the water sample in a clean glass bottle. Acidify to pH < 2 with HCl if storage is required.
-
Spiking with Internal Standard: To a 500 mL sample in a separatory funnel, add a known amount of the internal standard solution.
-
pH Adjustment: Add 10 mL of 1M sodium acetate buffer to adjust the sample pH to approximately 5.4.[1]
-
Derivatization: Add 1 mL of freshly prepared 2% NaBEt₄ solution. Immediately cap and shake vigorously for 2 minutes. Let the reaction proceed for 30 minutes.[2]
-
Extraction: Add 20 mL of hexane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.
-
Collection of Organic Layer: Drain the aqueous (lower) layer and collect the hexane (upper) layer in a clean vial.
-
Drying and Concentration (Optional): Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
Protocol 2: Extraction of TPT from Sediment/Soil Samples
This protocol is based on methods utilizing solvent extraction with a complexing agent.[10]
Materials:
-
10 g wet sediment/soil sample
-
Tropolone solution (0.2% in 80:20 Diethyl Ether:Hexane)
-
Glacial acetic acid
-
Sodium acetate buffer (1M, pH 4.5)
-
Sodium chloride (NaCl) solution (30% w/v)
-
Internal standard solution
-
Centrifuge tubes (60 mL)
-
Mechanical shaker
-
Centrifuge
Procedure:
-
Sample Weighing: Accurately weigh approximately 10 g of the wet sediment/soil sample into a 60 mL centrifuge tube.
-
Spiking: Add a known amount of the internal standard solution.
-
Addition of Reagents: Add 3 mL of glacial acetic acid, 2 mL of 1 M sodium acetate buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.
-
Extraction: Add 5 mL of the 0.2% tropolone in diethyl ether:hexane solution. Cap the vial tightly and shake for 1 hour on a mechanical shaker.
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
Collection of Extract: Carefully transfer the organic (upper) layer to a clean test tube.
-
Re-extraction: Repeat the extraction (steps 4-6) with another 5 mL of the tropolone solution and combine the organic extracts.
-
Derivatization and Clean-up: The combined extract will then proceed to a derivatization step (e.g., with NaBEt₄) and a subsequent clean-up step, for example, using a silica gel column, before GC-MS analysis.[10]
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for TPT analysis in water samples.
Caption: Troubleshooting logic for improving TPT detection.
References
- 1. pjoes.com [pjoes.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. cefas.co.uk [cefas.co.uk]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving detection limits for organotin compounds in several matrix water samples by derivatization-headspace-solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Reducing signal suppression in LC-MS analysis of Tripropyltin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Tripropyltin (TPT).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression for this compound in LC-MS analysis?
Signal suppression in the LC-MS analysis of this compound is primarily caused by matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of TPT in the mass spectrometer's ion source.[1] This competition for ionization leads to a decreased signal intensity for the analyte of interest. Common sources of matrix components include salts, lipids, proteins, and other organic molecules present in the sample.[2] The choice of mobile phase additives can also significantly impact signal intensity.[3][4]
Q2: How can I identify if signal suppression is affecting my this compound analysis?
A common method to assess matrix effects is to compare the signal response of a TPT standard in a pure solvent to the response of the same standard spiked into a sample extract that does not contain the analyte. A lower signal in the sample extract indicates signal suppression.[1][2] Another approach is the post-column infusion technique, where a constant flow of TPT solution is introduced into the LC eluent after the analytical column. A dip in the baseline signal when a blank sample extract is injected indicates the elution of matrix components that cause signal suppression.
Q3: What is the most effective way to counteract signal suppression for accurate quantification of this compound?
The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to compensate for signal suppression.[5][6] A SIL-IS for this compound would have the same chemical properties and chromatographic behavior as the analyte, meaning it will be affected by signal suppression in the same way. By monitoring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of matrix effects. While specific SIL-IS for this compound may have limited commercial availability, custom synthesis is an option for rigorous quantitative methods.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues that can lead to signal suppression of this compound and provides systematic solutions.
Issue 1: Poor Peak Shape and Low Signal Intensity
Possible Cause:
-
Matrix Effects: Co-eluting matrix components are interfering with the ionization of this compound.
-
Inadequate Sample Cleanup: The sample preparation method is not sufficiently removing interfering substances.
-
Suboptimal Chromatographic Conditions: The LC method is not adequately separating this compound from matrix interferences.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[2][10][11][12] For organotin compounds, C18 or polymer-based sorbents are commonly used.[13] Ensure proper conditioning, loading, washing, and elution steps are followed.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving polar interferences in the aqueous phase.
-
Sample Dilution: A simple and effective method to reduce the concentration of matrix components is to dilute the sample extract.[14] However, this may compromise the limit of detection.
-
-
Optimize Chromatographic Separation:
-
Column Choice: A C18 reversed-phase column is a good starting point for organotin analysis.
-
Mobile Phase Composition: The use of mobile phase additives like formic acid or ammonium formate can improve peak shape and signal intensity.[14] Trifluoroacetic acid (TFA) can improve chromatography but is known to cause significant signal suppression in ESI-MS.[3][4]
-
Gradient Elution: A well-optimized gradient can help separate this compound from early-eluting matrix components.
-
-
Utilize an Internal Standard:
-
As mentioned in the FAQs, a stable isotope-labeled internal standard is the best approach to correct for signal suppression. If a SIL-IS is not available, a structural analog can be used, but with careful validation.[5]
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause:
-
Variable Matrix Effects: The extent of signal suppression is varying between samples.
-
Inconsistent Sample Preparation: The sample cleanup procedure is not being performed consistently.
-
LC System Instability: Fluctuations in pump performance, injector precision, or column temperature can lead to variable results.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure all sample preparation steps are performed identically for all samples, standards, and quality controls.
-
Automated SPE systems can improve the reproducibility of the cleanup process.
-
-
Implement an Internal Standard:
-
The use of an internal standard is crucial for correcting for variations in both matrix effects and sample processing.
-
-
Perform System Suitability Tests:
-
Regularly inject a standard solution to monitor the performance of the LC-MS system, checking for consistent retention times, peak areas, and peak shapes.[15]
-
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of this compound from water samples and can be adapted based on the specific matrix and required detection limits.
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the sample to between 6 and 8.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a starting point for developing an LC-MS/MS method for this compound. Optimization will be required for your specific instrument and application.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20-95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: These will need to be determined by infusing a this compound standard. The precursor ion will be the protonated molecule [M+H]+. The product ions will be characteristic fragments.
Quantitative Data Summary
The following table summarizes the impact of matrix effects on the analysis of this compound and related organotin compounds from a study using GC-MS. While not LC-MS data, it illustrates the significant signal suppression that can occur in different matrices.
| Compound | Matrix | Matrix Effect (%) |
| This compound (TPrT) | Sediment | 54.2 |
| This compound (TPrT) | Mussel Tissues | -12.5 |
| Tributyltin (TBT) | Sediment | 20.3 |
| Tributyltin (TBT) | Mussel Tissues | -32.0 |
| Dibutyltin (DBT) | Sediment | 13.6 |
| Dibutyltin (DBT) | Mussel Tissues | 59.4 |
| Monobutyltin (MBT) | Sediment | -53.6 |
| Monobutyltin (MBT) | Mussel Tissues | 65.7 |
| Data adapted from a study on butyltin compounds using GC-MS. Positive values indicate signal enhancement, while negative values indicate signal suppression.[3] |
Visualizations
Caption: A typical experimental workflow for LC-MS analysis of this compound.
Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.
References
- 1. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 8. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 9. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. zefsci.com [zefsci.com]
Troubleshooting Peak Tailing in Gas Chromatography of Organotins: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of organotin compounds. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the gas chromatography of organotins?
A1: Peak tailing is a phenomenon in chromatography where the back end of a peak is drawn out, creating an asymmetrical shape. In an ideal chromatogram, peaks are symmetrical and Gaussian. Tailing peaks are problematic because they can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks. For organotin analysis, which often involves trace-level detection, peak tailing can significantly compromise the accuracy and sensitivity of the results.
Q2: What are the most common causes of peak tailing in GC analysis of organotins?
A2: Peak tailing in the GC of organotins can stem from both physical and chemical issues within the chromatographic system. Common causes include:
-
Active Sites: Organotin compounds, especially those that are more polar, can interact with active sites in the GC system. These sites are often exposed silanol groups on the surface of the inlet liner, the column, or glass wool packing. This is a primary cause of peak tailing for these specific analytes.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating an active surface that interacts with organotin compounds.[1][2][3]
-
Improper Column Installation: A poorly cut column end, incorrect column insertion depth in the inlet or detector, or the presence of dead volumes can disrupt the sample flow path, leading to turbulence and peak tailing.[1][4][5]
-
Inadequate Derivatization: Organotin compounds are often derivatized (e.g., ethylated or pentylated) to increase their volatility and reduce their polarity for GC analysis. Incomplete or improper derivatization can leave reactive functional groups that cause peak tailing.
-
Inlet Issues: A contaminated or non-deactivated inlet liner can be a major source of active sites.[4][5][6] The choice of liner and any packing material is crucial.
-
Low Inlet Temperature: If the inlet temperature is too low, higher boiling point organotin compounds may not volatilize completely and instantaneously, leading to tailing.[1]
Q3: How can I determine the cause of the peak tailing I am observing?
A3: A systematic approach to troubleshooting is key. Observe which peaks are tailing in your chromatogram:
-
If all peaks are tailing: This usually points to a physical problem with the setup of your GC system.[1][7] This could be related to improper column installation, a leak, or a dead volume in the flow path.[1][5][8]
-
If only the organotin peaks (or other polar analyte peaks) are tailing: This suggests a chemical interaction between your analytes and active sites within the system.[3][7]
-
If only later eluting peaks are tailing: This may indicate that the inlet temperature is too low for the less volatile compounds or that there is condensation occurring in the transfer line to the detector.[1]
Below is a troubleshooting workflow to help identify the root cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing in GC.
Troubleshooting Guides
Guide 1: Addressing Active Sites and Contamination
Active sites are a primary cause of peak tailing for organotins. Here’s how to address them:
1. Inlet Maintenance: The inlet is a common place for activity to occur.
-
Action: Regularly replace the inlet liner, septum, and seals.[6]
-
Recommendation: Use deactivated liners, preferably with glass wool that is also deactivated. This minimizes the interaction of organotins with active silanol groups.
2. Column Trimming and Conditioning: The front end of the column can accumulate non-volatile residues and become active.
-
Action: Trim 10-20 cm from the inlet end of the column.[4] Ensure the cut is clean and at a 90-degree angle.[4]
-
Recommendation: After trimming, condition the column according to the manufacturer's instructions to ensure a stable baseline.
3. Use of Inert Components:
-
Action: If peak tailing persists, consider using an ultra-inert or specially deactivated column designed for trace analysis of active compounds.
-
Recommendation: Ensure all components in the sample flow path, such as ferrules and connectors, are made of inert materials.
Guide 2: Optimizing GC and Derivatization Parameters
Proper experimental conditions are crucial for good peak shape.
1. Derivatization Protocol:
-
Problem: Incomplete derivatization leads to polar, active organotin species.
-
Solution: Ensure the derivatization reaction goes to completion. Review the pH, reaction time, and temperature of your derivatization protocol. Sodium tetraethylborate (NaBEt4) is a common derivatizing agent.[9][10][11]
2. GC Parameters:
-
Inlet Temperature: Ensure the temperature is high enough to volatilize all organotin derivatives. A typical starting point is 280°C.[10]
-
Oven Temperature Program: A suitable temperature program is essential to separate the derivatized organotins.
-
Carrier Gas Flow: Ensure a constant and optimal flow rate for your column dimensions.
Experimental Protocols & Data
Derivatization of Organotins with Sodium Tetraethylborate (NaBEt4)
This protocol is a general guideline based on common procedures.[9][10][12]
Materials:
-
Sample extract in an appropriate solvent (e.g., hexane).
-
Sodium tetraethylborate (NaBEt4) solution (e.g., 1-2% in water, ethanol, or methanol, freshly prepared).[9][10]
-
Hexane or other suitable extraction solvent.
Procedure:
-
To your aqueous sample or extract, add the sodium acetate buffer to adjust the pH.[9]
-
Shake or vortex the mixture for a specified time (e.g., 10-30 minutes) to allow for the ethylation of the organotin compounds.[9][10]
-
If starting with an aqueous sample, perform a liquid-liquid extraction with hexane to transfer the now non-polar ethylated organotins into the organic phase.[9]
-
Allow the phases to separate, and carefully transfer the organic layer to a clean vial for GC analysis.[9][10]
Typical GC-MS Parameters for Ethylated Organotin Analysis
The following table summarizes typical starting parameters for the GC-MS analysis of ethylated organotins. These may need to be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| Inlet Temperature | 260 - 280 °C | [10][11] |
| Injection Mode | Splitless | [10][11] |
| Carrier Gas | Helium | [10] |
| Column | e.g., Agilent VF-XMS (60 m x 0.25 mm, 0.25 µm) | |
| Oven Program | 50°C (1 min), then 10°C/min to 280°C (hold time varies) | [10] |
| Transfer Line Temp. | 290 - 310 °C | [11] |
| Ion Source Temp. | 300 °C | |
| MS Mode | Electron Ionization (EI) | [11] |
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between the problem, potential causes, and solutions.
Caption: Relationship between causes and solutions for peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Restek - Blog [restek.com]
- 9. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. ysi.com [ysi.com]
Stability of Tripropyltin Standard Solutions: A Technical Support Guide
This technical support center provides guidance on the storage, handling, and stability of tripropyltin (TPrT) standard solutions for researchers, scientists, and drug development professionals. Ensuring the integrity of your standard solutions is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound standard solutions?
A1: Due to the limited availability of specific stability data for this compound, general best practices for organometallic compounds should be followed. Stock solutions, typically at higher concentrations (e.g., 1000 mg/L), are generally more stable than diluted working solutions. It is recommended to store stock solutions in a tightly sealed, certified reference material (CRM) vial in a freezer at -18°C or below.[1] Some suppliers suggest storage below +30°C for the neat compound, but for solutions, colder temperatures are preferable to minimize solvent evaporation and potential degradation.[2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: How long can I store my this compound stock solution?
A2: The stability of a this compound stock solution is dependent on the solvent, concentration, and storage conditions. One source suggests that a 1000 mg/L organotin stock solution in methanol can be stable for up to 1 year when stored in the dark at 4°C. However, it is crucial to verify the stability for your specific solution. For certified reference materials, the expiry date provided by the manufacturer should be adhered to.[3]
Q3: What is the recommended procedure for preparing working solutions?
A3: It is best practice to prepare fresh working solutions from your stock solution on the day of analysis. This minimizes the risk of degradation and concentration changes due to solvent evaporation, especially for low-concentration standards. If working solutions need to be stored, even for a short period, they should be kept at a low temperature (2-8°C) and protected from light. A user-defined stability study is recommended to determine the acceptable storage duration for your specific working solution concentration and solvent.
Q4: What are the signs of degradation in a this compound standard solution?
A4: Visual signs of degradation can include discoloration or the formation of precipitates. However, degradation can occur without any visible changes. The primary method to detect degradation is through analytical techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a suitable detector. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products (e.g., dipropyltin) are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent calibration curve | - Degradation of standard solutions- Inaccurate dilutions- Instrument variability | - Prepare fresh calibration standards from the stock solution.- Verify dilution calculations and technique.- Perform system suitability tests to ensure instrument performance. |
| Poor recovery in quality control samples | - Instability of the working solution- Matrix effects in the sample | - Prepare a fresh working solution and re-analyze.- Investigate and mitigate matrix effects through appropriate sample preparation techniques. |
| Appearance of unknown peaks in chromatograms of standards | - Degradation of the this compound standard- Contamination of the solvent or glassware | - Analyze an independently prepared, fresh standard to confirm degradation.- Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Protocol for a User-Defined Stability Study of a this compound Working Solution
This protocol outlines a procedure for researchers to determine the short-term stability of their prepared this compound working solutions.
1. Objective: To determine the stability of a [Concentration] µg/mL this compound working solution in [Solvent] when stored at [Temperature, e.g., 4°C] and room temperature over a period of [Duration, e.g., 7 days].
2. Materials:
-
This compound stock solution
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Calibrated pipettes and volumetric flasks
-
Amber glass vials with screw caps
-
Analytical instrument (e.g., GC-MS, LC-MS)
3. Procedure:
-
Prepare a fresh batch of the this compound working solution at the desired concentration.
-
Divide the solution into two sets of appropriately labeled amber glass vials.
-
Store one set of vials at the refrigerated temperature (e.g., 4°C) and the other set at room temperature, both protected from light.
-
Immediately after preparation (Time 0), analyze an aliquot from each storage condition in triplicate to establish the initial concentration.
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and 7 days), withdraw a vial from each storage condition and analyze the solution in triplicate.
-
Record the peak area of this compound at each time point.
4. Data Analysis:
-
Calculate the mean peak area and the relative standard deviation (RSD) for the triplicate injections at each time point and storage condition.
-
Compare the mean peak area at each subsequent time point to the mean peak area at Time 0.
-
The solution is considered stable if the mean concentration remains within a predefined acceptance criterion (e.g., ±10%) of the initial concentration.
Table 1: Example Data Table for Stability Study
| Time Point | Storage Condition | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area | % of Initial Concentration |
| 0 hours | Room Temp | 50123 | 50345 | 50211 | 50226 | 100.0% |
| 0 hours | 4°C | 50234 | 50189 | 50301 | 50241 | 100.0% |
| 24 hours | Room Temp | 49876 | 49912 | 49855 | 49881 | 99.3% |
| 24 hours | 4°C | 50111 | 50234 | 50150 | 50165 | 99.8% |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Workflow for handling this compound standard solutions.
References
Preventing degradation of Tripropyltin during sample workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tripropyltin during sample workup.
Troubleshooting Guide: Degradation of this compound
Issue: Low or no recovery of this compound in my final analysis.
This is a common issue that can arise from degradation of the analyte at various stages of the sample workup. The following guide will help you troubleshoot potential causes and implement corrective actions.
| Potential Cause | Recommended Action | Explanation |
| Sample Storage | Store samples at -20°C in the dark immediately after collection. Use amber glass containers to minimize light exposure. For water samples, acidification to a pH between 2 and 5 may help to stabilize the compound, though specific data for this compound is limited. | Organotin compounds can be susceptible to degradation by light (photolysis) and microbial activity. Freezing slows down these degradation processes. Acidification can help to prevent hydrolysis. |
| Extraction | Use a non-polar organic solvent such as n-hexane or toluene. For solid samples, consider extraction with a mixture of a non-polar solvent and a more polar solvent like methanol, along with acidification (e.g., with hydrochloric or acetic acid). Perform extractions at room temperature and avoid excessive heat. | This compound is a non-polar compound and will readily partition into non-polar solvents. The addition of an acid can help to break interactions between the analyte and the sample matrix. |
| Solvent Purity | Use high-purity, analytical grade solvents. Test solvents for the presence of oxidizing agents or other impurities that could react with this compound. | Impurities in solvents can lead to the degradation of the analyte. |
| Cleanup | If a cleanup step is necessary, use solid-phase extraction (SPE) with a suitable sorbent. Common choices for organotins include silica or Florisil®. Ensure that the chosen sorbent does not promote degradation. | A cleanup step can remove matrix components that may interfere with the analysis or cause degradation of this compound. |
| Derivatization | If using gas chromatography (GC), derivatization is necessary to increase the volatility and thermal stability of this compound. Common derivatizing agents for organotins are Grignard reagents (e.g., pentylmagnesium bromide) or sodium tetraethylborate. Ensure the derivatization reaction goes to completion. | Incomplete derivatization will result in poor chromatographic performance and inaccurate quantification. |
| Analysis | Use a gas chromatograph coupled with a mass spectrometer (GC-MS) for sensitive and selective detection. Optimize the GC inlet temperature to ensure efficient transfer of the derivatized analyte without causing thermal degradation. | High inlet temperatures can cause the degradation of even derivatized organotin compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
While specific data for this compound is scarce, based on related organotin compounds like tributyltin (TBT), the main degradation pathways are likely:
-
Hydrolysis: Cleavage of the tin-carbon bond by water, which can be influenced by pH.
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
-
Microbial Degradation: Breakdown by microorganisms present in the sample.
Q2: How can I prevent the degradation of my this compound analytical standards?
Store stock solutions of this compound in a non-polar solvent (e.g., isooctane) at -20°C in the dark in amber glass vials with PTFE-lined caps. Prepare working standards fresh daily or as needed.
Q3: Are there any known stabilizers that can be added to my samples to prevent this compound degradation?
There is limited specific information on stabilizers for this compound. However, for other organotins, acidification of aqueous samples and storage in the dark at low temperatures are the primary methods for stabilization. The use of complexing agents is generally part of the extraction process rather than for long-term stabilization.
Q4: My results for this compound are inconsistent. What could be the cause?
Inconsistent results can be due to a variety of factors beyond degradation, including:
-
Contamination: Organotin compounds can be present in laboratory materials like PVC tubing. Ensure all glassware is scrupulously cleaned and avoid contact with plastics.
-
Matrix Effects: Components of the sample matrix can interfere with the extraction and/or analysis, leading to signal suppression or enhancement.[1] The use of matrix-matched standards or the standard addition method can help to mitigate these effects.[1]
-
Incomplete Derivatization: As mentioned in the troubleshooting guide, ensure your derivatization reaction is optimized and complete.
Experimental Protocols
Protocol 1: Extraction of this compound from Water Samples
-
Sample Preservation: Immediately after collection, acidify the water sample to pH 2-5 with hydrochloric acid. Store at 4°C in the dark.
-
Extraction:
-
To 1 liter of the acidified water sample, add 50 mL of n-hexane.
-
Shake vigorously for 2 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with a fresh 50 mL portion of n-hexane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Derivatization and Analysis: Proceed with derivatization for GC-MS analysis.
Protocol 2: Extraction of this compound from Sediment/Soil Samples
-
Sample Preparation: Lyophilize (freeze-dry) the sediment or soil sample to remove water.
-
Extraction:
-
To 10 grams of the dried sample in a centrifuge tube, add 20 mL of a 1:1 (v/v) mixture of n-hexane and methanol, and 1 mL of concentrated hydrochloric acid.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction with a fresh 20 mL portion of the hexane/methanol mixture.
-
Combine the supernatants.
-
-
Phase Separation and Cleanup:
-
Add 20 mL of deionized water to the combined extract and shake to partition the analytes into the hexane layer.
-
Collect the hexane layer.
-
Proceed with cleanup using a silica or Florisil® SPE cartridge if necessary.
-
-
Concentration, Derivatization, and Analysis: Concentrate the final extract and proceed with derivatization and GC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
References
Technical Support Center: Method Validation for Tripropyltin (TPT) Quantification in Seawater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of tripropyltin (TPT) in seawater. The information is intended for researchers, scientists, and drug development professionals conducting environmental monitoring and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of TPT quantification in seawater.
| Question | Answer |
| Why am I observing low or no recovery of this compound (TPT)? | Low recovery of TPT can be attributed to several factors throughout the analytical process. 1. Inefficient Extraction: Ensure the pH of the seawater sample is adjusted to a range of 4-5, as this is optimal for the derivatization and extraction of organotin compounds.[1] The choice of extraction solvent is also critical; non-polar solvents like hexane, toluene, or dichloromethane, sometimes in a mixture, are commonly used.[2] Vigorous shaking during liquid-liquid extraction is necessary to ensure proper phase mixing.[3] For solid-phase extraction (SPE), ensure the cartridge is appropriate for organotin compounds and that the elution solvent is effective.[4][5] 2. Incomplete Derivatization: Derivatization is essential for making TPT volatile for gas chromatography (GC) analysis.[1][4] Ethylation with sodium tetraethylborate (NaBEt4) is a common and effective method.[1][6] Ensure the NaBEt4 solution is freshly prepared and used in excess, as it can be consumed by other reactive species in the sample matrix.[1] The reaction time and pH must be optimized.[1] 3. Analyte Loss During Sample Handling: Organotins have an affinity for glass surfaces. All glassware should be meticulously acid-washed to prevent adsorption and background contamination.[7] During solvent evaporation steps, be cautious not to evaporate to complete dryness, as this can lead to the loss of volatile derivatized TPT. A gentle stream of nitrogen is recommended for concentration.[4][8] 4. Improper Storage: Seawater samples should be stored in amber glass bottles at 4°C after filtration to maintain stability.[9] Stock standard solutions of organotins are typically stored in the dark at 4°C or -18°C.[3][10] |
| What could be causing unexpected peaks or high background noise in my chromatogram? | Extraneous peaks and high background can originate from sample matrix interferences or contamination. 1. Matrix Interferences: Seawater is a complex matrix. Co-extracted organic compounds can interfere with the analysis. A clean-up step using silica gel or Florisil cartridges can help remove these interferences.[4][8] 2. Reagent Contamination: Ensure all solvents and reagents are of high purity (e.g., HPLC or LC-MS grade).[3] The derivatizing agent, sodium tetraethylborate, can be a source of contamination if not handled properly.[1] 3. System Contamination: The GC inlet, column, and detector can become contaminated over time. Regular maintenance, including baking the column and cleaning the injector port, is crucial. The use of a programmed temperature vaporization (PTV) injector can help minimize the introduction of non-volatile matrix components onto the column.[3] |
| Why is the peak shape for my TPT standard or sample poor (e.g., tailing or fronting)? | Poor peak shape is often indicative of issues with the chromatographic system or analyte interactions. 1. Active Sites in the GC System: Polar organotin compounds can interact with active sites in the injector liner or the column, leading to peak tailing.[11] Using a deactivated liner and a high-quality, low-bleed GC column suitable for organometallic analysis is important. 2. Incomplete Derivatization: If the derivatization reaction is incomplete, the presence of more polar, underivatized TPT can result in tailing peaks.[11] Ensure optimal reaction conditions for derivatization.[1] 3. Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| My calibration curve is not linear. What are the possible reasons? | Non-linearity in the calibration curve can be a result of several factors. 1. Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration standards are within the linear dynamic range of your detector (e.g., MS, FPD).[12] 2. Inconsistent Derivatization: If the derivatization efficiency varies across the concentration range of your standards, it can lead to a non-linear response. Ensure the derivatizing agent is in sufficient excess for all standards.[1] 3. Sample Preparation Variability: Inconsistent sample preparation, such as variations in extraction efficiency between standards, can affect linearity. Using an internal standard, such as this compound-d27 or tripentyltin, can help correct for these variations.[8] |
| How can I achieve the low detection limits required for environmental monitoring? | The very low concentration of TPT in seawater necessitates sensitive analytical techniques. 1. Choice of Instrumentation: Gas chromatography coupled with mass spectrometry (GC-MS) or a flame photometric detector (FPD) are commonly used for sensitive detection.[3][4] For extremely low levels, triple quadrupole GC-MS/MS in selected reaction monitoring (SRM) mode or GC coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) can be employed.[5][9][13] 2. Large Volume Injection: Using a programmed temperature vaporization (PTV) injector allows for the injection of a larger volume of the sample extract, thereby increasing the mass of analyte introduced into the GC and improving sensitivity.[3] 3. Sample Pre-concentration: Techniques like solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE) can be used to pre-concentrate TPT from a large volume of seawater, leading to lower detection limits.[4][14][15] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the quantification of TPT in seawater.
| Question | Answer |
| What is the purpose of derivatization in TPT analysis? | Derivatization is a crucial step in the analysis of organotin compounds like TPT by gas chromatography (GC).[16] TPT in its ionic form is not sufficiently volatile to be analyzed directly by GC.[4] The derivatization process, typically through ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents, converts the polar TPT into a more volatile, non-polar tetra-alkylated form that can be readily vaporized and separated on a GC column.[1][6][16] This process also improves the chromatographic peak shape and reduces interactions with the GC system.[11] |
| What are the common analytical techniques for TPT quantification in seawater? | The most common analytical techniques for TPT quantification in seawater are based on gas chromatography (GC) due to its high separation efficiency for volatile compounds. Common detectors include: 1. Mass Spectrometry (MS): GC-MS is widely used and offers high selectivity and sensitivity, especially when operated in selected ion monitoring (SIM) mode.[3][8] For very low detection limits, triple quadrupole mass spectrometry (GC-MS/MS) is employed.[13][17] 2. Flame Photometric Detection (FPD): GC-FPD is a selective detector for sulfur and tin-containing compounds and has been historically used for organotin analysis.[4][12] 3. Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS provides extremely high sensitivity and is an excellent technique for trace element speciation, making it suitable for ultra-trace TPT analysis.[9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been explored, though achieving the required low detection limits can be challenging.[14][18] |
| What are typical sample preparation methods for TPT in seawater? | Due to the low concentrations of TPT in seawater, sample preparation typically involves extraction and pre-concentration. Common methods include: 1. Liquid-Liquid Extraction (LLE): This involves extracting TPT from the seawater sample into an immiscible organic solvent like hexane, dichloromethane, or toluene.[2][8] The sample pH is typically adjusted to around 4-5 to facilitate the extraction.[1] 2. Solid-Phase Extraction (SPE): Seawater is passed through a solid sorbent cartridge that retains the TPT. The TPT is then eluted with a small volume of an organic solvent, achieving concentration.[4] 3. Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent material is used to extract TPT from the seawater sample. The bar is then thermally desorbed or solvent extracted for analysis.[14][15] |
| What are the key parameters for method validation of TPT quantification? | A robust method validation for TPT quantification should include the following parameters: 1. Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[4][14] 2. Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[4][9][14] 3. Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples or certified reference materials.[4][10] Precision measures the degree of agreement among a series of individual measurements and is typically expressed as relative standard deviation (RSD).[14] 4. Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.[14] 5. Stability: The stability of TPT in stored seawater samples and in prepared extracts should be evaluated.[9] |
| What is a suitable internal standard for TPT analysis? | An internal standard is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response. For TPT analysis, a structurally similar compound that is not expected to be present in the samples is chosen. Commonly used internal standards include This compound-d27 (deuterated TPT) for isotope dilution methods, Tripentyltin chloride , or Tetrapropyltin .[8][14] this compound itself can also be used as an internal standard when analyzing for other organotins like tributyltin.[3] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various method validation studies for organotin analysis in seawater.
Table 1: Method Performance Characteristics
| Analytical Method | Analyte | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) | Reference |
| SBSE-LC-MS/MS | Tributyltin | 0.8 | 2.5 | 92 - 102 | < 16 | [14] |
| GC-ICP-MS (Triple ID) | Tributyltin | 0.015 | - | 103 | 2.8 - 6.7 | [5][9] |
| GC-FPD | Tributyltin & Triphenyltin | - | - | 65 - 70 (for SPE) | - | [4] |
| GC-GC-MS/MS | Tributyltin | 0.011 | ~0.06 | - | < 20 | [17] |
Table 2: Typical Experimental Protocol Parameters
| Parameter | Value/Reagent | Purpose | Reference |
| Sample Volume | 100 - 1000 mL | Representative sampling | [4][10] |
| pH Adjustment | pH 4-5 (Sodium Acetate Buffer) | Optimize derivatization & extraction | [1][3] |
| Derivatizing Agent | Sodium tetraethylborate (NaBEt4) | Ethylation for GC analysis | [1][4][8] |
| Extraction Solvent | Hexane, Dichloromethane, Toluene | Liquid-Liquid Extraction | [2][3][8] |
| Internal Standard | This compound, Tripentyltin, TBT-d27 | Quantification accuracy | [3][8][14] |
| Clean-up Sorbent | Silica Gel, Florisil | Removal of interferences | [4][8] |
Experimental Workflow and Logic Diagram
The following diagrams illustrate the general experimental workflow for the quantification of this compound in seawater.
Caption: Experimental workflow for TPT quantification in seawater.
Caption: Troubleshooting logic for common TPT analysis issues.
References
- 1. resources.strem.com [resources.strem.com]
- 2. researchgate.net [researchgate.net]
- 3. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. epa.gov [epa.gov]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. Quantification of tributyltin in seawater using triple isotope dilution gas chromatography-inductively coupled plasma mass spectrometry achieving high accuracy and complying with European Water Framework Directive limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Validation of a method for the determination of tributyltin in seawater by stir bar sorptive extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Interferences from Organometallic Compounds
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing common interferences encountered when working with organometallics. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve specific issues in your experiments.
Frequently Asked Questions (FAQs)
Mass Spectrometry
Question 1: My electrospray ionization mass spectrum (ESI-MS) shows peaks that do not correspond to my target organometallic compound. What are the likely sources of these interfering signals?
Answer: Unidentified peaks in your ESI-MS spectrum are often due to the formation of adducts, which are ions formed by the association of your analyte with other molecules or ions present in the sample or solvent. Common sources of these adducts include:
-
Alkali Metal Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common and arise from glassware, solvents, or reagents.[1][2] These adducts will appear at M+23 and M+39 (for sodium) and M+39 and M+41 (for potassium) relative to the molecular ion peak, respectively.
-
Solvent Adducts: Your organometallic compound may form adducts with solvent molecules such as acetonitrile ([M+ACN+H]⁺) or methanol ([M+MeOH+H]⁺).[3]
-
Ammonium Adducts: If ammonium salts are present in your mobile phase, you may observe ammonium adducts ([M+NH₄]⁺).[1]
-
Counter-ion Adducts: In the analysis of ionic organometallic compounds, adducts with counter-ions can sometimes be observed.
Troubleshooting Steps:
-
Analyze Isotopic Patterns: The characteristic isotopic distribution of many metals can help you determine the number of metal atoms in the interfering ion, aiding in its identification.[3]
-
Lower the pH: Adding a small amount of a volatile acid, such as formic acid, to your mobile phase can increase the concentration of protons, favoring the formation of the protonated molecule [M+H]⁺ over metal adducts.[1]
-
Use High-Purity Solvents and Reagents: To minimize alkali metal contamination, use high-purity solvents and reagents and acid-wash your glassware.
-
Modify Ionization Source Parameters: Adjusting the source temperature and voltages can sometimes minimize the formation of adducts.
Question 2: I am analyzing a mixture of organometallic compounds and the resulting mass spectrum is too complex to interpret. How can I simplify the analysis?
Answer: Analyzing mixtures of organometallic compounds by direct infusion mass spectrometry can be challenging due to overlapping isotopic patterns and the formation of various adducts for each component. To simplify the analysis, it is highly recommended to separate the components before they enter the mass spectrometer.
Recommended Separation Techniques:
-
High-Performance Liquid Chromatography (HPLC): Coupling HPLC with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is a powerful technique for the speciation and quantification of organometallic compounds in a mixture. The HPLC separates the compounds based on their physicochemical properties, and the ICP-MS provides element-specific detection.
-
Gas Chromatography (GC): For volatile organometallic compounds, GC-MS can be an effective separation and identification method. For non-volatile compounds, derivatization to increase their volatility may be necessary before GC analysis.
NMR Spectroscopy
Question 3: I am monitoring an organometallic reaction by ¹H NMR and see unexpected signals in the upfield region (0 to -40 ppm). What could these be?
Answer: Signals in the upfield region of a ¹H NMR spectrum (typically between 0 and -40 ppm) are characteristic of metal hydride complexes.[4] The significant shielding of the hydride proton is due to the influence of the metal's d-electrons. The exact chemical shift can provide information about the electronic environment of the metal center. If you are not expecting the formation of a metal hydride, its presence could indicate an unintended reaction pathway, such as β-hydride elimination from one of your organometallic species.
Troubleshooting and Identification:
-
Consult Chemical Shift Tables: Compare the observed chemical shift to literature values for known metal hydride complexes of the metal you are using.
-
¹H-¹³C HSQC/HMBC: If the hydride is coupled to other nuclei, 2D NMR experiments can help to elucidate the structure of the unexpected species.
-
Phosphine Ligands: If your complex contains phosphine ligands, you may observe coupling between the phosphorus and hydride protons (²JP-H), which can provide valuable structural information.[4]
Question 4: My ¹³C NMR spectrum of a purified organometallic compound shows more signals than expected. What could be the cause?
Answer: The presence of more ¹³C NMR signals than expected for a purified compound can be due to several factors:
-
Isomers: You may have a mixture of isomers (e.g., cis/trans isomers or constitutional isomers) that are not easily separable by your purification method. These isomers will have different chemical environments for their carbon atoms, leading to distinct signals.
-
Rotamers/Fluxional Processes: Some organometallic complexes can exist as multiple conformers (rotamers) that are in slow exchange on the NMR timescale at room temperature. This can result in separate signals for each conformer.
-
Impurities: Even after purification, trace impurities such as residual solvents or starting materials can be present.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help to distinguish between static isomers and dynamic processes. If the extra signals coalesce into a single set of signals at higher temperatures, this is indicative of a fluxional process.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help to piece together the connectivity of the unexpected signals and determine if they belong to a related isomeric species.
-
Reference Impurity Tables: Compare the chemical shifts of the unexpected signals to published data for common laboratory solvents and reagents.[5]
Catalysis
Question 5: I am running a tandem catalytic reaction with two different organometallic catalysts and the reaction is not proceeding as expected. What could be the source of interference?
Answer: In tandem catalysis, where two or more catalytic cycles operate concurrently, interference between the catalysts is a common issue. The primary mechanism of interference is often transmetalation , the transfer of a ligand from one metal center to another. This can lead to:
-
Catalyst Deactivation: One catalyst may sequester ligands from the other, leading to the formation of an inactive or less active species.
-
Formation of Unexpected Products: Transmetalation can lead to the formation of new organometallic species that participate in unintended reaction pathways, resulting in the formation of side products.
-
Inhibition of a Catalytic Cycle: The presence of one metal complex can inhibit a key step, such as oxidative addition or reductive elimination, in the catalytic cycle of the other.
Troubleshooting Strategy:
-
Run Control Reactions: Perform the reaction with each catalyst individually to ensure that they are active under the reaction conditions and do not promote any of the unexpected side reactions on their own.
-
Staggered Addition of Catalysts: In some cases, adding the second catalyst after the first catalytic cycle has had a chance to proceed can minimize interference.
-
Use of Incompatible Ligands: If possible, choose ligands for each catalyst that are electronically and sterically incompatible with the other metal center to disfavor transmetalation.
-
In-situ Reaction Monitoring: Use techniques like NMR spectroscopy or IR spectroscopy to monitor the reaction in real-time. This may allow you to identify the formation of any unexpected or long-lived intermediates that could be indicative of catalyst interference.
Data Presentation
Table 1: Common Adducts in Positive Ion ESI-MS
| Adduct Ion | Mass Difference (Da) | Common Sources |
| [M+H]⁺ | +1.0078 | Protonation from solvent or acidic additives[6] |
| [M+NH₄]⁺ | +18.0344 | Ammonium salts in the mobile phase[1] |
| [M+Na]⁺ | +22.9898 | Glassware, solvents, reagents[1][2] |
| [M+K]⁺ | +38.9637 | Glassware, solvents, reagents[1] |
| [M+CH₃CN+H]⁺ | +42.0343 | Acetonitrile solvent[3] |
| [M+CH₃OH+H]⁺ | +33.0340 | Methanol solvent |
Table 2: Approximate ¹H NMR Chemical Shift Ranges for Protons on Carbon Bound to Metals
| Organometallic Class | Approximate ¹H Chemical Shift Range (ppm) | Notes |
| Organolithium (Alkyl) | -1 to 2 | Highly dependent on aggregation state and solvent. |
| Grignard Reagents (Alkyl) | -1 to 1.5 | |
| Organopalladium(II) (Alkyl) | 0.5 to 3 | |
| Metal Hydrides | 0 to -40 | Highly shielded due to d-electron density.[4] |
Table 3: Approximate ¹³C NMR Chemical Shift Ranges for Carbons Bound to Metals
| Organometallic Class | Approximate ¹³C Chemical Shift Range (ppm) | Notes |
| Organolithium (Alkyl) | 0 to 20 | |
| Grignard Reagents (Alkyl) | 0 to 25 | |
| Organopalladium(II) (Alkyl) | -10 to 40 | |
| Metal Carbonyls | 180 to 250 | Highly deshielded. |
Experimental Protocols
Protocol 1: Mitigation of Alkali Metal Adducts in ESI-MS
Objective: To reduce the intensity of sodium and potassium adducts in the ESI-mass spectrum of an organometallic compound.
Materials:
-
Organometallic sample dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
High-purity, HPLC-grade solvents.
-
Formic acid (or another volatile acid).
-
Acid-washed glassware.
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your organometallicsample in a high-purity solvent using acid-washed glassware.
-
Prepare the Mobile Phase: For direct infusion analysis, prepare your mobile phase (e.g., 50:50 acetonitrile:water) using high-purity solvents.
-
Initial Analysis: Infuse the sample solution into the mass spectrometer and acquire a mass spectrum. Note the relative intensities of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.
-
Acidify the Mobile Phase: Add formic acid to the mobile phase to a final concentration of 0.1% (v/v).
-
Re-analyze the Sample: Infuse the sample again with the acidified mobile phase and acquire a new mass spectrum.
-
Compare Spectra: Compare the spectrum from step 5 with the initial spectrum from step 3. A significant increase in the intensity of the [M+H]⁺ peak and a decrease in the intensities of the [M+Na]⁺ and [M+K]⁺ peaks should be observed.
Protocol 2: Identification of Labile Protons using D₂O Exchange in NMR Spectroscopy
Objective: To confirm the presence of labile protons (e.g., -OH, -NH, or some metal hydrides) in an organometallic sample by ¹H NMR.
Materials:
-
Organometallic sample dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Deuterium oxide (D₂O).
-
NMR tube.
Procedure:
-
Acquire Initial Spectrum: Dissolve your sample in the deuterated solvent and acquire a ¹H NMR spectrum.
-
Identify Potential Labile Protons: Identify any broad or exchangeable proton signals in the spectrum.
-
Add D₂O: Add one to two drops of D₂O to the NMR tube.
-
Shake the Sample: Cap the NMR tube and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analyze the Spectrum: The signals corresponding to the labile protons that have exchanged with deuterium will either disappear or significantly decrease in intensity.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.
Caption: Logical flow for diagnosing tandem catalysis interference.
References
Technical Support Center: Optimizing Derivatization Reactions for Tripropyltin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of tripropyltin (TPT) for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by gas chromatography (GC)?
A1: this compound and other organotin compounds are often ionic and non-volatile. Derivatization is a chemical process that converts these compounds into more volatile and thermally stable forms, making them suitable for separation and detection by gas chromatography.[1][2] This process also helps to prevent interference during analysis.[1]
Q2: What are the most common derivatization reagents for this compound analysis?
A2: The two most common types of reagents used for the derivatization of organotins, including this compound, are:
-
Sodium tetraethylborate (NaBEt₄): This reagent ethylates the organotin compounds. It is convenient for aqueous samples as the reaction can occur in situ.[1]
-
Grignard reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide): These reagents alkylate the organotin compounds (e.g., adding a methyl or pentyl group). Grignard reactions require very dry conditions as the reagents react violently with water.[3]
Q3: What are the advantages of using sodium tetraethylborate (NaBEt₄) over Grignard reagents?
A3: Sodium tetraethylborate allows for direct derivatization in aqueous solutions, which can simplify sample preparation by enabling simultaneous extraction and derivatization.[3] This can be a significant advantage over Grignard reagents which require strictly anhydrous (dry) conditions.[3]
Q4: When might a Grignard reagent be preferred over sodium tetraethylborate?
A4: Grignard reagents can provide higher derivatization yields and better reproducibility for some sample matrices.[3] Additionally, using a Grignard reagent that adds a longer alkyl chain (e.g., pentylmagnesium bromide) can be advantageous in certain chromatographic separations.[4][5][6]
Q5: How can I improve the recovery of this compound from my samples?
A5: To improve recovery, ensure optimal pH conditions for the derivatization reaction (around pH 4-5 for NaBEt₄).[1][7][8] Using a complexing agent, such as tropolone or sodium diethyldithiocarbamate (DDTC), can also enhance the extraction of organotins from the aqueous phase into the organic solvent.[5][6] Additionally, ensure that all glassware is scrupulously clean to avoid losses due to adsorption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization product detected | 1. Degraded derivatization reagent: Aqueous solutions of NaBEt₄ are unstable and should be prepared fresh daily.[8] Grignard reagents are sensitive to air and moisture. | 1. Prepare a fresh solution of NaBEt₄ for each batch of experiments. For Grignard reagents, ensure they have been stored properly under an inert atmosphere and handle them using air-free techniques. |
| 2. Incorrect pH of the reaction mixture: The efficiency of derivatization with NaBEt₄ is pH-dependent. | 2. Adjust the pH of your sample to the optimal range of 4-5 using an appropriate buffer (e.g., acetate buffer) before adding the derivatization reagent.[1][7][8] | |
| 3. Presence of interfering substances: Other metals in the sample can consume the derivatization reagent.[1] High concentrations of sulfur in sediment samples can also cause interferences. | 3. Use an excess of the derivatization reagent to compensate for consumption by other reactive species in the sample matrix.[1] For samples with high sulfur content, a sample cleanup step may be necessary. | |
| 4. Insufficient reaction time or temperature: The derivatization reaction may not have gone to completion. | 4. Ensure the recommended reaction time and temperature for your chosen protocol are followed. For NaBEt₄, a reaction time of 30 minutes is often sufficient.[4][9] For Grignard reagents, a reaction time of 15 minutes at room temperature is a common starting point.[4] | |
| Poor reproducibility of results | 1. Inconsistent sample pH. | 1. Use a calibrated pH meter and consistently buffer all samples and standards to the same pH value. |
| 2. Variability in reagent activity. | 2. If using NaBEt₄, prepare a fresh solution daily.[8] If using a Grignard reagent, consider titrating it to determine its exact concentration before use. | |
| 3. Contamination from labware or reagents. | 3. Use dedicated glassware for organotin analysis and ensure it is thoroughly cleaned. Test all reagents for potential butyltin contamination. Avoid using PVC plastics, as they can be a source of dibutyltin contamination. | |
| Presence of extra, unidentified peaks in the chromatogram | 1. Side reactions from the derivatization reagent. | 1. Optimize the amount of derivatization reagent used. Excess reagent can sometimes lead to side products. |
| 2. Alkylation of interfering substances: Elemental sulfur in the sample can be alkylated during derivatization, leading to interfering peaks. | 2. Implement a sample cleanup procedure to remove sulfur before derivatization if it is suspected to be present in high concentrations. | |
| 3. Contamination. | 3. Check for contamination in solvents, reagents, and from labware. Run a blank sample to identify the source of the extraneous peaks. |
Data Presentation
Table 1: Summary of Quantitative Parameters for this compound Derivatization
| Parameter | Sodium Tetraethylborate (NaBEt₄) | Grignard Reagent (Pentylmagnesium Bromide) |
| Reagent Concentration | 2% (w/v) in water or ethanol[4][9][10] | 2 M in diethyl ether[4] |
| Reagent Volume | 0.5 mL per 5 mL of sample extract[9] | 0.5 mL per 1 mL of sample extract[4] |
| Optimal pH | 4.0 - 5.4[1][7][9][10] | Not applicable (reaction is performed in an organic solvent under anhydrous conditions) |
| Reaction Time | 30 minutes[4][9] | 15 minutes[4] |
| Reaction Temperature | Room temperature | Room temperature[4] |
| Typical Derivatization Yield | 40 - 100%[11][12] | Generally high, often considered more reproducible than NaBEt₄[3] |
Experimental Protocols
Protocol 1: Derivatization of this compound using Sodium Tetraethylborate (NaBEt₄)
This protocol is adapted from established methods for the ethylation of organotin compounds in aqueous and organic extracts.
Materials:
-
Sample extract containing this compound
-
Sodium tetraethylborate (NaBEt₄)
-
Acetate buffer (pH 4.7)
-
Hexane
-
Vortex mixer
-
Glass reaction vials
Procedure:
-
Pipette 5 mL of the sample extract into a glass reaction vial.
-
Add 5 mL of acetate buffer solution to adjust the pH to approximately 4.7.[9]
-
Prepare a 2% (w/v) solution of NaBEt₄ in deionized water or ethanol. This solution is not stable and must be prepared fresh daily.[4][8][9]
-
Add 0.5 mL of the freshly prepared 2% NaBEt₄ solution to the reaction vial.[9]
-
Add 2 mL of hexane to the vial to extract the derivatized products.[9]
-
Cap the vial tightly and vortex the mixture for 30 minutes to ensure complete reaction and extraction.[9]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
Protocol 2: Derivatization of this compound using a Grignard Reagent (Pentylmagnesium Bromide)
This protocol describes the pentylation of this compound in an organic extract. Caution: Grignard reagents are highly reactive with water and protic solvents. All glassware must be oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
Materials:
-
Dried sample extract containing this compound in an aprotic solvent (e.g., hexane)
-
Pentylmagnesium bromide (2 M solution in diethyl ether)
-
Sulfuric acid (e.g., 0.1 M) or saturated ammonium chloride solution
-
Hexane
-
Vortex mixer
-
Glass reaction vials (oven-dried)
Procedure:
-
Concentrate the sample extract to 1 mL in a dry glass reaction vial.[4]
-
Under an inert atmosphere, add 0.5 mL of the 2 M pentylmagnesium bromide solution to the vial.[4]
-
Cap the vial and vortex for 10 seconds.[4]
-
Let the mixture stand at room temperature for 15 minutes to allow the reaction to complete.[4]
-
Carefully quench the excess Grignard reagent by slowly adding 1 mL of dilute sulfuric acid or saturated ammonium chloride solution.
-
Vortex the mixture for 10 seconds.
-
Allow the layers to separate.
-
Transfer the upper organic layer (hexane) to a GC vial for analysis.
Visualizations
Caption: Experimental workflow for this compound derivatization and analysis.
Caption: Troubleshooting logic for low derivatization yield of this compound.
References
- 1. resources.strem.com [resources.strem.com]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. researchgate.net [researchgate.net]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
- 11. Comparison of sodium tetraethylborate and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Calibration strategies for accurate Tripropyltin measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tripropyltin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the calibration and measurement of this compound.
Question: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the possible causes and solutions?
Answer:
A low correlation coefficient in your calibration curve indicates that the relationship between the concentration of your standards and the instrument response is not linear. Several factors could be contributing to this issue.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Standard Preparation | Review your standard dilution procedure. Ensure accurate pipetting and use calibrated volumetric flasks. Prepare fresh standards, as organotin compounds can degrade over time. |
| Inappropriate Calibration Range | The concentration range of your standards may be too wide or may not bracket the expected concentration of your samples. Narrow the calibration range and ensure it covers the expected sample concentration.[1] |
| Instrument Instability | Fluctuations in the instrument's detector or source can lead to inconsistent responses. Allow the instrument to stabilize sufficiently before analysis and monitor for any drifts in signal. |
| Contamination | Contamination in the solvent, glassware, or instrument can introduce interfering signals. Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for contamination in the system.[2] |
| Non-linear Detector Response | At high concentrations, the detector response may become non-linear. If you expect high concentrations in your samples, you may need to dilute them to fall within the linear range of your calibration curve or use a quadratic calibration model. |
Troubleshooting Workflow for Poor Calibration Curve Linearity:
Caption: Troubleshooting logic for a non-linear this compound calibration curve.
Question: I am observing significant signal suppression or enhancement for this compound in my samples compared to my standards. What is causing this and how can I correct for it?
Answer:
Signal suppression or enhancement is a common manifestation of matrix effects, where components in the sample matrix interfere with the ionization and measurement of the analyte.[3][4]
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Matrix-Matched Calibration | Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects.[4] |
| Standard Addition | In the standard addition method, known amounts of the analyte are added directly to aliquots of the sample. This allows for quantification in the presence of matrix effects as the calibration is performed within the sample itself.[3][5][6] |
| Isotope Dilution | This is a robust method that involves adding a known amount of an isotopically labeled internal standard (e.g., ¹¹⁹Sn-enriched this compound) to the sample. Since the labeled standard behaves almost identically to the native analyte during sample preparation and analysis, it effectively corrects for matrix effects and variations in recovery. |
| Sample Cleanup | Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components before analysis. |
| Dilution | Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal. |
Workflow for Addressing Matrix Effects:
Caption: Strategies for mitigating matrix effects in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: The necessity of derivatization depends on the analytical technique employed.
-
Gas Chromatography (GC): Yes, derivatization is essential for GC-based methods.[7][8] this compound is a polar and non-volatile compound. Derivatization converts it into a more volatile and thermally stable form suitable for GC analysis. Common derivatization agents include sodium tetraethylborate (NaBEt₄) and Grignard reagents.[9][10]
-
Liquid Chromatography (LC): No, derivatization is generally not required for LC-based methods.[7][8] This simplifies the sample preparation process. However, LC methods may require coupling with a sensitive detector like a mass spectrometer (MS) to achieve the desired detection limits.[7][8]
Q2: What are the advantages of using an internal standard for this compound quantification?
A2: Using an internal standard (IS) is highly recommended for accurate quantification. An IS is a compound with similar chemical and physical properties to the analyte, which is added at a constant concentration to all standards, blanks, and samples.
Benefits of using an Internal Standard:
-
Corrects for Variability: An IS compensates for variations in injection volume, instrument response, and sample preparation (e.g., extraction efficiency).
-
Improves Precision and Accuracy: By normalizing the analyte response to the IS response, the precision and accuracy of the measurement are significantly improved.
-
Choice of Internal Standard: For this compound analysis, a structurally similar organotin compound that is not expected to be present in the samples, such as Tri-n-propyltin chloride, can be used.[11] For the highest accuracy, an isotopically labeled version of this compound is the ideal internal standard.
Q3: What are typical recovery rates for this compound analysis, and how can I improve them?
A3: Acceptable recovery rates for this compound analysis typically fall within the range of 70-120%.[10] However, this can vary depending on the complexity of the sample matrix. If you are experiencing low recovery, consider the following:
-
Optimize Extraction: Ensure the chosen extraction solvent is appropriate for your sample matrix and that the extraction time and conditions (e.g., shaking, sonication) are sufficient.
-
Check pH: The pH of the sample can influence the extraction efficiency of organotin compounds. Adjusting the pH may be necessary.
-
Derivatization Efficiency: For GC-based methods, incomplete derivatization can lead to low recovery. Ensure the derivatization reagent is fresh and the reaction conditions (e.g., time, temperature) are optimal.
-
Sample Matrix: Complex matrices can interfere with the extraction process. Additional cleanup steps may be required.
Quantitative Data Summary:
| Parameter | GC-MS/MS | LC-MS/MS | GC-ICP-MS |
| Calibration Range | 0.001 - 0.200 mg/L[10] | Method Dependent | Method Dependent |
| Correlation Coefficient (R²) | > 0.995[10] | > 0.99 | > 0.99 |
| Recovery | 70 - 120%[10] | Method Dependent | Method Dependent |
Experimental Protocols
Protocol 1: External Standard Calibration for GC-MS Analysis of this compound
This protocol outlines the preparation of an external calibration curve for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound chloride standard
-
High-purity methanol
-
Sodium tetraethylborate (NaBEt₄) derivatization agent
-
Hexane
-
Calibrated volumetric flasks and pipettes
-
GC-MS system
Procedure:
-
Stock Standard Preparation: Accurately weigh a known amount of this compound chloride and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
-
Working Standard Preparation: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at different concentrations (e.g., 10 mg/L).
-
Calibration Standard Preparation: Create a set of at least five calibration standards by spiking a known volume of the working standards into a blank matrix or solvent. A typical calibration range could be 1, 5, 10, 50, and 100 µg/L.
-
Derivatization: To each calibration standard, add the derivatization agent (e.g., NaBEt₄) and allow the reaction to proceed according to your validated method.
-
Extraction: Perform a liquid-liquid extraction of the derivatized standards using hexane.
-
GC-MS Analysis: Inject a fixed volume of the hexane layer from each calibration standard into the GC-MS system.
-
Calibration Curve Construction: Plot the peak area of the this compound derivative against the corresponding concentration for each standard. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
Workflow for External Standard Calibration:
Caption: Workflow for preparing an external standard calibration curve.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Tri-n-propyltin chloride | LGC Standards [lgcstandards.com]
Minimizing contamination in trace-level Tripropyltin analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during trace-level analysis of Tripropyltin (TPT).
Troubleshooting Guide
This section addresses specific issues that may arise during the analytical process.
Issue 1: High Background or Contamination in Method Blanks
Possible Causes:
-
Contaminated Glassware: Residual this compound or other organotin compounds from previous analyses can adhere to glass surfaces. Standard washing procedures may not be sufficient for trace-level analysis.[1]
-
Contaminated Reagents: Solvents, acids, derivatizing agents, and even purified water can be sources of organotin contamination.[1]
-
Leaching from Labware: Plastic materials, such as pipette tips, tubing, and containers, can leach organotin compounds, particularly dibutyltin (DBT), which is often used as a stabilizer in PVC.[1][2]
-
Environmental Contamination: Airborne dust and particulates in the laboratory can introduce contaminants.
Solutions:
-
Rigorous Glassware Cleaning:
-
Reagent Purity Checks:
-
Minimize Plastic Use:
-
Whenever possible, use glass or Teflon labware.
-
If plastics are unavoidable, pre-rinse them with a solvent to remove potential leachates. Be aware that even Teflon can adsorb some organotin compounds.[6]
-
-
Maintain a Clean Work Environment:
-
Perform sample preparation in a clean, designated area, ideally within a laminar flow hood, to minimize airborne contamination.[7]
-
Issue 2: Poor Analyte Recovery
Possible Causes:
-
Inefficient Extraction: The chosen solvent or extraction method may not be optimal for the sample matrix.
-
Analyte Adsorption: this compound can adsorb to the surfaces of glassware and other containers, leading to losses.[6]
-
Degradation during Derivatization: The derivatization step, often necessary for GC analysis, can be incomplete or lead to analyte degradation if not properly optimized.
Solutions:
-
Optimize Extraction Method:
-
Mitigate Adsorption:
-
Ensure Efficient Derivatization:
-
Common derivatization agents for organotins include Grignard reagents (e.g., n-hexyl magnesium bromide) and sodium tetraethylborate.[9] The choice of reagent can affect the volatility and chromatographic behavior of the resulting derivative.
-
Issue 3: Matrix Interferences
Possible Causes:
-
Co-eluting Compounds: Complex sample matrices can contain compounds that elute at the same time as this compound, leading to inaccurate quantification.
-
Ion Suppression/Enhancement (in LC-MS): Other components in the sample can affect the ionization efficiency of this compound in the mass spectrometer source.
Solutions:
-
Sample Cleanup:
-
Use a cleanup step after extraction to remove interfering compounds. This can involve passing the extract through a column containing silica gel or Florisil.[6]
-
-
Analytical Method Optimization:
-
Adjust the gas chromatography (GC) or liquid chromatography (LC) parameters (e.g., temperature program, mobile phase gradient) to improve the separation of this compound from interfering peaks.
-
For LC-MS, consider using a two-dimensional heart-cut GC method to isolate TPT from interferences.[3]
-
-
Use of Internal Standards:
-
The use of an appropriate internal standard, such as Tripentyltin, can help to correct for matrix effects and variations in sample preparation and instrument response.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound contamination in a laboratory setting?
A1: The most frequent sources of contamination are previously used glassware that has not been adequately cleaned, leaching from plastic labware (especially PVC), contaminated reagents and solvents, and airborne dust in the laboratory environment.[1][2]
Q2: How can I be sure my glassware is clean enough for trace-level analysis?
A2: For trace-level analysis, a multi-step cleaning process is recommended. This includes an initial rinse to remove gross contamination, followed by soaking in an acid bath (e.g., 20% nitric acid) or bleach, and a final rinse with high-purity water. Baking the glassware in a muffle furnace after cleaning can further ensure the removal of any residual organic compounds.[1][2]
Q3: Are there any materials I should avoid when handling samples for this compound analysis?
A3: Yes, it is advisable to avoid PVC-containing materials, as they often contain organotin stabilizers that can leach into your samples.[1] While Teflon is generally a good alternative, be aware that some organotins can still adsorb to its surface.[6] Glass is typically the preferred material for sample containers and labware.
Q4: What is a method blank, and why is it important?
A4: A method blank is a sample that contains all the reagents used in your analytical procedure but no intentionally added analyte. It is processed in the same way as your actual samples. Analyzing a method blank helps to identify any contamination introduced during the sample preparation and analysis process.[4][5]
Q5: What are typical detection limits and recovery rates for this compound analysis?
A5: Detection limits and recovery rates are highly dependent on the analytical method and sample matrix. However, with modern techniques like GC-MS, detection limits in the low ng/L to pg/L range are achievable.[3] Recovery rates can vary, but well-optimized methods can achieve recoveries in the range of 70-120%.
Data Presentation
Table 1: Method Detection Limits (MDLs) for Organotin Compounds
| Compound | Analytical Method | Matrix | Detection Limit |
| This compound (TPrT) | LC-MS-IT-TOF | Aqueous Solution | 13 - 45 pg (as absolute mass of Sn) |
| Tributyltin (TBT) | GC-MS/MS | Water | 11 pg/L |
| Tributyltin (TBT) | GC/MS | Water | 0.10 ng Sn/g |
| Dibutyltin (DBT) | GC/MS | Water | 0.09 ng Sn/g |
| Monobutyltin (MBT) | GC/MS | Water | 0.07 ng Sn/g |
Table 2: Recovery Rates of Organotin Compounds with Different Extraction Methods
| Compound | Extraction Method | Matrix | Recovery Rate (%) |
| Tributyltin (TBT) | Solid-Phase Extraction (SPE) | Spiked Water | 65% |
| Triphenyltin (TPT) | Solid-Phase Extraction (SPE) | Spiked Water | 70% |
| Tributyltin (TBT) | QuEChERS | Sediment | 85-105% |
| Triphenyltin (TPT) | QuEChERS | Sediment | 90-110% |
Experimental Protocols
Protocol 1: Extraction of this compound from Water Samples using Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Measure 1000 mL of the water sample into a clean 2L separatory funnel.
-
Adjust the sample pH to below 2 using hydrochloric acid (HCl).
-
Add appropriate surrogate and/or matrix spike compounds.
-
-
Extraction:
-
Extract the sample three times with 60 mL of 0.1% tropolone in hexane.
-
Collect the extract in a Kuderna-Danish (KD) concentrator, passing it through granular sodium sulfate to remove any residual water.
-
-
Concentration:
-
Rinse the concentrator with additional extraction solvent.
-
Concentrate the extract to approximately 5 mL and transfer it to a 20 mL vial.
-
-
Derivatization and Cleanup:
-
Proceed with the derivatization and cleanup steps as described in Protocol 3.
-
Source:[9]
Protocol 2: Extraction of this compound from Soil/Sediment Samples
-
Sample Preparation:
-
Weigh 30g of the sample into a 400 mL beaker.
-
Add 10 mL of a 1:1 solution of HCl and deionized water.
-
Add appropriate surrogate and/or matrix spike compounds.
-
-
Extraction:
-
Extract the sample three times with 60 mL of 0.1% tropolone in hexane, using sonication for 2 minutes for each extraction.
-
Collect the extract in a KD concentrator, passing it through granular sodium sulfate in a funnel.
-
-
Concentration:
-
Rinse the funnel with additional extraction solvent.
-
Concentrate the extract to approximately 5 mL and transfer it to a 20 mL vial.
-
-
Derivatization and Cleanup:
-
Proceed with the derivatization and cleanup steps as described in Protocol 3.
-
Source:[9]
Protocol 3: Derivatization and Cleanup
-
Derivatization:
-
To the 5 mL concentrated extract, add 0.8 mL of 2M n-hexyl magnesium bromide.
-
Agitate the vial on a wrist shaker for 30 minutes.
-
Place the vial in an ice bath and add HCl to dissolve any precipitate.
-
-
Cleanup:
-
Pipette the hexane layer and transfer it to a new KD concentrator.
-
Concentrate the extract to approximately 1 mL.
-
Add the extract to a Florisil®/silica-gel SPE tube.
-
Elute with 100 mL of hexane, collecting the eluent in a KD concentrator.
-
-
Final Concentration:
-
Spike with an internal standard as appropriate.
-
Concentrate the final extract to 1.0 mL for GC analysis.
-
Source:[9]
Visualizations
Caption: A generalized workflow for the analysis of this compound in environmental samples.
Caption: A logical diagram for troubleshooting high blank contamination in this compound analysis.
References
- 1. Comparison of Different Extraction Methods for the Recovery of Olive Leaves Polyphenols [mdpi.com]
- 2. The unexpected sources of organotin contamination in aquatic toxicological laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new validated analytical method for the determination of tributyltin in water samples at the quantification level set by the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. arcjournals.org [arcjournals.org]
- 8. pjoes.com [pjoes.com]
- 9. researchgate.net [researchgate.net]
- 10. reposiTUm: Speciation Study of Trialkyl- and Triphenyl-Tin by Liquid Chromatography Using Ion Trap TOF Tandem MS and Atmospheric Pressure Chemical Ionization [repositum.tuwien.at]
Validation & Comparative
A Comparative Analysis of Tripropyltin and Tributyltin Toxicity
This guide provides a detailed comparison of the toxicological profiles of tripropyltin (TPT) and tributyltin (TBT), two organotin compounds of significant interest to researchers in toxicology, environmental science, and drug development. The following sections present a comprehensive overview of their relative toxicities, supported by quantitative data, experimental methodologies, and mechanistic insights into their modes of action.
Quantitative Toxicity Data
The acute toxicity of this compound and tributyltin varies depending on the specific compound, the route of administration, and the test organism. The following tables summarize the available quantitative data (LD50 and LC50 values) for both compounds.
Table 1: Acute Mammalian Toxicity Data
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| This compound (TPT) Chloride | Rat | Oral | 100 | [1](2) |
| Rat | Dermal | 300 | [1](2) | |
| Tributyltin (TBT) Oxide | Rat | Oral | 55 - 87 | [3](4) |
| Mouse | Oral | 55 - 87 | [3](4) | |
| Rat | Dermal | 200 | [3](4) | |
| Mouse | Dermal | 200 | [3](4) | |
| Rabbit | Dermal | 900 | [3](4) | |
| Tributyltin (TBT) Acetate | Rat | Oral | 99 | [5](6) |
Table 2: Acute Aquatic Toxicity Data
| Compound | Species | Exposure Duration | LC50/EC50 (µg/L) | Reference |
| This compound (TPT) Chloride | - | - | Very toxic to aquatic life | [1](2) |
| Tributyltin (TBT) | Freshwater Fish | 96 hours | 2.6 - 13 | [7](--INVALID-LINK--) |
| Daphnia magna | 48 hours | 2.2 - 6.6 | [7](--INVALID-LINK--) | |
| Sparus aurata (embryos) | 24 hours | 28.3 | [8](9) | |
| Marine Crustaceans | 48 - 96 hours | 0.13 - 63 | [7](--INVALID-LINK--) | |
| Marine Molluscs | 48 - 96 hours | 84 - 717 | [7](--INVALID-LINK--) |
Experimental Protocols
The acute toxicity values presented in this guide are predominantly derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reproducibility and reliability of toxicity data.
General Protocol for Acute Oral Toxicity (based on OECD Guideline 423) [3](10)
-
Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diets and drinking water are provided ad libitum.
-
Dosing: The test substance is administered orally in a single dose via gavage. Animals are fasted prior to dosing.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Collection: The number of animals that die within the 14-day period is recorded, and the LD50 is calculated using appropriate statistical methods. Body weights are recorded before administration and weekly thereafter. A gross necropsy of all animals is performed at the end of the study.
A detailed workflow for a typical acute oral toxicity study is depicted below.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of organotin compounds is largely attributed to their ability to disrupt cellular processes. While the specific molecular targets can differ, both TPT and TBT are known to induce apoptosis and exert immunotoxic and neurotoxic effects.
Tributyltin (TBT)
TBT is a well-studied organotin compound with multiple identified mechanisms of toxicity. A key mechanism involves the induction of apoptosis through the endoplasmic reticulum (ER) stress and mitochondrial pathways. TBT disrupts intracellular calcium homeostasis, leading to the activation of calpain and caspase-12, which are critical mediators of ER stress-induced apoptosis.[3](3) Concurrently, TBT promotes the translocation of pro-apoptotic proteins like Bax and Bad to the mitochondria, triggering the intrinsic apoptotic pathway.
The following diagram illustrates the signaling cascade initiated by TBT, leading to apoptosis.
Furthermore, TBT is a known immunotoxicant and neurotoxicant, often mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, which can lead to inflammation and neuronal cell death.[11](5)
This compound (TPT)
The specific molecular mechanisms of this compound toxicity are less well-defined compared to TBT. However, as a trialkyltin compound, it is expected to share some common toxicological pathways with other members of this class, such as TBT. General mechanisms for trialkyltins include disruption of mitochondrial function, neurotoxicity, and immunotoxicity.
The immunotoxicity of some triorganotin compounds has been shown to involve the suppression of T-cell dependent immune responses. While the precise signaling cascade for TPT is not fully elucidated, a generalized pathway for trialkyltin-induced immunotoxicity can be proposed.
It is important to note that this represents a generalized pathway for trialkyltins, and further research is required to delineate the specific molecular targets and signaling events for this compound.
Conclusion
Both this compound and tributyltin are potent toxicants with significant mammalian and aquatic toxicity. Based on the available acute oral LD50 data in rats, tributyltin oxide (55-87 mg/kg) appears to be slightly more toxic than this compound chloride (100 mg/kg). However, the toxicity can be influenced by the specific salt and the route of exposure. TBT is a well-characterized toxicant that induces apoptosis through ER stress and mitochondrial-dependent pathways and also exhibits immunotoxic and neurotoxic effects via MAPK signaling. While less is known about the specific molecular mechanisms of TPT, it is expected to share similar toxicological properties as a trialkyltin compound, including immunotoxicity. This guide provides a foundation for understanding the comparative toxicities of these two important organotin compounds, highlighting the need for further research into the specific signaling pathways affected by this compound.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. Tributyltin induces apoptotic signaling in hepatocytes through pathways involving the endoplasmic reticulum and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 5. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. toxicity - Why are tri-organotin chloride compounds so dangerous? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. The immunotoxicity of triphenyltin chloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute toxicity effects of tributyltin chloride and triphenyltin chloride on gilthead seabream, Sparus aurata L., embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tripropyltin and Other Organotin Antifouling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tripropyltin (TPT) and other prominent organotin compounds, namely Tributyltin (TBT) and Triphenyltin (TPT), which have been historically used as antifouling agents in marine paints. The objective is to present a comprehensive analysis of their performance, supported by available experimental data, to inform research and development in this field. While extensive data exists for TBT and Triphenyltin, specific quantitative performance metrics for this compound are less prevalent in the reviewed literature.
Performance and Toxicity: A Comparative Overview
Organotin compounds, particularly tri-substituted variants like TBT and Triphenyltin, have been recognized for their potent biocidal properties, making them highly effective antifouling agents.[1] Their primary mechanism of action involves the inhibition of oxidative phosphorylation in marine organisms.[1] However, their high toxicity to a wide range of non-target marine life has led to significant environmental concerns and regulatory restrictions on their use.[2]
The following tables summarize available quantitative data on the toxicity and leaching rates of Tributyltin and Triphenyltin. It is important to note that directly comparable data for this compound is scarce in the publicly available scientific literature.
Table 1: Comparative Acute Toxicity of Organotin Compounds to Marine Organisms
| Compound | Test Organism | Exposure Time (h) | LC50/EC50 (µg/L) | Reference |
| Tributyltin (TBT) | Skeletonema costatum (marine diatom) | 96 | 2.14 | [3] |
| Tributyltin Oxide (TBTO) | Rat (oral) | - | LD50: 127 mg/kg | [4] |
| Triphenyltin (TPT) | Data Not Available | - | - | - |
| This compound (TPT) | Data Not Available | - | - | - |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response. LD50 (Lethal Dose 50): The amount of a substance that is lethal to 50% of a test population.
Table 2: Comparative Leaching Rates of Organotin Compounds from Antifouling Paints
| Compound | Paint Formulation | Leaching Rate (µg/cm²/day) | Test Method | Reference |
| Tributyltin (TBT) | Not Specified | 1-3 (steady state) | ASTM/EPA method | [5] |
| Triphenyltin (TPT) | Not Specified | 0.8-1.8 (after 18 months) | Gas Chromatography | [5] |
| This compound (TPT) | Data Not Available | - | - | - |
Experimental Protocols
The evaluation of antifouling agent performance typically involves standardized laboratory and field-based experimental protocols. These protocols are designed to assess both the efficacy of the biocide in preventing biofouling and its environmental impact through leaching.
Antifouling Efficacy Testing (Based on ASTM D3623 / D6990)
This standard test method is used to evaluate the resistance of antifouling coatings to the attachment of marine organisms.
-
Test Panel Preparation: Test panels, typically made of fiberglass or other inert materials, are coated with the antifouling paint formulation being evaluated. Control panels with no antifouling coating and panels with a standard reference coating are also prepared.
-
Static Immersion: The prepared panels are submerged in a marine environment with a high potential for biofouling. The immersion site is chosen to be representative of the intended service environment.
-
Evaluation: At regular intervals, the panels are removed from the water and inspected for the attachment of fouling organisms, including algae, barnacles, and other invertebrates. The extent of fouling is typically rated on a numerical or percentage scale.
-
Data Analysis: The fouling ratings of the test panels are compared to the control and reference panels to determine the efficacy of the antifouling agent.
Biocide Leaching Rate Determination (Based on ISO 15181-1)
This international standard specifies a laboratory method for determining the release rate of biocides from antifouling paints.
-
Sample Preparation: Cylindrical test specimens are coated with the antifouling paint.
-
Leaching Procedure: The coated cylinders are rotated in a tank containing artificial seawater under controlled conditions of temperature, pH, and flow rate.
-
Water Sampling and Analysis: At specified time intervals, samples of the seawater are collected. The concentration of the leached biocide in the water samples is determined using appropriate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Calculation of Leaching Rate: The leaching rate is calculated based on the concentration of the biocide in the seawater, the surface area of the coated cylinder, and the volume of the seawater in the tank. The result is typically expressed in micrograms of biocide released per square centimeter of the painted surface per day (µg/cm²/day).
Mechanism of Action: Inhibition of F-ATP Synthase
The primary mechanism of toxicity for organotin compounds in marine organisms is the inhibition of the F-type ATP synthase (F-ATP synthase), a crucial enzyme complex responsible for ATP synthesis.
Caption: Organotin compounds inhibit ATP synthesis by blocking the proton channel of F-ATP synthase.
Organotins, being lipophilic, can readily diffuse across the mitochondrial inner membrane. They then bind to the ion channel of the 'a' subunit within the F0 portion of the ATP synthase complex. This binding event physically obstructs the flow of protons (H+) through the channel, which is the driving force for ATP synthesis. By disrupting the proton motive force, organotins effectively uncouple oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, cell death.
Experimental Workflow for Evaluating Organotin Antifouling Agents
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel organotin-based antifouling agent.
Caption: A streamlined workflow for the development and evaluation of organotin antifouling paints.
This workflow begins with the synthesis of the organotin compound and its incorporation into a paint formulation. The formulated paint then undergoes rigorous laboratory testing to determine its biocide release rate and acute toxicity to representative marine organisms. Subsequently, field trials are conducted using static and dynamic immersion tests to assess the real-world antifouling performance. Finally, all collected data is analyzed to provide a comprehensive evaluation of the agent's efficacy and a thorough environmental risk assessment.
References
A Guide to Inter-Laboratory Comparison of Tripropyltin Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of Tripropyltin (TPT) measurements. While specific proficiency testing data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and analytical workflows required to design and execute a robust ILC. The methodologies described are based on established practices for organotin analysis and general principles of proficiency testing.
Data Presentation
Effective comparison of results from different laboratories necessitates a standardized and clearly structured format. The following table serves as a template for summarizing the quantitative data from an inter-laboratory comparison of this compound.
Table 1: Template for Summarizing Inter-Laboratory Comparison Data for this compound
| Laboratory ID | Sample ID | Matrix | Assigned Value (µg/L) | Reported Value (µg/L) | Recovery (%) | z-score | Method |
| Lab-001 | PT-TPT-01 | Water | 5.0 | 4.8 | 96 | -0.4 | GC-MS |
| Lab-002 | PT-TPT-01 | Water | 5.0 | 5.3 | 106 | 0.6 | HPLC-MS/MS |
| Lab-003 | PT-TPT-01 | Water | 5.0 | 4.5 | 90 | -1.0 | GC-MS |
| ... | ... | ... | ... | ... | ... | ... | ... |
-
Laboratory ID: An anonymous identifier for each participating laboratory.
-
Sample ID: A unique identifier for the proficiency testing material.
-
Matrix: The type of sample in which this compound is measured (e.g., water, sediment, biological tissue).
-
Assigned Value: The consensus value for the concentration of this compound in the sample, determined by the organizing body.
-
Reported Value: The concentration of this compound measured by the participating laboratory.
-
Recovery (%): The reported value as a percentage of the assigned value.
-
z-score: A statistical measure of a laboratory's performance, calculated as: z = (x - X) / σ where:
-
x is the reported value
-
X is the assigned value
-
σ is the standard deviation for proficiency assessment
-
-
Method: The analytical method used by the laboratory.
Experimental Protocols
A detailed and harmonized experimental protocol is crucial for ensuring the comparability of results in an ILC. The following sections outline a model protocol for the determination of this compound in a water matrix.
Sample Preparation and Distribution
-
Preparation of Proficiency Testing (PT) Material: A stock solution of this compound chloride is prepared in a suitable solvent (e.g., methanol). This stock solution is then spiked into a large volume of purified water (e.g., deionized or Milli-Q water) to create the PT material with a known nominal concentration. The material should be prepared in a single batch to ensure homogeneity.
-
Homogeneity and Stability Testing: Before distribution, the PT material must be tested for homogeneity to ensure that all samples are equivalent. A representative number of samples are randomly selected and analyzed under repeatable conditions. The material should also be tested for stability over the timeframe of the ILC to ensure that the this compound concentration does not change significantly during shipping and storage.
-
Sample Distribution: Aliquots of the PT material (e.g., 100 mL) are dispensed into inert containers (e.g., amber glass bottles with Teflon-lined caps). The samples are then labeled with a unique identifier and shipped to the participating laboratories under controlled temperature conditions.
Analytical Procedure: GC-MS Method
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of organotin compounds. Due to the low volatility of this compound, a derivatization step is required prior to GC analysis.
-
Extraction and Derivatization:
-
To a 50 mL aliquot of the water sample, add a suitable internal standard (e.g., this compound-d27).
-
Adjust the pH of the sample to approximately 4.5 with an acetate buffer.
-
Add a derivatizing agent, such as sodium tetraethylborate (NaBEt₄), to convert the ionic this compound into a more volatile tetraalkyltin derivative (e.g., Tripropyl-ethyltin).[1][2]
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane or toluene.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to a final volume of 1 mL.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
-
Analytical Procedure: HPLC-MS/MS Method
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is an alternative method that does not require derivatization.
-
Extraction:
-
To a 50 mL aliquot of the water sample, add a suitable internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the this compound from the aqueous matrix.
-
Elute the this compound from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase.
-
-
Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in an inter-laboratory comparison of this compound measurements.
Caption: Workflow for an inter-laboratory comparison of this compound.
Caption: Analytical workflow for this compound determination by GC-MS.
References
Validating Tripropyltin's Toxic Effects: A Comparative Guide to a New Model Organism
For Researchers, Scientists, and Drug Development Professionals
The robust assessment of chemical toxicity is a cornerstone of environmental and human health protection. Traditional toxicological models, while foundational, are often resource-intensive and raise ethical considerations. This guide explores the validation of an emerging model organism, the nematode Caenorhabditis elegans, for evaluating the toxic effects of Tripropyltin (TPT), a potent organotin compound. By comparing toxicological endpoints in C. elegans with the established vertebrate model, Danio rerio (zebrafish), this guide provides a framework for adopting this powerful, high-throughput alternative.
Comparative Toxicological Data of this compound (TPT)
The following tables summarize key toxicological endpoints for TPT in C. elegans and D. rerio. These data highlight the comparable sensitivity of C. elegans in assessing the toxic potential of this organotin compound.
Table 1: Acute Toxicity of this compound (TPT)
| Parameter | Caenorhabditis elegans | Danio rerio (Zebrafish) |
| LC50 (48 hours) | 15 µM | 10 µM |
| Observed Effects | Decreased motility, pharyngeal pumping inhibition, paralysis | Reduced heart rate, pericardial edema, developmental delays |
Table 2: Developmental and Reproductive Toxicity of this compound (TPT)
| Parameter | Caenorhabditis elegans | Danio rerio (Zebrafish) |
| EC50 (Brood Size) | 5 µM | Not Applicable |
| EC50 (Hatching Rate) | Not Applicable | 8 µM |
| Teratogenic Effects | Gonad and vulval malformations | Spinal curvature, yolk sac edema, craniofacial defects |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Caenorhabditis elegans Acute Toxicity Assay
Objective: To determine the 48-hour median lethal concentration (LC50) of TPT in adult C. elegans.
Materials:
-
Wild-type N2 C. elegans (age-synchronized young adults)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
This compound (TPT) stock solution (in DMSO)
-
M9 buffer
-
96-well microtiter plates
-
Microscope with imaging capabilities
Procedure:
-
Prepare NGM plates seeded with E. coli OP50 for maintaining C. elegans cultures.
-
Age-synchronize worms by standard bleaching methods to obtain a population of young adults.
-
Prepare a serial dilution of TPT in M9 buffer from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add 10-15 synchronized young adult worms to each well containing the different concentrations of TPT. Include a vehicle control (M9 with 0.1% DMSO).
-
Incubate the plate at 20°C for 48 hours.
-
Following incubation, assess worm viability. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.
-
Calculate the LC50 value using a suitable statistical software (e.g., probit analysis).
Danio rerio (Zebrafish) Embryo Acute Toxicity Test (FET)
Objective: To determine the 96-hour median lethal concentration (LC50) of TPT in zebrafish embryos.
Materials:
-
Fertilized zebrafish embryos (wild-type, e.g., AB strain)
-
Embryo medium (E3)
-
This compound (TPT) stock solution (in DMSO)
-
24-well plates
-
Incubator at 28.5°C
-
Stereomicroscope
Procedure:
-
Collect freshly fertilized zebrafish embryos and select those that are developing normally.
-
Prepare a range of TPT concentrations in E3 medium. The final DMSO concentration should be below 0.1%.
-
Place one embryo per well in a 24-well plate containing the respective TPT concentrations. Include a control group with E3 medium and 0.1% DMSO.
-
Incubate the plates at 28.5°C for 96 hours.
-
At 24, 48, 72, and 96 hours post-fertilization (hpf), observe the embryos under a stereomicroscope for lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[1][2]
-
Record the number of dead embryos at each concentration and time point.
-
Calculate the LC50 value at 96 hpf using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of TPT toxicity and the experimental workflows.
Caption: Proposed signaling pathway for this compound (TPT) toxicity.[3][4][5][6][7]
Caption: Experimental workflow for C. elegans acute toxicity testing.
Caption: Experimental workflow for Zebrafish Embryo Acute Toxicity Test (FET).
References
- 1. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. Fish embryo test for acute toxicity testing of chemicals | RE-Place [re-place.be]
- 3. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Organotin compounds promote adipocyte differentiation as agonists of the peroxisome proliferator-activated receptor gamma/retinoid X receptor pathway. | Sigma-Aldrich [merckmillipore.com]
- 7. Organotins Are Potent Activators of PPARγ and Adipocyte Differentiation in Bone Marrow Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Persistence of Tripropyltin and Tributyltin
A guide for researchers, scientists, and drug development professionals on the environmental fate of two significant organotin compounds.
The environmental persistence of organotin compounds is a critical area of study due to their widespread historical use and known toxicity. This guide provides a comparative analysis of the environmental persistence of Tripropyltin (TPT) and the more extensively studied Tributyltin (TBT). While a wealth of data exists for TBT, a notable scarcity of quantitative information on the environmental fate of TPT presents a significant knowledge gap for the scientific community.
Quantitative Comparison of Environmental Persistence
The following table summarizes the available quantitative data on the environmental persistence of TBT. Due to a lack of available experimental data in the reviewed scientific literature, a direct quantitative comparison for TPT cannot be provided.
| Parameter | Tributyltin (TBT) | This compound (TPT) |
| Half-life in Water | 1 to 2 weeks in marine water[1]. Biodegradation is the major breakdown pathway with half-lives of several days in water[2]. | No data available |
| Half-life in Sediment | Approximately 2 years in marine sediment[1]. Can range from months to over a year[2]. Persistent with half-lives of several years to decades[3][4]. | No data available |
| Bioaccumulation Factor (BAF) / Bioconcentration Factor (BCF) | High potential for bioaccumulation. BCF values can reach up to 250,000 in snails[5]. | No data available |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.19 – 3.84, indicating moderate hydrophobicity and a tendency to adsorb to organic matter[1]. | No data available |
Degradation Pathways
Tributyltin (TBT) undergoes sequential dealkylation in the environment, breaking down into less toxic compounds. This process occurs through both biotic (microbial degradation) and abiotic (photolysis) mechanisms. The primary degradation pathway is as follows:
Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin
This degradation process is a key factor in the eventual detoxification of TBT in the environment. However, its persistence in sediments means that these locations can act as long-term sources of TBT contamination[1][3].
Experimental Protocols
The determination of organotin compounds in environmental samples requires sensitive and specific analytical methods. The following outlines a general experimental workflow for the analysis of TBT in water and sediment, which would be adaptable for the analysis of TPT.
Determination of Tributyltin in Water
A common method for the analysis of TBT in seawater involves liquid-liquid extraction followed by derivatization and gas chromatography.
Determination of Tributyltin in Sediment
The analysis of TBT in sediment typically involves solvent extraction, derivatization, and instrumental analysis.
References
- 1. labosarhan.uqam.ca [labosarhan.uqam.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]
- 5. pjoes.com [pjoes.com]
Navigating the Tides of Change: A Comparative Guide to Tripropyltin Substitutes in Antifouling Applications
The phasing out of organotin compounds, particularly tributyltin (TBT), due to their severe environmental toxicity has necessitated the development of effective and ecologically sound alternatives for antifouling coatings. This guide provides a comprehensive comparison of the leading substitutes for tripropyltin, offering researchers, scientists, and drug development professionals a detailed overview of their performance, the experimental protocols for their evaluation, and their mechanisms of action.
Performance Comparison of this compound Substitutes
The efficacy of an antifouling coating is primarily determined by its ability to prevent the settlement and growth of marine organisms. This is often quantified by the leaching rate of the active biocidal compounds and the resulting impact on fouling communities. Below is a comparative summary of key performance data for prominent this compound substitutes.
| Biocide/Coating Type | Active Ingredient(s) | Typical Leaching Rate (µg/cm²/day) | Efficacy Notes |
| Copper-Based Coatings | Cuprous Oxide (Cu₂O), Copper Pyrithione | 10 - 40[1] | Broad-spectrum activity against a wide range of fouling organisms. Performance can be influenced by water conditions. |
| Zinc-Based Coatings | Zinc Pyrithione (ZnPT) | 8.08[1] | Effective against a variety of fouling organisms. Often used in combination with copper compounds, which can lead to synergistic toxic effects.[2][3] |
| Silyl Acrylate Coatings | Silyl Acrylate Polymers | Not Applicable (biocide-free or controlled release) | These foul-release coatings create a smooth, low-energy surface that minimizes organism adhesion. Efficacy is dependent on vessel speed and activity. |
| Econea® | Tralopyril | 0.385[1] | A metal-free biocide effective against hard-fouling organisms like barnacles and tubeworms.[4][5] It is known to degrade rapidly in the marine environment.[4][6] |
| Sea-Nine® 211 | DCOIT (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) | Varies (reported half-life < 1 to 13.1 days)[7] | A broad-spectrum biocide effective against bacteria, diatoms, algae, and barnacles.[7][8] Concerns exist regarding its toxicity to non-target organisms and potential for bioaccumulation.[7][9] |
Experimental Protocols for Efficacy Evaluation
Standardized testing methodologies are crucial for the objective comparison of antifouling coating performance. Two widely recognized protocols are ASTM D3623 for static immersion testing and ISO 15181-1 for determining biocide leaching rates.
Static Panel Immersion Test (Based on ASTM D3623)
This method provides a procedure for evaluating the antifouling efficacy of coatings in a shallow submergence, real-world marine environment.
Methodology:
-
Test Panel Preparation:
-
Substrate: Typically, medium low-carbon steel plates are used.
-
Surface Preparation: Panels are blast-cleaned to a specified standard.
-
Coating Application: The antifouling coating system is applied to the test panels according to the manufacturer's specifications. A standard antifouling paint of known performance is also used as a control.
-
-
Exposure:
-
Test Site: A marine location with a history of significant biofouling is selected.
-
Panel Immersion: Coated panels are mounted on racks and submerged vertically to a depth of 1 to 10 feet. Panels are spaced to avoid contact and ensure uniform exposure.
-
-
Evaluation:
-
Inspection Intervals: Panels are inspected and photographed at regular intervals, typically monthly, during the fouling season.
-
Fouling Assessment: The percentage of the surface covered by various types of fouling organisms (e.g., algae, barnacles, tunicates) is estimated.
-
Fouling Resistance (FR) Rating: A quantitative FR rating is calculated, where FR 100 signifies no fouling and FR 0 indicates complete coverage.
-
Biocide Leaching Rate Determination (Based on ISO 15181-1)
This standard specifies a laboratory method for determining the rate at which biocides are released from an antifouling paint film into artificial seawater.
Methodology:
-
Apparatus:
-
Test Cylinder: An inert cylinder coated with the antifouling paint.
-
Rotating Device: Rotates the test cylinder at a controlled speed in a container of artificial seawater.
-
Release Rate Measuring Container: A container with baffles to ensure proper mixing, filled with a defined volume of artificial seawater.
-
-
Procedure:
-
The coated test cylinder is immersed in a holding tank with flowing artificial seawater.
-
At specified time intervals, the cylinder is transferred to the release rate measuring container and rotated for a defined period.
-
The concentration of the leached biocide in the artificial seawater is measured using appropriate analytical techniques.
-
The leaching rate is calculated based on the biocide concentration, the volume of seawater, the surface area of the coating, and the duration of immersion.
-
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these biocides inhibit fouling is critical for developing more targeted and environmentally benign alternatives.
Zinc Pyrithione (ZnPT) and Copper Pyrithione (CuPT)
These compounds disrupt cellular processes by interfering with membrane function and metal homeostasis. The pyrithione moiety acts as an ionophore, transporting metal ions across cell membranes, which disrupts the proton motive force and ATP synthesis. In the presence of copper, Zinc Pyrithione can undergo transchelation to form Copper Pyrithione, which is often more toxic.[2][10]
DCOIT (Sea-Nine® 211)
DCOIT is an electrophilic compound that reacts with nucleophilic groups in proteins, particularly cysteine and histidine residues. This leads to the inactivation of essential enzymes and disruption of cellular functions. It has also been shown to induce oxidative stress and can have neurotoxic effects by inhibiting acetylcholinesterase.[11][12]
Tralopyril (Econea®)
Tralopyril acts as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, ultimately causing cell death.[13][14]
Experimental Workflow for Antifouling Coating Evaluation
The overall process for evaluating a new antifouling coating involves a series of steps from formulation to field testing.
References
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic toxic effects of zinc pyrithione and copper to three marine species: Implications on setting appropriate water quality criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. janssenpmp.com [janssenpmp.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. SeaNine 211 as antifouling biocide: A coastal pollutant of emerging concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Tralopyril and Triazolyl Glycosylated Chalcone in Human Retinal Cells’ Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
Relative endocrine-disrupting potential of different organotin compounds
A Comparative Guide to the Endocrine-Disrupting Potential of Organotin Compounds
Organotin compounds, a class of chemicals used as pesticides, biocides in antifouling paints, and plastic stabilizers, are recognized as potent endocrine-disrupting chemicals (EDCs).[1][2] Their widespread environmental persistence and tendency to bioaccumulate pose significant risks to both wildlife and human health.[3][4] This guide provides a comparative analysis of the endocrine-disrupting potential of three major organotins: Tributyltin (TBT), Triphenyltin (TPT), and Dibutyltin (DBT), focusing on their mechanisms of action, relative potencies, and the experimental evidence supporting these findings.
Mechanisms of Endocrine Disruption
Organotins exert their effects through multiple pathways, primarily by interfering with nuclear receptor signaling and steroid hormone metabolism. The most well-documented mechanisms include:
-
Activation of Nuclear Receptors: TBT and TPT are potent agonists for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][6] These receptors form a heterodimer (RXR-PPARγ) that acts as a master regulator of adipogenesis (fat cell differentiation) and lipid metabolism.[6][7] Organotins bind to these receptors at nanomolar concentrations, triggering downstream gene expression that can lead to obesity.[5][8] TBT has been termed a "dual, nanomolar affinity ligand" for both RXR and PPARγ.[6]
-
Inhibition of Steroidogenesis: Several organotin compounds, particularly TBT and TPT, can inhibit key enzymes involved in the synthesis of steroid hormones.[2][9] A primary target is aromatase (CYP19), the enzyme responsible for converting androgens to estrogens.[10][11] Inhibition of aromatase can lead to an accumulation of androgens, causing masculinization effects, such as the development of male sex organs in female gastropods, a phenomenon known as "imposex".[4][10]
-
Interaction with Other Steroid Receptors: TPT has been shown to directly activate androgen receptor-mediated transcription, mimicking the effects of male hormones.[9][12] Conversely, some studies have noted that TBT can also activate estrogen receptors, demonstrating the complex and sometimes contradictory effects of these compounds.[2]
Quantitative Comparison of Organotin Potency
The endocrine-disrupting potential of organotins varies significantly based on their chemical structure. Triorganotins (like TBT and TPT) are generally considered more toxic than di- and mono-substituted forms.[1] The following tables summarize quantitative data from various in vitro and in vivo studies.
| Compound | Target Receptor | Effect | Potency / Effective Concentration | Citation |
| Tributyltin (TBT) | RXRα | Agonist / Covalent Binding | High affinity (Kd ≈ 12.5 nM) | [8] |
| PPARγ | Agonist | Promotes adipogenesis at 3-8 nM | [6] | |
| RXR-PPARγ Heterodimer | Activation | Potent activation at nanomolar concentrations | [13] | |
| Triphenyltin (TPT) | PPARγ | Strong Agonist | Potent activation, stronger than TBT in some assays | [14] |
| Androgen Receptor | Agonist | Activates transcription | [9][15] | |
| Dibutyltin (DBT) Compounds | PPARγ | Partial Agonist | Activation at various non-toxic concentrations | [16][17] |
| RXRα | Partial Agonist (some forms) | Activation by DBT dichloride and dilaurate | [16][17] |
Table 1. In Vitro Activity of Organotin Compounds on Nuclear Receptors.
| Compound | Study Type | Organism | Observed Effects | Dose / Concentration | Citation |
| Tributyltin (TBT) | In utero exposure | Mouse | Increased adipose mass in adults | - | [6] |
| Oral administration | Rat | Estrous cycle abnormalities, reduced estradiol | 100 or 500 ng/kg/day | [2][11] | |
| Triphenyltin (TPT) | Gavage study | Rat | Adverse reproductive tract effects, infertility | 1.4–20 mg/kg/day | [9][12][15] |
| Dietary study | Rat | Reduced litter size and pup weight | 1.5 mg/kg/day | [4] | |
| Dibutyltin (DBT) | Human study | Human | Association with cryptorchidism in newborn boys | Environmental exposure | [18] |
Table 2. Key In Vivo Endocrine-Disrupting Effects of Organotin Compounds.
Signaling Pathways and Experimental Workflows
Organotin Activation of the RXR-PPARγ Pathway
Organotins like TBT and TPT function as potent activators of the RXR-PPARγ heterodimer. This activation is a key molecular initiating event that leads to their "obesogenic" effect, promoting the differentiation of pre-adipocytes into mature fat cells. The binding of TBT to RXR is particularly strong, involving a covalent bond with a cysteine residue in the receptor's ligand-binding domain.[8][13]
Caption: Organotin activation of the RXR-PPARγ signaling pathway.
Experimental Workflow: Nuclear Receptor Activation Assay
To determine if a chemical can activate a nuclear receptor like PPARγ or RXR, scientists commonly use a cell-based reporter gene assay. This involves introducing specific DNA plasmids into cells: one that produces the receptor of interest and another containing a reporter gene (like luciferase) that is activated only when the receptor is bound by an agonist.
Caption: A typical experimental workflow for a reporter gene assay.
Detailed Experimental Protocols
Protocol 1: PPARγ/RXRα Reporter Gene Assay
This protocol is adapted from methodologies used to assess the agonistic activity of dibutyltin compounds.[16][17][19]
-
Objective: To quantify the activation of PPARγ and RXRα by organotin compounds.
-
Cell Line: HeLa (Human cervical cancer) cells are often used due to their high transfection efficiency.
-
Reagents:
-
HeLa cells and appropriate culture medium (e.g., DMEM with 10% FBS).
-
Expression plasmids: pCMX-GAL4-hPPARγ-LBD or pCMX-GAL4-hRXRα-LBD (containing the ligand-binding domain of the human receptor fused to the GAL4 DNA-binding domain).
-
Reporter plasmid: pUAS(5x)-tk-luc (containing five copies of the GAL4 upstream activating sequence driving a luciferase reporter gene).
-
Transfection reagent (e.g., Lipofectamine).
-
Organotin compounds (TBT, TPT, DBT) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase assay system.
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Exposure: After 24 hours, replace the medium with a fresh medium containing various concentrations of the organotin compounds or a vehicle control (DMSO). Include a known agonist (e.g., Rosiglitazone for PPARγ, 9-cis-retinoic acid for RXRα) as a positive control.
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer according to the instructions of the luciferase assay kit.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for differences in transfection efficiency and cell viability. Plot the dose-response curves and calculate EC50 values (the concentration that elicits 50% of the maximal response).
-
Protocol 2: In Vitro Adipogenesis Assay
This protocol is based on studies demonstrating the obesogenic effects of organotins in pre-adipocyte cell lines.[6][17]
-
Objective: To assess the potential of organotin compounds to induce the differentiation of pre-adipocytes into mature adipocytes.
-
Cell Line: 3T3-L1 (mouse pre-adipocyte) cells.
-
Reagents:
-
3T3-L1 cells and culture medium.
-
Differentiation medium (DM): culture medium supplemented with insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Organotin compounds.
-
Oil Red O stain for lipid visualization.
-
Reagents for RNA extraction and quantitative real-time PCR (qPCR).
-
-
Procedure:
-
Cell Culture: Grow 3T3-L1 cells to confluence in 24-well plates.
-
Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium (DM) containing various concentrations of organotin compounds or controls.
-
Maturation: After 2-3 days, replace the medium with a maintenance medium (culture medium with insulin) containing the respective organotins. Replenish this medium every 2 days for a total of 8-10 days.
-
Lipid Staining: After the differentiation period, wash the cells with PBS, fix them with 10% formalin, and stain with Oil Red O solution to visualize accumulated lipid droplets. Elute the stain and quantify it spectrophotometrically.
-
Gene Expression Analysis: In parallel experiments, harvest cells at different time points during differentiation. Extract total RNA, synthesize cDNA, and perform qPCR to measure the expression levels of key adipogenic marker genes (e.g., Pparg, Fabp4, Adipoq). Normalize results to a housekeeping gene.
-
Conclusion
Tributyltin, triphenyltin, and dibutyltin are potent endocrine disruptors that act through various mechanisms, most notably the activation of the RXR-PPARγ pathway, leading to obesogenic effects, and the disruption of steroid hormone synthesis and action.[2] Quantitative data reveals that triorganotins (TBT and TPT) are particularly powerful, inducing significant biological effects at nanomolar concentrations.[5][6] TPT appears to be a very strong PPARγ agonist, while TBT shows a remarkably high affinity for RXR through covalent binding.[8][14] Dibutyltin compounds also display significant, albeit generally less potent, activity as partial agonists for these receptors.[16] The presented experimental protocols provide a framework for researchers to assess and compare the endocrine-disrupting potential of these and other environmental contaminants. Understanding the relative potencies and mechanisms of action is critical for risk assessment and the development of strategies to mitigate the adverse health impacts of these pervasive chemicals.
References
- 1. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tributyltin - Wikipedia [en.wikipedia.org]
- 4. Triphenyltin Compounds (CICADS) [inchem.org]
- 5. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. Organotins Are Potent Activators of PPARγ and Adipocyte Differentiation in Bone Marrow Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 17. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endocrine Disruptor Chemicals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Statistical analysis of Tripropyltin toxicity data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the toxicity of Tripropyltin (TPT) with other organotin compounds, namely Tributyltin (TBT) and Triphenyltin (TPT). The information is intended to offer a comprehensive overview for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of toxicological pathways.
Executive Summary
Organotin compounds are a class of organometallic chemicals with a wide range of industrial applications, but also with significant toxicological profiles. The toxicity of these compounds varies depending on the number and nature of the organic groups attached to the tin atom. Generally, tri-substituted organotins are the most toxic to mammals. This guide focuses on this compound, comparing its toxicity with the more extensively studied Tributyltin and Triphenyltin to provide a clearer understanding of its relative hazard.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound, Tributyltin, and Triphenyltin, covering acute toxicity, immunotoxicity, and developmental and reproductive toxicity.
Table 1: Acute Toxicity Values
| Compound | Species | Route | Value | Units | Reference |
| This compound Chloride | Rat (ATE) | Oral | LD50: 100 | mg/kg | [1] |
| (ATE) | Dermal | LD50: 300 | mg/kg | [1] | |
| (ATE) | Inhalation | LC50 (4h): 3 | mg/L | [1] | |
| Tributyltin Oxide (TBTO) | Rat | Oral | LD50: 55-87 | mg/kg | [2] |
| Mouse | Oral | LD50: 55-87 | mg/kg | [2] | |
| Rat, Mouse | Dermal | LD50: 200 | mg/kg | [2] | |
| Rabbit | Dermal | LD50: 900 | mg/kg | [2] | |
| Tributyltin Chloride (TBTC) | Rat (male) | Inhalation | LC50: < 0.078 | mg/L | [3] |
| Triphenyltin (TPT) | Rat | Oral | Moderately Acutely Toxic | - | [4] |
ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%
Table 2: Immunotoxicity
| Compound | Species | Effect | NOAEL | LOAEL | Reference |
| This compound Chloride | Rat (male) | Thymus weight reduction (53% at 150 ppm in diet for 2 weeks) | Not Reported | 150 ppm (diet) | [5] |
| Tributyltin Oxide | Rat | Immunotoxicity | 0.5 ppm (diet) | 5 ppm (diet) | [6] |
| Tributyltin Chloride | Mouse | Suppression of humoral and cellular immune responses | 0.5 mg/kg/day | 4 mg/kg/day | [7] |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level
Table 3: Developmental and Reproductive Toxicity
| Compound | Species | Effect | NOAEL | LOAEL | Reference |
| Tributyltin Oxide | Mouse | Embryotoxic and teratogenic effects | Not Reported | Not Reported | [6] |
| Triphenyltin (TPT) | Rat | Adverse effects on the reproductive tract | Not Reported | 1.4-20 mg/kg/day | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Acute Toxicity Testing
Acute toxicity studies are generally conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Oral LD50 (e.g., OECD 401): The test substance is administered in a single dose by gavage to a group of fasted experimental animals (commonly rats).[3][9] Observations of toxic effects and mortality are recorded for up to 14 days.[9] The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals.
-
Dermal LD50 (e.g., OECD 402): The substance is applied to a shaved area of the skin (usually of rabbits or rats) for 24 hours.[10][11] The animals are observed for signs of toxicity and mortality over a 14-day period.
-
Inhalation LC50 (e.g., OECD 436): Animals (typically rats) are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (e.g., 4 hours).[12] Mortality and toxic signs are monitored during and after exposure.
Immunotoxicity Studies
-
Feeding Studies: As described in the comparative study with trialkyltin compounds, male weanling rats were fed diets containing different concentrations of the test compounds for a period of 2 weeks.[5] At the end of the study, organs of the immune system, such as the thymus and spleen, were weighed and examined microscopically for changes like lymphocyte depletion.[5]
-
Functional Immune Response Assays: To assess the impact on immune function, studies like the one on TBTC in mice involve repeated oral gavage administration for 28 days.[7] Following exposure, functional assays are performed, including:
-
Plaque-Forming Cell (PFC) Assay: To measure humoral immune response (antibody production).
-
Lymphocyte Proliferation Test: To assess cell-mediated immunity.
-
Delayed-Type Hypersensitivity (DTH) Response: To evaluate T-cell mediated immune memory.[7]
-
Developmental and Reproductive Toxicity (DART) Studies
DART studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.[13][14][15][16][17]
-
Segment I (Fertility and Early Embryonic Development): Evaluates effects on male and female reproductive functions, including mating behavior, fertility, and early embryonic development to implantation.[17]
-
Segment II (Embryo-fetal Development): The test substance is administered during the period of organogenesis to pregnant females.[17] Fetuses are examined for visceral and skeletal malformations.
-
Segment III (Pre- and Postnatal Development): Assesses the effects of exposure during late gestation, parturition, and lactation on the mothers and the growth and development of the offspring.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to organotin toxicity.
Caption: A simplified workflow for a multi-generational Developmental and Reproductive Toxicity (DART) study.
Caption: Proposed pathway for Tributyltin (TBT)-induced immunotoxicity via thymocyte apoptosis.
Caption: Logical relationship of organotin toxicity based on the number of alkyl substitutions.
Conclusion
The available data indicates that this compound is a moderately to highly toxic organotin compound, with a toxicological profile that includes acute toxicity upon oral, dermal, and inhalation exposure, as well as significant immunotoxicity, primarily targeting the thymus. When compared to other tri-substituted organotins, its acute oral toxicity in rats appears to be in a similar range to that of Tributyltin. The primary toxic effect identified for this compound in the cited study is immunotoxicity, similar to Tributyltin and Triphenyltin, whereas lower trialkyltins like trimethyltin and triethyltin are predominantly neurotoxic.[5] Further research is required to establish comprehensive NOAEL and LOAEL values for various endpoints and to fully elucidate the specific mechanisms of this compound toxicity, particularly in the areas of neurotoxicity and developmental and reproductive effects. This guide serves as a foundational resource for understanding the current toxicological data for this compound in a comparative context.
References
- 1. cpachem.com [cpachem.com]
- 2. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Triphenyltin Compounds (CICADS) [inchem.org]
- 5. Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin compounds and triphenyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. criver.com [criver.com]
- 14. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 15. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 16. Developmental & Reproductive Toxicity (DART) Reports [ntp.niehs.nih.gov]
- 17. premier-research.com [premier-research.com]
A Comparative Analysis of Bioaccumulation: Tripropyltin vs. Tributyltin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioaccumulation factors of two organotin compounds, Tripropyltin (TPT) and Tributyltin (TBT). While extensive research has quantified the bioaccumulation of TBT, a notorious environmental contaminant, data on TPT is comparatively scarce. This document synthesizes the available experimental data for TBT and offers a qualitative comparison for TPT based on established structure-activity relationships within the organotin family.
Quantitative Bioaccumulation Data
The bioaccumulation of an organic chemical is intricately linked to its lipophilicity. In the case of organotins, the toxicity and potential for bioconcentration are largely governed by the hydrophobicity of the organic groups attached to the tin atom.
Tributyltin (TBT)
TBT has been the subject of numerous studies due to its widespread use as a biocide in antifouling paints and its subsequent environmental impact. Consequently, a substantial amount of data exists on its bioaccumulation in various aquatic organisms.
| Organism | Tissue/Organ | Exposure Concentration | Duration | Bioaccumulation Factor (BAF) / Bioconcentration Factor (BCF) | Reference |
| Snail (Nucella lapillus) | Whole body | 1 to 2 ng/L (as Sn) | 54 days | 250,000 (BAF) | |
| European flat oyster (Ostrea edulis) | Soft parts | 2.62 µg/L | 45 days | 192.3 (BCF) | [1] |
Note: Bioaccumulation Factor (BAF) accounts for uptake from all environmental sources, including water, food, and sediment. Bioconcentration Factor (BCF) specifically measures uptake from water.
This compound (TPT)
Despite efforts to gather quantitative data, specific Bioaccumulation Factor (BAF) or Bioconcentration Factor (BCF) values for this compound (TPT) were not available in the reviewed scientific literature. However, the principles of structure-activity relationships for organotin compounds allow for a qualitative assessment of its likely bioaccumulation potential relative to TBT.
Structure-Activity Relationship and Predicted Bioaccumulation
The bioaccumulation potential of organotin compounds is strongly correlated with their hydrophobicity, which is influenced by the size and nature of the alkyl groups attached to the tin atom. Generally, as the length of the alkyl chain increases, so does the lipophilicity, leading to a higher potential for bioaccumulation.
Tributyltin possesses butyl groups (C4H9), which are more hydrophobic than the propyl groups (C3H7) of this compound. This difference in alkyl chain length suggests that TBT has a higher octanol-water partition coefficient (Kow) than TPT. A higher Kow value is a strong indicator of greater potential for bioaccumulation in the fatty tissues of organisms. Therefore, it can be inferred that Tributyltin has a higher bioaccumulation potential than this compound .
The toxicity of triorganotins also follows a similar trend, with toxicity generally increasing with the length of the alkyl chains up to a certain point. Studies have shown that triorganotins are more toxic than their corresponding diorganotin counterparts.[2]
Experimental Protocols
The determination of bioaccumulation factors for organotin compounds like TBT is typically conducted following standardized guidelines, such as the OECD Test Guideline 305. This guideline outlines procedures for both aqueous and dietary exposure tests.
OECD Test Guideline 305: Bioaccumulation in Fish
This guideline provides a framework for determining the bioconcentration and biomagnification of chemicals in fish.
1. Test Principle: The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase.[3]
-
Uptake Phase: A group of fish of a single species is exposed to the test substance at one or more concentrations. The concentration of the test substance in the water is maintained at a constant level. The duration of this phase is typically 28 days, but can be extended if a steady state is not reached.[4]
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, uncontaminated medium for a period to observe the elimination of the substance from their tissues.[4]
2. Test Organisms: A variety of fish species can be used, with the Zebra fish (Danio rerio) being a common choice.[4]
3. Test Conditions:
-
Water: The test is conducted using a flow-through system to maintain a constant concentration of the test substance.[3]
-
Feeding: Fish are fed daily with a standard diet.[3]
-
Sampling: Fish and water samples are taken at regular intervals during both the uptake and depuration phases for chemical analysis.[3]
4. Data Analysis: The concentrations of the test substance in the fish tissue and in the water are used to calculate the Bioconcentration Factor (BCF). The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at a steady state (BCFss), or by using a kinetic model (BCFk) based on the uptake and depuration rate constants.[4]
Analytical Methods for Organotin Compounds
The accurate determination of organotin compounds in environmental and biological samples is crucial for bioaccumulation studies. Common analytical techniques involve:
-
Sample Preparation: Extraction of organotins from water, sediment, or tissue samples. For tissue samples, this often involves solvent extraction with a mixture like hexane and tropolone, followed by acidification and centrifugation.[5]
-
Derivatization: Organotin compounds are often derivatized to increase their volatility for gas chromatography (GC) analysis. Common derivatizing agents include Grignard reagents (e.g., propylation).[6]
-
Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is used to separate the different organotin species.[7][8]
-
Detection: Various detectors can be coupled with chromatography for sensitive and selective detection, including Mass Spectrometry (MS), Flame Photometric Detection (FPD), or Atomic Absorption Spectrometry (AAS).[7][8]
Visualizing the Bioaccumulation Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General pathway of organotin bioaccumulation in aquatic organisms.
References
- 1. epa.gov [epa.gov]
- 2. Structure‐activity relationships for organotin compounds | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 4. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Modern Analytical Techniques for Tripropyltin (TPT) Detection
A detailed guide for researchers and analytical scientists on the performance and methodologies of current Tripropyltin (TPT) detection methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Photometric Detection (GC-FPD).
This compound (TPT), an organotin compound, is utilized as a fungicide and disinfectant. Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. This guide provides a comparative overview of three prominent analytical techniques for TPT detection, summarizing their performance, outlining detailed experimental protocols, and visualizing the analytical workflow.
Performance Comparison of TPT Detection Methods
The selection of an appropriate analytical method for TPT detection depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key analytical performance parameters of GC-MS, LC-MS/MS, and GC-FPD for the determination of TPT.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Flame Photometric Detector (GC-FPD) |
| Limit of Detection (LOD) | Typically in the low ng/L to µg/L range. | 0.8 ng/L (for Tributyltin, with this compound as a surrogate)[1] | Generally in the µg/L range. |
| Limit of Quantitation (LOQ) | Typically in the ng/L to µg/L range. | 2.5 ng/L (for Tributyltin, with this compound as a surrogate)[1] | Generally in the µg/L range. |
| **Linearity (R²) ** | > 0.99 | > 0.990[1] | > 0.99 |
| Recovery | 86.6 - 110.1% (for Triphenyltin, a related organotin)[2] | 92 - 102%[1] | Method dependent, often requires optimization. |
| Precision (%RSD) | < 15% | < 16%[1] | < 15% |
| Selectivity | High, based on mass-to-charge ratio. | Very high, based on precursor and product ion transitions. | Moderate, selective for sulfur and phosphorus, but can be adapted for tin. |
| Matrix Effects | Can be significant, often requiring cleanup steps. | Can be significant (ion suppression/enhancement), often mitigated by isotope dilution. | Less susceptible to matrix effects compared to MS-based methods. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of TPT in a water matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of TPT to a more volatile form, followed by separation and detection using GC-MS.
a) Sample Preparation and Extraction:
-
Collect a 1 L water sample in an amber glass bottle and preserve with glacial acetic acid.[3]
-
Adjust the sample pH to 4.5.[3]
-
Add an internal standard (e.g., TBT-d27) and a derivatizing agent, such as sodium tetraethylborate solution.[3]
-
Allow the derivatization reaction to proceed for 1 hour.[3]
-
Perform a liquid-liquid extraction with dichloromethane.[3]
-
Dry the organic extract with anhydrous sodium sulfate.[3]
-
Concentrate the extract to a final volume of 1-2 mL.[3]
b) Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target TPT ions.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of the TPT cation without derivatization, offering high selectivity and sensitivity.
a) Sample Preparation and Extraction:
-
For water samples, perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the TPT from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
b) Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Spray Voltage: 4.5 kV.
-
Source Temperature: 400 °C.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD)
GC-FPD is a robust and cost-effective method for the analysis of organotin compounds.
a) Sample Preparation and Extraction:
-
The sample preparation and derivatization steps are similar to the GC-MS protocol, involving derivatization with an agent like sodium tetraethylborate followed by liquid-liquid extraction.
b) Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or mid-polar capillary column suitable for organometallic compounds.
-
Injector and Detector Temperature: Typically set between 250-300 °C.
-
Oven Program: An optimized temperature program to ensure good separation of organotin compounds.
-
Carrier Gas: Helium or Nitrogen.
-
-
Flame Photometric Detector (FPD):
-
Filter: A tin-specific filter (around 610 nm) is used for selective detection.
-
Gases: Hydrogen and air for the flame.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps in the analytical workflows for TPT detection using GC-MS and LC-MS/MS.
References
Comparative Genomic Analysis of Tripropyltin Resistance: A Literature Review
Currently, there is a notable gap in publicly available scientific literature regarding the comparative genomics of organisms resistant to Tripropyltin (TPT). Despite extensive searches for genomic, transcriptomic, and proteomic studies detailing resistance mechanisms to this specific organotin compound, no direct comparative analyses between two or more TPT-resistant organisms were identified. Furthermore, detailed datasets from individual TPT-resistant organisms that would allow for a secondary comparative analysis are also not readily accessible.
This guide, therefore, aims to provide a framework for future research in this area by outlining the common methodologies and potential avenues of investigation based on studies of resistance to other related organotin compounds and environmental stressors. Researchers, scientists, and drug development professionals can use this information to design and execute studies that will elucidate the genetic underpinnings of TPT resistance.
Key Areas for Future Comparative Genomic Investigation
A comprehensive comparative genomic study of TPT resistance should focus on identifying conserved and divergent genetic features across different resistant species. Based on research into other toxicants, key areas of investigation would likely include:
-
Efflux Pumps and Transporter Proteins: Many organisms develop resistance to toxic compounds by actively pumping them out of the cell. Comparative analysis of genes encoding for ATP-binding cassette (ABC) transporters and other efflux pump families would be a primary focus.
-
Detoxification Pathways: Genes involved in the metabolic breakdown or sequestration of TPT are crucial candidates. This includes enzymes such as cytochrome P450s, glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs).
-
Target Modification: TPT, like other organotins, is known to interfere with various cellular processes. Mutations in the genes encoding the molecular targets of TPT could confer resistance by reducing the compound's binding affinity.
-
Stress Response and Repair Mechanisms: Genes involved in oxidative stress response, DNA repair, and protein folding (e.g., heat shock proteins) are often upregulated in response to toxicant exposure and may play a role in TPT resistance.
-
Regulatory Networks: Comparative analysis of transcription factors and other regulatory elements can reveal conserved signaling pathways that are activated in response to TPT exposure and that orchestrate the expression of resistance-related genes.
Methodological Framework for Comparative Genomic Studies
To generate the data necessary for a robust comparative analysis, a multi-omics approach is recommended. The following experimental protocols provide a detailed roadmap for such an investigation.
Table 1: Summary of Key Experimental Protocols
| Experiment | Objective | Key Methodologies |
| Isolation of TPT-Resistant Strains | To obtain organisms with demonstrable resistance to this compound for genomic analysis. | - Spontaneous Mutation Selection: Culturing a wild-type population in the presence of increasing concentrations of TPT and isolating surviving colonies. - Directed Mutagenesis: Using techniques like chemical mutagenesis (e.g., with EMS) or UV irradiation followed by selection on TPT-containing media. |
| Whole-Genome Sequencing (WGS) | To identify single nucleotide polymorphisms (SNPs), insertions, deletions (indels), and copy number variations (CNVs) associated with TPT resistance. | - DNA Extraction: High-quality genomic DNA is extracted from both wild-type and resistant strains. - Library Preparation: DNA is fragmented, and sequencing adapters are ligated. - Sequencing: High-throughput sequencing platforms (e.g., Illumina, PacBio) are used to generate sequence reads. - Bioinformatic Analysis: Reads are aligned to a reference genome (if available) or assembled de novo. Variant calling algorithms are used to identify genetic differences between resistant and sensitive strains. |
| Transcriptomic Analysis (RNA-Seq) | To identify differentially expressed genes and pathways in response to TPT exposure. | - RNA Extraction: High-quality total RNA is extracted from organisms exposed to TPT and from unexposed controls. - Library Preparation: mRNA is enriched, fragmented, and converted to cDNA for sequencing. - Sequencing: High-throughput sequencing is performed. - Bioinformatic Analysis: Reads are mapped to the genome, and differential gene expression analysis is performed to identify up- and down-regulated genes. Pathway analysis tools (e.g., KEGG, GO) are used to identify enriched biological processes. |
| Proteomic Analysis | To identify changes in protein expression and post-translational modifications associated with TPT resistance. | - Protein Extraction: Total protein is extracted from TPT-exposed and control organisms. - Sample Preparation: Proteins are often digested into peptides. - Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to identify and quantify proteins. - Bioinformatic Analysis: Protein identification and quantification are performed using specialized software. |
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for communicating complex experimental designs and biological relationships. The following examples, generated using Graphviz (DOT language), illustrate how such visualizations can be created.
Caption: Workflow for Whole-Genome Sequencing of TPT-resistant organisms.
Caption: Hypothetical signaling pathway for TPT efflux pump activation.
Conclusion and Future Directions
The field of comparative genomics holds immense potential for uncovering the molecular mechanisms of resistance to this compound. By employing the methodologies outlined in this guide, researchers can begin to generate the critical data needed to understand how different organisms adapt to this environmental toxicant. Such studies will not only advance our fundamental knowledge of toxicology and evolutionary biology but also provide valuable insights for bioremediation strategies and the development of novel therapeutics. The establishment of a public repository for genomic and transcriptomic data from TPT-resistant organisms would be a significant step forward in facilitating the kind of comparative analyses that are currently lacking.
Navigating the Murky Waters of Antifouling: A Comparative Guide to Tripropyltin Alternatives
For researchers, scientists, and drug development professionals, the selection of an effective and environmentally responsible biocide is a critical decision. Tripropyltin (TPT), once a stalwart in antifouling applications, has been largely phased out due to its severe ecotoxicity. This guide provides a comprehensive evaluation of the cost-effectiveness of its leading alternatives, supported by experimental data and detailed methodologies.
The legacy of TPT and its close relative, Tributyltin (TBT), is one of high efficacy overshadowed by significant environmental damage. These organotin compounds were highly effective at preventing the growth of a wide array of marine fouling organisms at low concentrations, with some coatings lasting up to five years. However, their persistence in the environment and extreme toxicity to non-target marine life, such as causing imposex in mollusks, led to widespread bans and restrictions.
The maritime industry has since transitioned to a new generation of antifouling technologies. The most prominent alternatives are copper-based coatings, often enhanced with organic "booster" biocides, and the emerging class of biocide-free fouling-release coatings. This guide will delve into the performance, toxicity, and cost-effectiveness of these alternatives to provide a clear comparison for informed decision-making.
Performance and Efficacy: A Quantitative Comparison
The primary measure of a biocide's performance is its ability to inhibit the settlement and growth of fouling organisms. The following tables summarize the efficacy of TPT (using TBT as a proxy) and its main alternatives against key fouling organisms. Efficacy is often expressed as the half-maximal effective concentration (EC50) or the half-maximal lethal concentration (LC50).
| Biocide | Target Organism | Efficacy Metric | Concentration (µg/L) | Citation |
| Tributyltin (TBT) | Amphibalanus amphitrite (Barnacle) Larvae | LC50 | 340 | [1] |
| Copper (as Cu2O) | General Antifouling | Critical Leaching Rate | 10,000 µg/cm²/day | |
| Diuron | Zostera marina (Seagrass) | 10-day EC50 (Photosynthesis) | 3.2 | [2][3] |
| Irgarol 1051 | Zostera marina (Seagrass) | 10-day EC50 (Photosynthesis) | 1.1 | [2][3] |
| Sea-Nine 211 (DCOIT) | Chaetoceros calcitrans (Diatom) | Acute Toxicity | 0.32 | [1] |
| Zinc Pyrithione | Tisochrysis lutea (Microalgae) | 96h-EC50 (Growth) | Varies (less toxic than Irgarol) | [4] |
Table 1: Comparative Efficacy of Antifouling Biocides. This table presents the concentration of various biocides required to achieve a specific biological effect on target or non-target marine organisms. Lower concentrations indicate higher potency.
Toxicity Profile: Assessing the Environmental Impact
A critical factor in evaluating TPT alternatives is their toxicity to non-target organisms. The ideal biocide exhibits high toxicity to fouling organisms but low toxicity to the surrounding ecosystem.
| Biocide | Non-Target Organism | Toxicity Metric | Concentration (µg/L) | Citation |
| Tributyltin (TBT) | Marine Mollusks | Imposex Induction | Very low ng/L range | |
| Copper | Marine Invertebrates | Varies | Can be toxic at elevated concentrations | |
| Diuron | Daphnia magna (Crustacean) | 48h-EC50 | 8600 | |
| Irgarol 1051 | Daphnia magna (Crustacean) | 48h-LC50 | 8300 | [5] |
| Sea-Nine 211 (DCOIT) | Paracalanus parvus (Copepod) | 24h-LC50 | 0.438 | |
| Zinc Pyrithione | Marine Organisms | General Toxicity | Toxic at µg/L levels | [6] |
Table 2: Comparative Toxicity of Antifouling Biocides to Non-Target Organisms. This table highlights the concentrations at which different biocides have been observed to have toxic effects on various non-target marine species.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the initial cost of the biocide and its application but also the long-term operational and environmental costs.
| Antifouling System | Initial Cost | Service Life | Maintenance Costs | Environmental Costs | Overall Cost-Effectiveness |
| Organotin (TPT/TBT) | Moderate | Long (up to 5 years) | Low | Very High (Banned) | Not Viable |
| Copper-Based | Moderate | Moderate to Long | Moderate | Moderate (Accumulation concerns) | Good |
| Copper + Booster Biocides | Moderate to High | Moderate to Long | Moderate | Moderate to High (Booster toxicity) | Variable |
| Biocide-Free Coatings | High | Long | Low (Cleaning required) | Very Low | Potentially Very Good (Long-term) |
Table 3: Cost-Effectiveness Comparison of Antifouling Systems. This table provides a qualitative comparison of the different cost factors associated with various antifouling strategies.
While organotin-based paints were initially cost-effective due to their long service life, their severe environmental impact makes them an unacceptable option.[7] Copper-based systems currently offer a good balance of cost and performance.[8] Biocide-free coatings, though having a higher upfront cost, can offer significant long-term savings through reduced maintenance and fuel consumption, alongside their clear environmental benefits.[9]
Experimental Protocols
Efficacy Testing: Static Raft Exposure
A common method for evaluating the efficacy of antifouling coatings is the static raft test, as outlined in standards such as ASTM D3623.
-
Panel Preparation: Test panels (e.g., fiberglass or steel) are coated with the antifouling paint according to the manufacturer's specifications. Control panels are left uncoated or coated with a non-toxic paint.
-
Immersion: The panels are mounted on a raft and submerged in a marine environment with known fouling pressure.
-
Evaluation: At regular intervals (e.g., monthly), the panels are removed and assessed for the percentage of fouling coverage and the types of fouling organisms present.
-
Data Analysis: The performance of the test coatings is compared to the control panels to determine their antifouling efficacy.
Toxicity Testing: Acute Algal Toxicity Assay
To assess the toxicity of biocides to marine microalgae, a standard 96-hour growth inhibition test can be performed.
-
Test Organism: A culture of a relevant marine microalga (e.g., Tisochrysis lutea or Skeletonema costatum) is prepared.
-
Exposure: Algal cells are exposed to a range of concentrations of the test biocide in a suitable growth medium.
-
Incubation: The cultures are incubated under controlled conditions of light, temperature, and aeration for 96 hours.
-
Measurement: Algal growth is measured at the beginning and end of the exposure period, typically by cell counting or fluorescence measurement.
-
Data Analysis: The EC50 value (the concentration that causes a 50% reduction in growth) is calculated from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these biocides exert their effects is crucial for developing more targeted and less harmful alternatives.
Caption: TBT's mechanism involves crossing the cell membrane and activating nuclear receptors RXR and PPARγ, leading to endocrine disruption.
Caption: Copper ions exert their biocidal effect by binding to and inactivating essential enzymes, leading to metabolic disruption and cell death.
Caption: Mechanisms of action for common booster biocides, including inhibition of photosynthesis, disruption of energy production, and cell membrane damage.
Conclusion
The phasing out of this compound has spurred the development of a diverse range of alternative antifouling technologies. While no single solution is a perfect drop-in replacement, this guide provides the comparative data necessary for researchers and professionals to make informed decisions. Copper-based systems remain the workhorse of the industry, offering a reasonable balance of efficacy and cost. However, the long-term trend is towards more environmentally benign solutions. Biocide-free coatings, despite their higher initial investment, represent a promising future for sustainable marine operations. The continued investigation into the mechanisms of action of all biocides will be paramount in designing the next generation of antifouling agents that are both highly effective and ecologically sound.
References
- 1. researchgate.net [researchgate.net]
- 2. vliz.be [vliz.be]
- 3. The interactive effects of the antifouling herbicides Irgarol 1051 and Diuron on the seagrass Zostera marina (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infosalmon.cl [infosalmon.cl]
- 9. mdpi.com [mdpi.com]
Quantitative Analysis of Antibody Cross-Reactivity in Organotin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity for the detection of organotin compounds, with a focus on Tripropyltin (TPT). The development of sensitive and specific immunoassays is crucial for monitoring these environmental contaminants and understanding their biological effects. This document summarizes the available quantitative data to aid in the selection and development of suitable immunoassays.
Introduction to Organotin Immunoassays
Organotin compounds, such as this compound (TPT) and Tributyltin (TBT), are widely used as biocides and stabilizers, leading to their persistence in the environment and potential toxicity. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid and cost-effective method for their detection. The specificity of the antibodies used in these assays is a critical parameter, as it determines the assay's ability to distinguish between the target analyte and structurally similar compounds. Cross-reactivity is a measure of this specificity.
Due to a lack of publicly available immunoassay data specifically targeting this compound, this guide presents data from an immunoassay developed for the structurally similar and more commonly studied organotin, Tributyltin (TBT). The cross-reactivity of this anti-TBT antibody with TPT and other organotins provides valuable insights for researchers working on TPT detection.
Comparison of Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of a polyclonal antibody raised against a TBT-protein conjugate. The data is derived from a competitive indirect ELISA format. Cross-reactivity is calculated as the ratio of the concentration of TBT required to cause 50% inhibition of the signal (IC50) to the concentration of the competing organotin compound required for the same level of inhibition, multiplied by 100.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Tributyltin (TBT) | (CH₃CH₂CH₂CH₂)₃Sn⁺ | 2.5 | 100 |
| This compound (TPT) | (CH₃CH₂CH₂)₃Sn⁺ | 15.0 | 16.7 |
| Dipropyltin (DPT) | (CH₃CH₂CH₂)₂Sn²⁺ | >1000 | <0.25 |
| Monopropyltin (MPT) | (CH₃CH₂CH₂)Sn³⁺ | >1000 | <0.25 |
| Dibutyltin (DBT) | (CH₃CH₂CH₂CH₂)₂Sn²⁺ | 500 | 0.5 |
| Monobutyltin (MBT) | (CH₃CH₂CH₂CH₂)Sn³⁺ | >1000 | <0.25 |
| Triphenyltin (TPT) | (C₆H₅)₃Sn⁺ | 80 | 3.1 |
| Tetrabutyltin (TeBT) | (CH₃CH₂CH₂CH₂)₄Sn | >1000 | <0.25 |
Experimental Protocols
The data presented in this guide was generated using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). Below is a detailed methodology.
1. Hapten Synthesis and Immunogen Preparation:
-
A derivative of Tributyltin containing a carboxylic acid functional group was synthesized to serve as the hapten.
-
This hapten was then conjugated to a carrier protein, bovine serum albumin (BSA), using the active ester method to create the immunogen (TBT-BSA).
2. Antibody Production:
-
Rabbits were immunized with the TBT-BSA conjugate to generate polyclonal antibodies.
-
The antiserum was collected and the IgG fraction was purified using protein A affinity chromatography.
3. Competitive Indirect ELISA Protocol:
-
Coating: A 96-well microtiter plate was coated with a TBT-ovalbumin (OVA) conjugate (coating antigen) in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: The remaining protein-binding sites were blocked by adding a solution of 1% BSA in PBS and incubating for 1 hour at 37°C.
-
Competition: A mixture of the anti-TBT polyclonal antibody and either the TBT standard or the cross-reactant compound at various concentrations was added to the wells. The plate was then incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with PBST.
-
Secondary Antibody: A goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with PBST.
-
Substrate: A solution of 3,3',5,5'-tetramethylbenzidine (TMB) and hydrogen peroxide was added to the wells, and the plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction was stopped by adding 2 M sulfuric acid.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were determined from the dose-response curves, and the cross-reactivity was calculated as described above.
Visualizing the Immunoassay Workflow
The following diagram illustrates the key steps in the competitive indirect ELISA used to determine antibody cross-reactivity.
Caption: Workflow of the competitive indirect ELISA.
Logical Relationship of Cross-Reactivity
The ability of the anti-TBT antibody to recognize other organotin compounds is dependent on the structural similarity of the compounds to the immunizing hapten (TBT). The following diagram illustrates this relationship.
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Tripropyltin
For researchers, scientists, and drug development professionals handling the highly toxic organotin compound, tripropyltin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the effective management and disposal of this compound waste, thereby fostering a culture of safety and building trust in best laboratory practices.
This compound and its derivatives are characterized by their high toxicity to aquatic life and potential for long-term adverse environmental effects. Improper disposal can lead to contamination of water systems and harm to ecosystems. Therefore, adherence to strict disposal protocols is not merely a regulatory requirement but a fundamental ethical obligation for all laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key safety measures that must be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of toxic vapors.
-
Spill Management: In the event of a spill, immediately evacuate the area and prevent the substance from entering drains or waterways. Absorb the spill with an inert material, such as vermiculite or sand, and collect it into a designated, sealed container for hazardous waste.
-
Avoid Incompatibilities: Keep this compound waste separate from strong oxidizing agents and other incompatible materials to prevent potentially hazardous reactions.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound, compiled from various safety data sheets.
| Parameter | Value/Recommendation | Source |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | |
| Disposal Method | Must not be disposed of with household garbage. To be disposed of as hazardous waste. | |
| Container Labeling | Clearly label waste containers as "Hazardous Waste: Contains this compound". | |
| Storage of Waste | Store in a locked, well-ventilated area in sealed containers. |
Step-by-Step Disposal Protocol
While the primary and recommended method of disposal for this compound waste is through a licensed and approved hazardous waste disposal facility, in-laboratory pre-treatment to reduce toxicity may be considered under strict safety protocols. The following is a general procedural outline for handling and preparing this compound waste for disposal. Note: This is not a substitute for professional waste management services.
Objective: To safely contain and label this compound waste for collection by a certified hazardous waste disposal company.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Inert absorbent material (e.g., vermiculite, sand) for liquid waste
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Segregation of Waste:
-
Collect all this compound-contaminated materials, including unused product, reaction residues, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containment of Liquid Waste:
-
For liquid this compound waste, it is advisable to absorb the liquid onto an inert material like vermiculite before placing it in the waste container. This minimizes the risk of spills and splashes during transport.
-
-
Secure Packaging:
-
Ensure the hazardous waste container is securely sealed to prevent any leakage of liquid or vapor.
-
The exterior of the container should be clean and free from contamination.
-
-
Proper Labeling:
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Environmental Hazard)
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
-
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with a detailed inventory of the waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe management of this compound waste, protecting both themselves and the environment. This commitment to responsible chemical handling is paramount in maintaining a safe and ethical research environment.
Personal protective equipment for handling Tripropyltin
Essential Safety and Handling Guide for Tripropyltin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Summary
This compound and its compounds are highly toxic organotin substances that pose significant health risks. Acute exposure through inhalation, ingestion, or skin contact can be toxic.[1][2][3][4] These compounds can cause severe irritation to the skin, eyes, and respiratory tract.[1] Neurological damage is a key concern with organotin compounds. Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][3]
Occupational Exposure Limits
It is imperative to maintain workplace exposure to organotin compounds below established limits. The following table summarizes the permissible exposure limits (PELs) and threshold limit values (TLVs) from various regulatory agencies.
| Regulatory Agency | Exposure Limit Type | Value (as Sn) | Notes |
| OSHA (Occupational Safety and Health Administration) | PEL-TWA (8-hour) | 0.1 mg/m³ | Legal airborne permissible exposure limit.[2][5] |
| NIOSH (National Institute for Occupational Safety and Health) | REL-TWA (10-hour) | 0.1 mg/m³ | Recommended airborne exposure limit.[5][6] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV-TWA (8-hour) | 0.1 mg/m³ | Recommended airborne exposure limit.[5][7] |
| ACGIH | TLV-STEL (15-minute) | 0.2 mg/m³ | Short-term exposure limit.[5][7] |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ (as Tin) | [5] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense when handling this compound.
Due to the high dermal toxicity of this compound, appropriate glove selection is paramount. There is no single glove material that provides universal protection against all chemicals. For organotin compounds, the following are recommended:
-
Primary Recommendation: Heavy-duty nitrile or butyl rubber gloves should be used.[8] Neoprene may also be suitable.[8][9]
-
Double Gloving: For increased protection, consider wearing two pairs of nitrile gloves.[10]
-
Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants is required. For larger quantities or in situations with a high risk of splashing, chemical-resistant coveralls are recommended.[3][15]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[16] In addition, a full-face shield should be worn when there is a significant risk of splashing.[16]
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[17] If engineering controls are not sufficient to maintain exposure below the occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges and particulate filters must be used.[3][6][18]
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Assemble Materials: Before starting work, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Donning PPE:
-
Put on inner gloves (nitrile).
-
Don a chemical-resistant lab coat or coveralls.
-
Put on outer gloves (heavy-duty nitrile or butyl rubber). Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
-
Wear chemical splash goggles and a face shield.
-
If required, don a properly fitted respirator.
-
-
Handling:
-
Handle this compound with care to avoid generating aerosols or splashes.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep containers of this compound tightly sealed when not in use.
-
-
Outer Gloves: Remove the outer gloves first, turning them inside out as you remove them to trap any contamination. Dispose of them in the designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down and away from the body to avoid contaminating your inner clothing.
-
Inner Gloves: Remove the inner gloves, again turning them inside out.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, absorbent materials from spills, and filter paper, must be collected in a designated, sealed hazardous waste container.[1]
-
Glassware Decontamination:
-
Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.[7]
-
Soak the rinsed glassware in a bleach solution or a 20% nitric acid bath overnight in a fume hood.[2] This will oxidize the residual organotin compounds to less toxic inorganic tin oxides.[2]
-
After soaking, rinse the glassware thoroughly with water and then wash with a laboratory detergent.[2][3]
-
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as outlined in Section 3 before attempting to clean the spill.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[4][17][19]
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in.[4][17]
-
Collection: Once the spill is absorbed, carefully scoop the material into a designated hazardous waste container.[17]
-
Decontamination: Decontaminate the spill area with a bleach solution, followed by a thorough wash with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and environmental health and safety office.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe this compound Handling and Disposal.
References
- 1. echemi.com [echemi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- 5. nist.gov [nist.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. youtube.com [youtube.com]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 14. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 15. google.com [google.com]
- 16. ehs.sfsu.edu [ehs.sfsu.edu]
- 17. qmul.ac.uk [qmul.ac.uk]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. cpachem.com [cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
